molecular formula C4H6OS2 B141384 4-Methyl-1,3-dithiolan-2-one CAS No. 21548-49-2

4-Methyl-1,3-dithiolan-2-one

Cat. No.: B141384
CAS No.: 21548-49-2
M. Wt: 134.2 g/mol
InChI Key: DSLRLRPNJIGHLW-UHFFFAOYSA-N
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Description

4-Methyl-1,3-dithiolan-2-one is a five-membered cyclic dithiocarbonate research chemical. As a derivative of 1,3-dithiolane, this compound features a carbonyl group at the 2-position, making it a potential building block for synthesizing more complex sulfur-containing heterocycles and functionalized molecules. Researchers value 1,3-dithiolane derivatives for their role as versatile intermediates and protective groups in multi-step synthetic routes. The 1,3-dithiolane ring can be used to protect carbonyl compounds, offering stability under both alkaline and acidic conditions, with cleavage possible using specific reagents such as mercury(II) chloride . This stability makes such compounds valuable in complex syntheses, including natural products and pharmaceuticals. Furthermore, under basic conditions with reagents like LiHMDS, related 2-substituted-1,3-dithiolanes can undergo ring fragmentation to generate dithiocarboxylate anions. These anions are highly useful for the one-pot synthesis of dithioesters, which are important as RAFT agents in polymer chemistry and as precursors for various heterocycles, including penam-type antibiotics and kinase inhibitors . This compound is supplied strictly for research and development purposes in laboratory settings. It is not for diagnostic, therapeutic, or any other personal use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions.

Properties

IUPAC Name

4-methyl-1,3-dithiolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6OS2/c1-3-2-6-4(5)7-3/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLRLRPNJIGHLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC(=O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80944155
Record name 4-Methyl-1,3-dithiolan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21548-49-2
Record name Benzotriazole, 1-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021548492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-1,3-dithiolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-1,3-dithiolan-2-one: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,3-dithiolan-2-one is a heterocyclic organic compound featuring a five-membered dithiolane ring with a methyl substituent and a carbonyl group. This structure, a cyclic dithiocarbonate, imparts unique chemical properties that make it an intriguing building block in organic synthesis and a subject of interest in medicinal chemistry. The presence of both sulfur and a carbonyl group within a constrained ring system dictates its reactivity, stability, and spectroscopic characteristics. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectroscopic signature, and predicted reactivity, offering a valuable resource for researchers exploring its potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, purification, and use in various chemical transformations.

PropertyValueSource
CAS Number 21548-49-2[1]
Molecular Formula C₄H₆OS₂[1]
Molecular Weight 134.22 g/mol [1]
Appearance Not explicitly stated, likely a liquid or low-melting solid-
Solubility Expected to be soluble in common organic solvents-
Storage Sealed in a dry environment at 2-8°C is recommended for long-term stability.[2]

Synthesis of this compound

While a definitive, high-yield synthesis of this compound is not extensively documented in readily available literature, its formation has been observed as a byproduct in the coupling reaction of propylene oxide with carbonyl sulfide (COS).[3] This suggests a plausible synthetic strategy involving the reaction of a propylene-derived precursor with a thiocarbonyl source. A more general and potentially adaptable method for the synthesis of 1,3-dithiolan-2-ones involves the radical addition of xanthates to allylic acetates, which is a modular and atom-economical approach.[4]

Conceptual Synthetic Pathway: From Propylene Oxide and Carbon Disulfide

A likely synthetic route to this compound involves the reaction of propylene sulfide (2-methyloxirane) with carbon disulfide (CS₂). This reaction is analogous to the synthesis of cyclic carbonates from epoxides and carbon dioxide.[2][5][6] The reaction is typically catalyzed by a nucleophilic catalyst.

Synthesis_of_4_Methyl_1_3_dithiolan_2_one Propylene_Sulfide Propylene Sulfide Intermediate Ring-Opened Intermediate Propylene_Sulfide->Intermediate Catalyst activation CS2 Carbon Disulfide (CS₂) CS2->Intermediate Catalyst Nucleophilic Catalyst (e.g., N-heterocyclic carbene) Product This compound Intermediate->Product Intramolecular cyclization Reactivity_of_4_Methyl_1_3_dithiolan_2_one Molecule This compound Acid_Hydrolysis Acid-Catalyzed Hydrolysis Molecule->Acid_Hydrolysis H⁺ Nucleophilic_Attack Nucleophilic Attack at Carbonyl Molecule->Nucleophilic_Attack Nu⁻ Reduction Reduction of C-S Bonds Molecule->Reduction [H] Thermal_Decomposition Thermal Decomposition Molecule->Thermal_Decomposition Δ Ring_Opening Ring Opening Products Acid_Hydrolysis->Ring_Opening Addition_Product Addition/Ring-Opened Products Nucleophilic_Attack->Addition_Product Thiol_Products Thiol-containing Products Reduction->Thiol_Products Fragmentation Fragmentation Products Thermal_Decomposition->Fragmentation

Sources

Foreword: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methyl-1,3-dithiolan-2-one (CAS: 21548-49-2)

In the landscape of modern synthetic chemistry and drug development, the strategic use of heterocyclic building blocks is paramount. Among these, sulfur-containing heterocycles offer unique reactivity and structural properties. This guide focuses on this compound, a chiral cyclic dithiocarbonate. We will move beyond a simple recitation of facts to explore the underlying principles governing its synthesis, reactivity, and potential applications. The objective is to provide researchers, scientists, and drug development professionals with a practical and intellectually rigorous resource for leveraging this versatile synthon in their work. Our discussion will be grounded in mechanistic understanding, ensuring that the protocols and insights provided are not just steps to be followed, but concepts to be understood and adapted.

Section 1: Core Molecular Profile and Physicochemical Properties

This compound is a five-membered heterocyclic compound featuring a dithiocarbonate functional group. The presence of a methyl group at the C4 position introduces a stereocenter, making both (R)- and (S)-enantiomers accessible, which is a critical feature for applications in asymmetric synthesis.

PropertyValueSource
CAS Number 21548-49-2[1]
Molecular Formula C₄H₆OS₂[1]
Molecular Weight 134.22 g/mol [1]
IUPAC Name This compoundN/A
SMILES O=C1SCC(C)S1[1]
Appearance Not specified (typically a liquid or low-melting solid)Inferred
Storage Sealed in a dry environment at 2-8°C[1]

Section 2: Synthesis and Mechanistic Considerations

The synthesis of cyclic dithiocarbonates is most reliably achieved by reacting a vicinal dithiol with a suitable carbonylating agent. For this compound, the logical precursors are 1,2-propanedithiol and a phosgene equivalent.[2][3]

Causality in Protocol Design: The choice of triphosgene over phosgene gas is a critical safety and handling consideration, as triphosgene is a stable solid that generates phosgene in situ. The reaction requires a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the two equivalents of HCl produced during the reaction. This prevents the protonation of the dithiol and promotes the reaction to completion. Anhydrous, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are essential to prevent hydrolysis of the highly reactive phosgene intermediate. The reaction is typically performed at low temperatures to control the exothermic reaction and minimize side products.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 1,2-propanedithiol and triphosgene.

Materials:

  • 1,2-Propanedithiol (racemic, or enantiopure for stereospecific synthesis)[4][5]

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Inert Atmosphere: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: In the flask, dissolve 1,2-propanedithiol (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Triphosgene Addition: Separately, dissolve triphosgene (0.4 eq, provides slightly more than 1.0 eq of phosgene) in anhydrous DCM. Add this solution to the dropping funnel.

  • Reaction: Add the triphosgene solution dropwise to the stirred dithiol solution at 0°C over 30-60 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting dithiol.

  • Workup: Upon completion, cool the mixture back to 0°C and carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dithiol 1,2-Propanedithiol + Et3N in DCM reaction_vessel Reaction Flask @ 0°C (Inert Atmosphere) dithiol->reaction_vessel triphosgene Triphosgene in DCM triphosgene->reaction_vessel Dropwise stirring Warm to RT Stir 2-4h reaction_vessel->stirring quench Quench (H2O) stirring->quench extract Aqueous Wash (NaHCO3, Brine) quench->extract dry Dry (MgSO4) extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Distillation) concentrate->purify product Final Product: This compound purify->product

Synthetic Workflow Diagram

Section 3: Spectroscopic Elucidation for Structural Validation

Confirming the successful synthesis requires a multi-faceted spectroscopic approach. The key is to verify the incorporation of the carbonyl group and the formation of the heterocyclic ring, alongside the disappearance of starting material signals.[6]

Spectroscopic MethodStarting Material (1,2-Propanedithiol)Product (this compound)Rationale for Change
IR Spectroscopy Strong S-H stretch (~2550 cm⁻¹)Disappearance of S-H stretch. Appearance of strong C=O stretch (~1650-1700 cm⁻¹)The thiol groups are consumed to form the ring, and a carbonyl group is introduced.
¹H NMR S-H protons (broad, ~1.5-2.5 ppm). Complex multiplets for CH₂ and CH.Disappearance of S-H protons. Characteristic signals: CH₃ doublet (~1.5 ppm), CH multiplet (~3.8-4.2 ppm), CH₂ diastereotopic protons (two dd or m, ~3.2-3.6 ppm)Ring formation creates a more defined and rigid structure with distinct chemical shifts. The protons on the CH₂ group become diastereotopic due to the adjacent chiral center.
¹³C NMR ~3 signals for the propyl chain.~4 signals: C=O (~190-200 ppm), CH (~45-55 ppm), CH₂ (~35-45 ppm), CH₃ (~20 ppm)The most significant change is the appearance of the highly deshielded carbonyl carbon.
Mass Spectrometry M⁺ at m/z = 108M⁺ at m/z = 134The molecular weight increases by 26 units, corresponding to the addition of a carbonyl group (CO) and the loss of two hydrogen atoms (H₂).

This comparative analysis provides a self-validating system; the disappearance of key starting material signals must be accompanied by the appearance of the expected product signals to confirm the reaction's success.

Section 4: Reactivity and Mechanistic Pathways

Cyclic dithiocarbonates are versatile intermediates. The carbonyl carbon is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity can be harnessed for ring-opening reactions to generate useful sulfur-containing intermediates.[7][8]

A key reaction pathway involves nucleophilic attack at the carbonyl carbon, followed by ring-opening. This can be initiated by alkoxides, amines, or other nucleophiles, leading to the formation of dithiocarbonates or related structures. This pathway is foundational to using the molecule as a building block for more complex targets.

G cluster_structure Reaction Mechanism reactant This compound intermediate Tetrahedral Intermediate reactant->intermediate Nucleophilic Attack on C=O nucleophile Nu: nucleophile->intermediate product Ring-Opened Product intermediate->product Ring Opening

General Nucleophilic Ring-Opening Mechanism

Section 5: Applications in Drug Discovery and Advanced Synthesis

While specific, large-scale industrial applications for this compound are not widely documented, its value lies in its potential as a specialized building block in research and development, particularly in medicinal chemistry.

  • Chiral Synthon: As a chiral molecule, it serves as a valuable starting point for the asymmetric synthesis of complex molecules. Enantiomerically pure versions can be used to introduce the 4-methyl-1,3-dithiolane moiety stereoselectively, which is crucial in drug development where stereoisomers can have vastly different biological activities.

  • Scaffold for Bioactive Molecules: The 1,3-dithiolane ring is a "privileged scaffold," appearing in a variety of biologically active compounds.[9] It has been incorporated into molecules targeting different diseases, including neoplastic, infectious, and neurodegenerative disorders. This compound provides a direct route to introduce this important structural motif.

  • Intermediate for Thiiranes and Episulfides: The related 1,3-oxathiolan-2-thiones can undergo rearrangement to form thiiranes (episulfides).[10] By analogy, this compound could potentially serve as a precursor to chiral methylthiirane under specific reaction conditions, a valuable and reactive intermediate in its own right.

Section 6: Safety and Handling

Specific toxicological data for this compound is limited. Therefore, handling should be guided by the principles of caution for organosulfur compounds. The precursor, 1,2-propanedithiol, is known for its intense and unpleasant odor, and it is likely that the product retains some of this characteristic.

Hazard CategoryPrecautionary Measures
Toxicity Unknown. Assume harmful if swallowed, inhaled, or in contact with skin.
Irritation May cause skin, eye, and respiratory irritation.
Odor Likely possesses a strong, unpleasant stench.
Handling Always handle inside a certified chemical fume hood.
PPE Wear standard personal protective equipment: nitrile gloves, safety glasses/goggles, and a lab coat.
Storage Store in a tightly sealed container in a cool, dry, well-ventilated area at 2-8°C.[1]
Disposal Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

References

  • Plattner, D. A., & Bunt, R. C. (2021). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. ACS Chemical Biology, 16(10), 1964–1971. [Link]

  • Binkley, R. W., & Binkley, E. R. (2022). V. Thiocarbonates and Dithiocarbonates. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (n.d.). Thiocarbonate. Wikipedia. [Link]

  • Mosquera, M. E. G., & Whiteoak, C. J. (2023). Synthesis and applications of the sulfur containing analogues of cyclic carbonates. Organic & Biomolecular Chemistry, 21(14), 2845-2863. [Link]

  • Royal Society of Chemistry. (2023). Synthesis and applications of the sulfur containing analogues of cyclic carbonates. Organic & Biomolecular Chemistry. [Link]

  • Mosquera, M. E. G., & Whiteoak, C. J. (2023). Synthesis and applications of the sulfur containing analogues of cyclic carbonates. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). (a) Examples of catalysts reported for the synthesis of cyclic dithiocarbonates from epoxides and CS2. (b) Proposed mechanism for Al(salen) catalysts. (c) Proposed mechanism using LiOtBu as catalyst. [Link]

  • Google Patents. (n.d.).
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  • Çavuşoğlu, N., & Tutar, A. (2023). Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. Organic Letters, 25(16), 2928–2932. [Link]

  • Wikipedia contributors. (n.d.). 1,2-Propanedithiol. Wikipedia. [Link]

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  • Royal Society of Chemistry. (n.d.). Base-mediated synthesis of cyclic dithiocarbamates from 1-amino-3-chloropropan-2-ol derivatives and carbon disulfide. Organic & Biomolecular Chemistry. [Link]

  • PubMed. (2023). Reactivity of Cyclic and Linear Alkyl Carbonates with Reactive Oxygen Species. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-polyfluoroalkyl-1,3-dithiolanes via [3+2] cycloaddition of thiocarbonyl ylide to polyfluoroalkanethioamides. [Link]

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  • The Good Scents Company. (n.d.). 1,2-propane dithiol. [Link]

  • Kumar, L., et al. (2011). Synthesis of S-(2-Thioxo-1,3-dithiolan-4-yl)methyl Dialkylcarbamothioate and S-Thiiran-2-ylmethyl Dialkylcarbamothioate. The Journal of Organic Chemistry, 76(11), 4589-4594. [Link]

  • Nikitjuka, A., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Molecules, 28(1), 384. [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • National Center for Biotechnology Information. (2021). Novel synthetic pathway for the production of phosgene. Science Advances, 7(40). [Link]

  • Wikipedia contributors. (n.d.). Propane-1,3-dithiol. Wikipedia. [Link]

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  • National Center for Biotechnology Information. (2021). Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides. Scientific Reports, 11, 16298. [Link]

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Sources

A Comprehensive Technical Guide to the Synthesis of 4-Methyl-1,3-dithiolan-2-one from Propylene Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the synthesis of 4-methyl-1,3-dithiolan-2-one, a valuable heterocyclic compound, from the readily available starting material, propylene oxide. The core of this synthesis involves the cycloaddition reaction with carbon disulfide. This document is intended for researchers, chemists, and professionals in drug development and materials science. It elucidates the underlying reaction mechanisms, examines various catalytic systems, presents a detailed experimental protocol, and addresses critical safety considerations. The causality behind experimental choices is explained to provide a framework of validated, trustworthy, and reproducible synthetic methodology.

Introduction and Strategic Importance

This compound and its parent structure, 1,3-dithiolan-2-one, are five-membered cyclic dithiocarbonates. These sulfur-containing heterocycles are not merely chemical curiosities; they serve as versatile intermediates in organic synthesis. Their utility stems from their role as precursors to thiiranes (episulfides) via decarboxylation and as valuable building blocks in the synthesis of more complex molecules and polymers.[1][2] The synthesis of polymers from carbon disulfide and epoxides is an area of growing interest for creating materials with high sulfur content and unique properties.[3][4]

The most direct and atom-economical route to this compound is the formal [3+2] cycloaddition of propylene oxide (an epoxide) and carbon disulfide (CS₂). This guide focuses on this transformation, emphasizing the critical role of catalysis in achieving high yield and selectivity under manageable reaction conditions.

Reaction Mechanism: The Cycloaddition Pathway

The fundamental reaction involves the coupling of propylene oxide with carbon disulfide. While appearing straightforward, the reaction is kinetically hindered and requires catalytic activation to proceed efficiently. The generally accepted mechanism involves a nucleophilic ring-opening of the epoxide, followed by an intramolecular cyclization.

The key steps, facilitated by a catalyst system, are as follows:

  • Catalyst Activation: The catalyst, typically a nucleophile (like a halide ion) or a base, activates one of the reactants.

    • Path A (Nucleophilic Epoxide Opening): A nucleophilic catalyst (e.g., I⁻, Cl⁻) directly attacks one of the carbon atoms of the propylene oxide ring. This is the rate-determining step and leads to the formation of a halo-alkoxide intermediate.[5] The attack preferentially occurs at the less sterically hindered carbon.

    • Path B (Base-Activation of CS₂): A base catalyst can form an adduct with carbon disulfide, creating a more potent nucleophile that then attacks the epoxide ring.[5]

  • Nucleophilic Attack: The resulting intermediate (either the activated CS₂ adduct or the halo-alkoxide) attacks the other reactant molecule. In Path A, the newly formed alkoxide attacks the electrophilic carbon of carbon disulfide.

  • Intramolecular Cyclization: The resulting open-chain intermediate undergoes a rapid intramolecular Sₙ2 reaction. The terminal sulfur anion attacks the carbon bearing the halide (or other leaving group), displacing it and closing the five-membered ring to form the desired this compound product.

  • Catalyst Regeneration: The catalyst (e.g., the halide ion) is regenerated, allowing it to participate in another catalytic cycle.

Reaction_Mechanism Fig. 1: Catalytic cycle for dithiocarbonate synthesis. cluster_reactants Reactants PO Propylene Oxide Intermediate1 Ring-Opened Intermediate (Halo-alkoxide) PO->Intermediate1 Catalyst Attack (Ring Opening) CS2 Carbon Disulfide Intermediate2 Linear Dithiocarbonate CS2->Intermediate2 Cat Catalyst (Nu⁻) Cat->Intermediate1 Intermediate1->Intermediate2 Attack on CS₂ Product This compound Intermediate2->Product Intramolecular Cyclization Product->Cat Catalyst Regeneration

Caption: Fig. 1: Catalytic cycle for dithiocarbonate synthesis.

A significant challenge in this synthesis is managing selectivity. Scrambling of oxygen and sulfur atoms can lead to the formation of the isomeric 1,3-oxathiolane-2-thione or the fully sulfurated 1,3-dithiolane-2-thione (a trithiocarbonate).[5][6] The choice of catalyst and reaction conditions is paramount to selectively favor the desired dithiocarbonate product.

The Crucial Role of Catalysis

The development of efficient catalysts is key to making this synthesis practical. High temperatures and pressures are often required without a catalyst, leading to poor selectivity.[5] A range of catalytic systems has been developed, each with distinct advantages.

Catalyst SystemTypical ConditionsAdvantagesDisadvantagesReference
Quaternary Onium Salts 80-120 °C, Neat or SolventReadily available, effective, can work solvent-free.May require higher temperatures.[7]
Alkali Metal Halides (e.g., KI) 100 °C, with phase transfer catalystInexpensive and effective.Often requires a co-catalyst or complexing agent like a glycol.[5]
N-Heterocyclic Carbenes (NHCs) 100 °C, DMSOHigh activity and selectivity.Can be sensitive to air and moisture.[5]
Hydrotalcites 50 °C, CS₂ as solventHeterogeneous, easily recoverable and reusable, mild conditions.Lower reaction rates compared to some homogeneous systems.[6]
Aminocyclopropenium Salts 25 °C, Solvent-freeVery mild conditions (room temp), high conversion.Catalyst synthesis can be more complex.[5]

Organocatalysts like tetrabutylammonium chloride (TBACl) or choline chloride (ChCl) are particularly attractive as they are relatively inexpensive, stable, and can promote the reaction under solvent-free (neat) conditions, aligning with the principles of green chemistry.[7] Heterogeneous catalysts such as hydrotalcites offer significant process advantages, including simplified product purification and catalyst recycling.[6]

Detailed Experimental Protocol: Synthesis Using Tetrabutylammonium Chloride (TBACl)

This protocol describes a representative procedure for the synthesis of this compound using a robust organocatalyst under solvent-free conditions.

4.1. Materials and Reagents

  • Propylene Oxide (≥99.5%, anhydrous)

  • Carbon Disulfide (≥99.9%, anhydrous)

  • Tetrabutylammonium Chloride (TBACl, ≥98%)

  • Dichloromethane (DCM, HPLC grade)

  • Hexane (HPLC grade)

  • Silica Gel (for column chromatography, 230-400 mesh)

  • Anhydrous Magnesium Sulfate

4.2. Equipment

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube or inert gas inlet (N₂ or Ar)

  • Magnetic stirrer with hotplate

  • Dropping funnel

  • Thermometer or thermocouple

  • Rotary evaporator

  • Glassware for chromatography

4.3. Experimental Workflow

Experimental_Workflow Fig. 2: Step-by-step experimental workflow. A 1. Setup & Inerting (Flask, Condenser, Stirrer) B 2. Charge Reagents (Propylene Oxide, TBACl) A->B C 3. Heat to Reaction Temp (e.g., 80 °C) B->C D 4. Add Carbon Disulfide (Slowly via dropping funnel) C->D E 5. Reaction Monitoring (Stir for 6-12h, check by TLC/GC) D->E F 6. Cool and Quench (Cool to RT) E->F G 7. Work-up (Solvent Evaporation) F->G H 8. Purification (Silica Gel Chromatography) G->H I 9. Characterization (NMR, IR, MS) H->I

Caption: Fig. 2: Step-by-step experimental workflow.

4.4. Step-by-Step Procedure

  • Reactor Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser (under a nitrogen atmosphere), thermometer, and a sealed dropping funnel. Ensure all glassware is oven-dried.

  • Charging Reagents: To the flask, add propylene oxide (e.g., 100 mmol) and tetrabutylammonium chloride (TBACl) (e.g., 5 mol%, 5 mmol).

  • Heating: Begin stirring and heat the mixture to the target reaction temperature (e.g., 80-100 °C).

  • Addition of Carbon Disulfide: Once the temperature is stable, add carbon disulfide (e.g., 120 mmol, 1.2 equivalents) dropwise via the dropping funnel over 30-60 minutes. An exothermic reaction may be observed; control the addition rate to maintain a stable temperature.

  • Reaction: After the addition is complete, allow the reaction to stir at the set temperature for 6-24 hours. Monitor the consumption of propylene oxide using an appropriate method like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the crude reaction mixture to a single-neck round-bottom flask.

  • Purification:

    • Remove the unreacted carbon disulfide and propylene oxide by rotary evaporation.

    • The resulting crude oil, containing the product and the TBACl catalyst, can be purified by flash column chromatography on silica gel. Use a solvent system such as a hexane/ethyl acetate gradient to elute the product.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as an oil or low-melting solid.

Product Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect signals corresponding to the methyl group (doublet), the methine proton adjacent to the methyl group (multiplet), and the two diastereotopic protons of the CH₂ group (multiplets).

  • ¹³C NMR: Key signals will include the thiocarbonyl carbon (C=S), the two ring carbons bonded to sulfur, and the methyl carbon.

  • IR Spectroscopy: A strong absorption band characteristic of the C=S (thiocarbonyl) stretching vibration should be prominent, typically in the range of 1200-1050 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of C₄H₆OS₂ should be observed.

Critical Safety Considerations

A rigorous adherence to safety protocols is non-negotiable when performing this synthesis due to the hazardous nature of the primary reagents.

  • Propylene Oxide: It is classified as a probable human carcinogen (IARC Group 2B), is highly flammable, and can form explosive peroxides. It should be handled only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

  • Carbon Disulfide (CS₂): CS₂ is extremely flammable (autoignition temperature ~90 °C), highly volatile, and acutely toxic via inhalation, ingestion, and skin contact. It has a wide explosive range in air. All operations involving CS₂ must be conducted in a fume hood, away from any potential ignition sources (sparks, hot surfaces).

  • General Precautions: The reaction should be conducted under an inert atmosphere to prevent side reactions and potential hazards. Ensure proper ventilation and have appropriate fire extinguishing equipment (e.g., a CO₂ or dry chemical extinguisher) readily available.

Conclusion

The synthesis of this compound from propylene oxide and carbon disulfide is a powerful and direct method for accessing this important heterocyclic building block. The success of the synthesis hinges on the selection of an appropriate catalyst. Modern organocatalysts and heterogeneous systems offer mild, efficient, and environmentally conscious pathways with high selectivity. By understanding the underlying mechanism and adhering strictly to safety protocols, researchers can reliably produce this valuable compound for further application in chemical synthesis and materials science.

References

  • ResearchGate. (2025). Synthesis of cyclic di- and trithiocarbonates from epoxides and carbon disulfide catalyzed by N-heterocyclic carbene. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Organocatalytic CS2 insertion into epoxides in neat conditions: a straightforward approach for the efficient synthesis of Di- and tri-thiocarbonates. Chemical Communications. Available at: [Link]

  • ResearchGate. (n.d.). Cycloaddition of epoxides with carbon disulfide and other side reactions. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of thiiranes from epoxides. Available at: [Link]

  • ResearchGate. (2015). Synthesis of cyclic monothiocarbonates via the coupling reaction of carbonyl sulfide (COS) with epoxides. Available at: [Link]

  • ResearchGate. (n.d.). The copolymerization of propylene oxide with carbon disulfide catalyzed.... Available at: [Link]

  • Thieme Chemistry. (n.d.). Synthesis of cis-Thiiranes. Available at: [Link]

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  • National Institutes of Health (NIH). (2022). Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides. Nature Communications. Available at: [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methyl-1,3-dithiolan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Spectroscopic Landscape of a Niche Thio-Carbonate

In the realm of heterocyclic chemistry, the precise structural elucidation of novel or less-common molecules is paramount for their application in research and development. 4-Methyl-1,3-dithiolan-2-one (CAS No. 21548-49-2) represents such a molecule—a sulfur-containing analogue of the more common 4-methyl-1,3-dioxolan-2-one. While it holds potential as a building block in organic synthesis and materials science, a comprehensive, publicly available repository of its experimental spectroscopic data is notably scarce.

This guide, therefore, takes a predictive and pedagogical approach. As a Senior Application Scientist, my objective is not merely to present data but to provide a framework for understanding what to expect during the spectroscopic analysis of this compound. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and by drawing parallels with closely related, well-characterized analogues, we can construct a robust, predicted spectroscopic profile of this molecule. This document is intended for researchers and professionals in drug development and chemical synthesis who may be working with this or similar compounds and require a thorough understanding of its structural verification.

Molecular Structure and Predicted Spectroscopic Highlights

This compound is a five-membered heterocyclic compound featuring a thiocarbonate functional group flanked by two sulfur atoms, with a methyl substituent at the 4-position. The presence of these functionalities dictates its unique spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, we can predict the ¹H and ¹³C NMR spectra by considering the electronic environment of each nucleus.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals corresponding to the methyl protons, the methylene protons, and the methine proton.

Predicted Signal Approximate Chemical Shift (δ, ppm) Multiplicity Integration Assignment
11.5 - 1.7Doublet (d)3H-CH₃
23.2 - 3.8Multiplet (m)2H-S-CH₂-
34.0 - 4.5Multiplet (m)1H-S-CH(CH₃)-

Causality Behind Predictions:

  • -CH₃ Protons: The methyl group, being attached to a carbon adjacent to a sulfur atom, will be shielded compared to its oxygen analogue (4-methyl-1,3-dioxolan-2-one), where the corresponding protons appear at a slightly higher chemical shift. It will appear as a doublet due to coupling with the adjacent methine proton.

  • -S-CH₂- Protons: The methylene protons are diastereotopic due to the chiral center at C4. This will likely result in a complex multiplet. Their chemical shift is influenced by the adjacent sulfur atom.

  • -S-CH(CH₃)- Proton: The methine proton, being attached to a carbon bearing both a sulfur atom and a methyl group, will be the most downfield of the aliphatic protons. It will exhibit complex splitting due to coupling with both the methyl and methylene protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is anticipated to display four signals.

Predicted Signal Approximate Chemical Shift (δ, ppm) Assignment
120 - 25-CH₃
240 - 45-S-CH₂-
350 - 55-S-CH(CH₃)-
4190 - 200C=O

Causality Behind Predictions:

  • -CH₃ Carbon: This will be the most upfield signal, typical for a methyl group.

  • -S-CH₂- and -S-CH(CH₃)- Carbons: These carbons are directly attached to sulfur, which is less electronegative than oxygen, resulting in a more shielded environment compared to their dioxolane counterparts.[1][2]

  • C=O Carbon: The carbonyl carbon of the thiocarbonate will be significantly downfield due to the deshielding effect of the double bond to oxygen and the adjacent sulfur atoms. Its chemical shift is expected to be in the region typical for thiocarbonates and carbonates.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of a novel compound like this compound is crucial for its validation.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. For this compound, the most prominent absorption bands are expected to arise from the carbonyl group and the carbon-sulfur bonds.

Predicted Absorption Band (cm⁻¹) Intensity Functional Group Vibration
2950 - 3000MediumC-H (aliphatic) stretching
1700 - 1720Strong, SharpC=O (carbonyl) stretching of the thiocarbonate
1100 - 1200MediumC-O stretching
600 - 800MediumC-S stretching

Causality Behind Predictions:

  • C=O Stretching: The carbonyl group in a five-membered ring generally absorbs at a higher frequency than in an acyclic ketone. The presence of two adjacent sulfur atoms will also influence this frequency. This strong, sharp peak is often the most diagnostic feature in the IR spectrum of such compounds.[3]

  • C-S Stretching: The carbon-sulfur bonds will give rise to weaker absorptions in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample.

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.

  • Background Scan: Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 134, corresponding to the molecular weight of C₄H₆OS₂.

  • Major Fragments: The fragmentation of the molecular ion is likely to proceed through several pathways:

    • Loss of CO: A common fragmentation for cyclic carbonates, leading to a fragment at m/z = 106.

    • Loss of CH₃: Cleavage of the methyl group would result in a fragment at m/z = 119.

    • Ring Opening and Fragmentation: Cleavage of the dithiolane ring can lead to various smaller fragments.

Predicted m/z Possible Fragment Fragmentation Pathway
134[C₄H₆OS₂]⁺•Molecular Ion (M⁺•)
119[C₃H₃OS₂]⁺Loss of •CH₃
106[C₃H₆S₂]⁺•Loss of CO
74[C₂H₂S₂]⁺•Further fragmentation

Causality Behind Predictions:

The fragmentation pattern is predicted based on the stability of the resulting carbocations and radical cations. The loss of small, stable neutral molecules like carbon monoxide is a common fragmentation pathway.[4][5]

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing a volatile compound like this compound.

Caption: A typical workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Conclusion: A Predictive Framework for Structural Elucidation

While experimental spectra for this compound are not widely available, a combination of fundamental spectroscopic principles and comparative analysis with related compounds allows for the construction of a reliable predicted spectroscopic profile. This guide provides a comprehensive overview of the expected NMR, IR, and MS data, along with standardized protocols for their acquisition. Researchers working with this compound can use this information as a benchmark for their own experimental findings, facilitating the confident structural verification of this compound.

References

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  • PubChem Compound Summary for CID 39655, 1,3-Dithiolane, 4-methyl-. National Center for Biotechnology Information. Available at: [Link]

  • 4-METHYL-1,3-DIOXOLAN-2-ONE | CAS 108-32-7. Matrix Fine Chemicals. Available at: [Link]

  • MS (GC) of 1,3-Dithiolan-2-one, 4-(iodomethyl)-4-methyl-. SpectraBase. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

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  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines... OUCI. Available at: [Link]

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A Comprehensive Technical Guide to the Formation Mechanism of 4-Methyl-1,3-dithiolan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1,3-dithiolan-2-one, a cyclic thiocarbonate, is a pivotal structural motif in organic synthesis and materials science. Its formation, typically through the reaction of propylene sulfide with a carbonyl source, involves a nuanced mechanistic pathway influenced by catalysts, reaction conditions, and substrate stereochemistry. This in-depth technical guide elucidates the core principles governing the synthesis of this compound, offering a detailed examination of the underlying reaction mechanisms. We will explore the key intermediates, the role of various catalytic systems, and provide field-proven insights into optimizing reaction protocols for enhanced yield and selectivity. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in synthetic chemistry and drug development, providing the authoritative grounding necessary to harness the full potential of this versatile heterocyclic compound.

Introduction: The Significance of this compound

The 1,3-dithiolan-2-one scaffold is a valuable building block in organic chemistry, finding applications in the synthesis of pharmaceuticals, agrochemicals, and polymers. The incorporation of sulfur atoms imparts unique chemical properties, including the ability to undergo various transformations at the sulfur centers and the carbonyl group. Specifically, the 4-methyl derivative introduces a chiral center, making it a key precursor for the synthesis of enantiomerically pure compounds. The ring structure of these cyclic thiocarbonates provides conformational rigidity, which can be advantageous in the design of bioactive molecules.[1] Furthermore, the ring-opening polymerization of sulfur-containing monomers like cyclic thiocarbonates is a burgeoning field for creating advanced materials with enhanced physical and chemical properties.[2][3]

Core Formation Pathways: A Mechanistic Dissection

The synthesis of this compound primarily involves the reaction of a three-membered sulfur-containing heterocycle, propylene sulfide (also known as 1,2-epithiopropane), with a source of a carbonyl group. The most common and atom-economical carbonyl source is carbon dioxide (CO₂), although other reagents like phosgene or its derivatives can be employed. A mechanistically distinct route involves the reaction of propylene carbonate with a sulfur source.

Pathway A: Cycloaddition of Propylene Sulfide and Carbon Dioxide

The direct cycloaddition of CO₂ to propylene sulfide is a highly attractive, green chemical approach. This reaction is typically catalyzed and proceeds through a multi-step mechanism involving the activation of both the epoxide and the CO₂ molecule.

The cycloaddition reaction generally requires a catalyst to proceed at a reasonable rate under mild conditions.[4] A variety of catalysts have been developed, often featuring both a Lewis acidic site to activate the propylene sulfide and a nucleophilic component to activate CO₂.

  • Lewis Acidic Activation of Propylene Sulfide: The catalyst's Lewis acidic center coordinates to the sulfur atom of the propylene sulfide ring. This coordination polarizes the C-S bonds, making the ring more susceptible to nucleophilic attack.

  • Nucleophilic Activation of Carbon Dioxide: A nucleophilic co-catalyst or a nucleophilic moiety on a bifunctional catalyst attacks the electrophilic carbon atom of CO₂. This forms an activated CO₂ species, such as a carbamate or a metal carbonate, which is more reactive than free CO₂.

The generally accepted mechanism for the catalyzed cycloaddition of CO₂ to propylene sulfide is as follows:

  • Catalyst-Substrate Complexation: The catalyst forms a complex with both propylene sulfide and carbon dioxide, bringing them into close proximity.

  • Ring-Opening of Propylene Sulfide: A nucleophile, which can be the activated CO₂ species or another nucleophilic component of the catalytic system, attacks one of the carbon atoms of the activated propylene sulfide ring. This attack results in the ring-opening of the episulfide, forming a thiolate intermediate. The regioselectivity of this attack (at the primary vs. secondary carbon) is a critical factor, especially when dealing with substituted episulfides like propylene sulfide.

  • Carbon Dioxide Insertion: The newly formed thiolate anion attacks the activated carbon dioxide, leading to the formation of a thiocarbonate intermediate.

  • Intramolecular Cyclization (Ring-Closing): The alkoxide end of the intermediate undergoes an intramolecular nucleophilic attack on the thiocarbonate carbonyl carbon, displacing the catalyst and forming the five-membered this compound ring.

  • Catalyst Regeneration: The catalyst is regenerated and can participate in another catalytic cycle.

The following diagram illustrates the proposed catalytic cycle for the formation of this compound from propylene sulfide and carbon dioxide, highlighting the key intermediates.

G cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Product Propylene_Sulfide Propylene Sulfide Activation Activation (Lewis Acid Coordination) Propylene_Sulfide->Activation CO2 CO2 CO2->Activation Catalyst Catalyst Catalyst->Activation Ring_Opening Nucleophilic Attack & Ring-Opening Activation->Ring_Opening Nucleophile CO2_Insertion CO2 Insertion Ring_Opening->CO2_Insertion Activated CO2 Cyclization Intramolecular Cyclization CO2_Insertion->Cyclization Product_Release Product Release & Catalyst Regeneration Cyclization->Product_Release Product_Release->Catalyst Regenerated Product This compound Product_Release->Product

Figure 1: Generalized catalytic cycle for the formation of this compound.

Pathway B: From Propylene Carbonate

An alternative route to this compound involves the reaction of propylene carbonate with a sulfur-donating reagent. This pathway is particularly interesting as propylene carbonate is a readily available and relatively inexpensive starting material.

One such method involves the reaction of propylene carbonate with potassium thiocyanate (KSCN). This reaction is believed to proceed through the in-situ generation of propylene sulfide from propylene carbonate, which then reacts to form the desired product.[5] This process can be considered a one-pot synthesis where propylene carbonate serves as a precursor to propylene sulfide.

Experimental Protocols and Considerations

The successful synthesis of this compound requires careful control of reaction parameters. Below are generalized protocols based on common synthetic strategies.

General Protocol for Catalytic Cycloaddition of Propylene Sulfide and CO₂

This protocol outlines a typical procedure for the synthesis of this compound using a bifunctional catalyst.

Materials:

  • Propylene sulfide

  • High-purity carbon dioxide

  • Bifunctional catalyst (e.g., phosphonium salts with an alcohol moiety)[6]

  • Anhydrous solvent (if not performed neat)

  • High-pressure reactor equipped with a magnetic stirrer and temperature control

Procedure:

  • Reactor Preparation: The high-pressure reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor: Propylene sulfide and the catalyst are charged into the reactor under an inert atmosphere.

  • Pressurization with CO₂: The reactor is sealed and pressurized with carbon dioxide to the desired pressure.

  • Reaction: The reaction mixture is heated to the specified temperature and stirred vigorously for the designated reaction time.

  • Work-up: After cooling the reactor to room temperature, the excess CO₂ is carefully vented. The crude product is then purified, typically by flash column chromatography or distillation.

Quantitative Data Summary:

Catalyst TypeTemperature (°C)Pressure (bar)Time (h)Conversion (%)Selectivity (%)Reference
Bifunctional Phosphonium Salt45-10010-202-24up to 99>99[6]
Salen Aluminum Complexes25-1001-501-24>90>99[4][7]
CeO₂–La₂O₃ Mixed Oxide100-1802068799[8]
Spectroscopic Characterization

Unequivocal confirmation of the formation of this compound is achieved through a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl group (a doublet), the methine proton, and the two diastereotopic methylene protons of the dithiolane ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the methine carbon, the methylene carbon, and the carbonyl carbon.

  • IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching frequency, typically in the range of 1650-1700 cm⁻¹.

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the product.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product. The purity and identity of the final product must be confirmed by the spectroscopic methods outlined above. Consistent and reproducible results across multiple runs, with full characterization of the product, ensure the trustworthiness of the synthetic method.

Conclusion and Future Outlook

The formation of this compound is a well-established yet continuously evolving area of synthetic chemistry. The development of highly efficient and selective catalysts, particularly those that operate under mild and environmentally benign conditions, remains a key research focus. The mechanistic insights provided in this guide are intended to empower researchers to not only replicate existing methods but also to design novel and improved synthetic strategies. As the demand for enantiomerically pure compounds and advanced sulfur-containing polymers grows, the importance of understanding and controlling the formation of this versatile heterocyclic building block will undoubtedly increase.

References

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An In-Depth Technical Guide to the Stereochemistry of 4-Methyl-1,3-dithiolan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The stereochemical architecture of a molecule is a critical determinant of its biological activity, pharmacokinetic profile, and toxicological properties. In drug development, the ability to synthesize and characterize stereoisomerically pure compounds is paramount. This guide provides a comprehensive technical overview of the stereochemistry of 4-Methyl-1,3-dithiolan-2-one, a chiral heterocyclic compound with potential applications in medicinal chemistry. While direct literature on this specific molecule is limited, this document synthesizes established principles and analogous methodologies to offer a robust framework for its stereoselective synthesis, chiral resolution, and stereochemical assignment. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative scientific literature.

Introduction: The Stereochemical Imperative in Drug Design

The significance of stereochemistry in pharmacology cannot be overstated. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors often leads to vastly different physiological responses. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects. The 1,3-dithiolane-2-one scaffold is a versatile heterocyclic system, and the introduction of a methyl group at the C4 position of this compound introduces a stereogenic center, giving rise to two enantiomers: (R)-4-Methyl-1,3-dithiolan-2-one and (S)-4-Methyl-1,3-dithiolan-2-one. A thorough understanding and control of this stereocenter are crucial for any drug development program involving this scaffold.[1][2]

Synthesis of Racemic and Enantiomerically Enriched this compound

A logical and often practical approach to obtaining enantiomerically pure compounds begins with the synthesis of the racemic mixture, followed by chiral separation. Alternatively, asymmetric synthesis can be employed to directly target a specific enantiomer.

Proposed Synthesis of Racemic this compound

A plausible and efficient route to racemic this compound is through the conversion of the corresponding 4-Methyl-1,3-dithiolane-2-thione. This precursor can be synthesized from the reaction of 1,2-propanedithiol with thiophosgene or a thiophosgene equivalent. The subsequent conversion of the thione to the ketone can be achieved through various oxidation methods. A particularly effective method involves the reaction with epoxides in the presence of a Lewis acid such as HBF₄·Et₂O.[3] Another promising method is the gas-phase conversion over molybdenum trioxide.[4][5][6]

Experimental Protocol (Proposed): Synthesis of Racemic this compound via the Thione

Step 1: Synthesis of 4-Methyl-1,3-dithiolane-2-thione

  • To a stirred solution of 1,2-propanedithiol (1 equivalent) in a suitable solvent such as dichloromethane at 0 °C, add a solution of thiophosgene (1 equivalent) dropwise.

  • Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-Methyl-1,3-dithiolane-2-thione.

Step 2: Conversion to this compound

  • Dissolve 4-Methyl-1,3-dithiolane-2-thione (1 equivalent) in anhydrous chlorobenzene.

  • Cool the solution to 0-5 °C and add propylene oxide (1.5 equivalents).

  • Add a catalytic amount of tetrafluoroboric acid diethyl ether complex (HBF₄·Et₂O) dropwise.

  • Allow the reaction to slowly warm to room temperature and then heat to 80 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, dilute with diethyl ether, and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the resulting residue by column chromatography to yield racemic this compound.[3]

Strategies for Enantioselective Synthesis

Achieving an enantioselective synthesis of this compound would be a more elegant and efficient approach to obtaining a single enantiomer. This could be approached by using a chiral starting material or a chiral catalyst.

One potential strategy involves the use of an enantiomerically pure 1,2-propanedithiol, which can be synthesized from a chiral precursor such as (R)- or (S)-propylene oxide. The subsequent cyclization and oxidation would proceed with retention of stereochemistry at the C4 position. Another approach could be a kinetic resolution of the racemic 4-Methyl-1,3-dithiolane-2-thione using a chiral catalyst.[7][]

Chiral Separation of Enantiomers

For the separation of the racemic this compound, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice due to its high efficiency and broad applicability.[2][9] The selection of the chiral stationary phase (CSP) is critical and is often determined empirically. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often successful in resolving a wide range of racemates.[2]

Experimental Protocol (Proposed): Chiral HPLC Separation

  • Column Selection: A Chiralpak IA or similar amylose-based column is a good starting point.

  • Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol or ethanol is typically used. The ratio of the solvents is optimized to achieve baseline separation with reasonable retention times. A typical starting condition would be 90:10 (n-hexane:isopropanol).

  • Flow Rate: A flow rate of 1.0 mL/min is generally appropriate for analytical scale separations.

  • Detection: UV detection at a wavelength where the compound absorbs (likely around 210-230 nm for the carbonyl group) is suitable.

  • Optimization: If the initial conditions do not provide adequate separation, the polarity of the mobile phase can be adjusted by changing the hexane/alcohol ratio. The nature of the alcohol modifier can also be varied (e.g., ethanol, isopropanol, n-butanol).

Data Presentation: Chiral HPLC Parameters

ParameterRecommended Starting Condition
Column Chiralpak IA (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm

Stereochemical Assignment

Once the enantiomers are separated, their absolute configuration must be determined. This is typically achieved through a combination of spectroscopic techniques and, definitively, by X-ray crystallography.

NMR Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative and, in some cases, the absolute stereochemistry of chiral molecules.

4.1.1. Diastereotopic Protons

In the ¹H NMR spectrum of a single enantiomer of this compound, the two protons on the C5 methylene group are diastereotopic.[10] This is because they are adjacent to a stereocenter (C4). As a result, they are in different chemical environments and will appear as two distinct signals, likely as a pair of doublets of doublets (an ABX system with the C4 proton). The difference in their chemical shifts and their coupling constants to the C4 proton can provide information about the conformation of the five-membered ring.

4.1.2. Use of Chiral Solvating Agents

To distinguish between the enantiomers in a racemic mixture by NMR, a chiral solvating agent (CSA) can be used.[11][12] The CSA forms transient diastereomeric complexes with each enantiomer, leading to separate signals for corresponding protons in the ¹H NMR spectrum. A commonly used CSA is (R)-(-)- or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol. The magnitude of the chemical shift difference (Δδ) between the enantiomers in the presence of the CSA can be used to determine the enantiomeric excess.

Predicted ¹H and ¹³C NMR Data for this compound Enantiomers

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
C=O-~190-200Carbonyl carbon
CH (C4)~3.5-4.0 (m)~45-55Methine proton adjacent to methyl group
CH₃ (at C4)~1.3-1.6 (d)~15-25Methyl group protons
CH₂ (C5)Ha: ~3.0-3.4 (dd) Hb: ~3.4-3.8 (dd)~35-45Diastereotopic methylene protons

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

4.1.3. Nuclear Overhauser Effect (NOE) Spectroscopy

NOE experiments can provide through-space correlations between protons, which can help to elucidate the relative stereochemistry and conformation of the molecule. For this compound, an NOE between the C4 proton and one of the C5 methylene protons would help to define the conformation of the dithiolane ring.

X-ray Crystallography for Absolute Configuration Determination

The unambiguous determination of the absolute configuration of a chiral molecule is achieved through single-crystal X-ray crystallography. This technique provides a three-dimensional structure of the molecule in the solid state.

Experimental Workflow: X-ray Crystallography

  • Crystal Growth: High-quality single crystals of one of the pure enantiomers are required. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

  • Absolute Configuration Assignment: For a chiral molecule, the absolute configuration is determined by analyzing the anomalous dispersion of the X-ray scattering, often quantified by the Flack parameter. A Flack parameter close to zero for a given enantiomer confirms its absolute configuration.

Visualization of Stereochemical Concepts

Visual aids are invaluable for understanding complex stereochemical relationships and experimental workflows.

Diagram: Enantiomers of this compound

G cluster_R (R)-4-Methyl-1,3-dithiolan-2-one cluster_S (S)-4-Methyl-1,3-dithiolan-2-one R_img S_img R_img->S_img Mirror Plane

Caption: The enantiomeric pair of this compound.

Diagram: Proposed Synthetic and Analytical Workflow

G start 1,2-Propanedithiol thione Racemic 4-Methyl-1,3-dithiolane-2-thione start->thione Thiophosgenation racemate Racemic this compound thione->racemate Oxidation hplc Chiral HPLC Separation racemate->hplc enantiomer_R (R)-Enantiomer hplc->enantiomer_R enantiomer_S (S)-Enantiomer hplc->enantiomer_S nmr NMR Analysis (with Chiral Solvating Agent) enantiomer_R->nmr xray X-ray Crystallography enantiomer_R->xray enantiomer_S->nmr abs_config Absolute Configuration nmr->abs_config xray->abs_config

Caption: Workflow for synthesis, separation, and analysis.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, framework for understanding and manipulating the stereochemistry of this compound. By leveraging established synthetic methodologies for related 1,3-dithiolan-2-ones, robust chiral separation techniques, and powerful spectroscopic and crystallographic methods for stereochemical assignment, researchers and drug development professionals are well-equipped to approach the synthesis and characterization of the enantiomers of this promising chiral building block. The principles and protocols outlined herein are designed to be both informative and practical, serving as a valuable resource for advancing research in medicinal chemistry.

References

  • Taguchi, Y., Yasumoto, M., Shibuya, I., & Suhara, Y. (1995). Synthesis of 1,3-Dithiolan-2-ones On the Reaction of Oxiranes with Carbon Disulfide under High Pressure. Bulletin of the Chemical Society of Japan, 68(12), 3707-3714. [Link]

  • Capozzi, G., et al. (1992). Convenient procedure for converting 1,3-dithiolane-2-thiones into 1,3-dithiolan-2-ones. Journal of the Chemical Society, Perkin Transactions 1, (1), 11-14. [Link]

  • Zard, S. Z., et al. (2022). A Convergent Approach to 1,3-Dithiolan-2-ones and an Unexpected Synthesis of Lactones. Organic Letters, 24(29), 5340-5344. [Link]

  • Listro, R., et al. (2024). 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. International Journal of Molecular Sciences, 25(23), 12880. [Link]

  • McNab, H., & Welsh, A. J. (2019). Gas-Phase Conversion of 1,3-Dithiolane-2-Thione Into 1,3-Dithiolan-2-One Over Molybdenum Trioxide. Frontiers in Chemistry, 7, 204. [Link]

  • Barbero, M., et al. (2018). Synthesis of 1,3-dithiolan-2-imines. ResearchGate. [Link]

  • McNab, H., & Welsh, A. J. (2019). Gas-Phase Conversion of 1,3-Dithiolane-2-Thione Into 1,3-Dithiolan-2-One Over Molybdenum Trioxide. PubMed. [Link]

  • Fodor, L., et al. (1983). Synthesis of novel 1,3-dithiolan-2-one derivatives. ResearchGate. [Link]

  • Wikipedia contributors. (2023). 1,3-Dithiolane. Wikipedia. [Link]

  • Shah, N. H., & Shah, J. R. (1975). Dithiols. Part 28. Conversion of 1,3-dithiolan-2-ones, 1,3-oxathiolan-2-ones, and 1,3-oxathiolan-2-thiones into 1,3-dithiolan-2-thiones. Journal of the Chemical Society, Perkin Transactions 1, (20), 2041-2043. [Link]

  • McNab, H., & Welsh, A. J. (2019). Gas-Phase Conversion of 1,3-Dithiolane-2-Thione Into 1,3-Dithiolan-2-One Over Molybdenum Trioxide. ResearchGate. [Link]

  • Listro, R., et al. (2024). 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. IRIS Unimore. [Link]

  • Taguchi, Y., et al. (1993). Synthesis of 1,3-Dithiolane-2-thione Derivatives. Bulletin of the Chemical Society of Japan, 66(10), 3020-3025. [Link]

  • Wikipedia contributors. (2023). Chiral resolution. Wikipedia. [Link]

  • Kumar, L., et al. (2011). Synthesis of S-(2-Thioxo-1,3-dithiolan-4-yl)methyl Dialkylcarbamothioate and S-Thiiran-2-ylmethyl Dialkylcarbamothioate. The Journal of Organic Chemistry, 76(9), 3567-3571. [Link]

  • Kairys, V., et al. (2022). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Molecules, 27(22), 7794. [Link]

  • Lipin, K. V., et al. (2017). Synthesis of some 2-ylidene-1,3-dithiolanes. ResearchGate. [Link]

  • Akbaş, H., & Aksin, O. (2017). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 2(10), 6759-6771. [Link]

  • Sharma, P., & Kumar, A. (2012). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(6), 1599-1610. [Link]

  • Pirkle, W. H., & Hoover, D. J. (1982). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of .gamma.-lactones using chiral 2,2,2-trifluoro-1-(9-anthryl)ethanol. The Journal of Organic Chemistry, 47(19), 3545-3549. [Link]

  • Zhang, Y., et al. (2017). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. ACS Omega, 2(7), 3363-3371. [Link]

  • Van den Mooter, G. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2), 30-33. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]

  • da Silva, M. J., et al. (2021). Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and Materials Sciences. Applied Sciences, 11(11), 5024. [Link]

  • LibreTexts Chemistry. (2021). 5.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]

  • Seco, J. M., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(11), 3328. [Link]

  • North, M., & Vougioukalakis, G. C. (2018). Synthesis and applications of the sulfur containing analogues of cyclic carbonates. Organic & Biomolecular Chemistry, 16(46), 8968-8985. [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]

  • Reiner, T., & Lindner, W. (2016). Differentiation of Chiral Compounds Using NMR Spectroscopy. ResearchGate. [Link]

  • Ghosh, B., & Narayanan, R. (2015). Cationic ring-opening polymerization of a five membered cyclic dithiocarbonate having a tertiary amine moiety. Polymer Chemistry, 6(39), 6931-6941. [Link]

  • Armstrong, R. W., & Tellew, J. E. (1992). Total synthesis of (5S)-thiolactomycin: revision of the absolute configuration of the natural product. Journal of the Chemical Society, Chemical Communications, (18), 1316-1318. [Link]

  • Ren, J., et al. (2021). Chemoselective ring-opening copolymerization of five-membered cyclic carbonates and carbonyl sulfide toward poly(thioether)s. Polymer Chemistry, 12(30), 4356-4364. [Link]

Sources

A Technical Guide to 4-Methyl-1,3-dithiolan-2-one: Commercial Sourcing and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern chemical synthesis and drug discovery, access to well-characterized, high-purity reagents is paramount. 4-Methyl-1,3-dithiolan-2-one (CAS No. 21548-49-2), a sulfur-containing heterocyclic compound, represents a unique building block whose potential is gradually being recognized. This guide provides an in-depth analysis of its commercial availability, outlines critical considerations for its procurement and handling, and presents a scientific framework for its synthesis and potential applications. As a niche reagent, detailed public information is sparse; this document therefore synthesizes available data with expert chemical principles to offer a comprehensive resource for the scientific community.

Introduction to this compound

This compound is a cyclic dithiocarbonate featuring a five-membered ring with two sulfur atoms, a carbonyl group, and a methyl substituent. The presence of the methyl group at the 4-position introduces a chiral center, meaning the compound can exist as (R)- and (S)-enantiomers, or as a racemic mixture.

Key Physicochemical Properties:

  • CAS Number: 21548-49-2[1][2][3]

  • Molecular Formula: C₄H₆OS₂[1][4]

  • Molecular Weight: 134.22 g/mol [1][2][4]

  • Structure: Chemical structure of this compound

The dithiolan-2-one functional group is a derivative of thiocarbonyl chemistry, offering unique reactivity. It can be conceptualized as a protected form of carbonyl sulfide or as a reactive precursor for thio-carbamoylation and other sulfur-mediated transformations. Its utility in organic synthesis, particularly in the construction of complex molecules for agrochemical and pharmaceutical development, lies in its potential as a versatile intermediate.

Commercial Availability and Procurement

While not a bulk commodity chemical, this compound is available from several specialized fine chemical suppliers. Procurement for research and development purposes is straightforward, though lead times may vary.

SupplierTypical PurityAvailable QuantitiesNotes
BLD Pharm 95%+Gram scaleOffers the compound for research use.[2][5]
Bepharm Ltd. 95%Gram scaleLists the compound with a typical 14-day lead time.[1]
Echemi VariesGram to KilogramActs as a platform connecting various suppliers.[3]
Ruichu Bio Not specifiedNot specifiedLists the product by CAS number.

Procurement Insights:

  • Purity Verification: For applications in drug development, where impurity profiles are critical, it is essential to request a Certificate of Analysis (CoA) from the supplier. Given the typical purity of ~95%, further purification by chromatography may be necessary for sensitive applications.

  • Chirality: Commercial listings do not typically specify the enantiomeric form. Researchers should assume the product is a racemic mixture unless explicitly stated otherwise or if a specific chiral synthesis is requested.

  • Lead Times: As a specialty chemical, this compound is often synthesized on demand. Researchers should factor in potential lead times of several weeks when planning experiments.

Proposed Synthesis Protocol

For laboratories requiring specific enantiomers or larger quantities than are commercially viable, a de novo synthesis may be necessary. While a specific, validated protocol for this compound is not widely published, a logical and robust synthetic route can be designed based on established principles of dithiolane chemistry. The most direct approach involves the reaction of 1,2-propanedithiol with a phosgene equivalent.

Expert Commentary: The choice of phosgene equivalent is critical for safety and efficiency. Triphosgene, a solid and therefore safer alternative to gaseous phosgene, is the modern reagent of choice for this type of transformation. The reaction proceeds via the formation of a chloroformate intermediate, followed by intramolecular cyclization.

Protocol: Synthesis of this compound from 1,2-Propanedithiol

Materials:

  • 1,2-Propanedithiol (racemic, or enantiomerically pure)

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Pyridine or Triethylamine (proton scavenger)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (eluents)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,2-propanedithiol (1.0 eq) and pyridine (2.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve triphosgene (0.4 eq) in anhydrous DCM and add it dropwise to the stirred dithiol solution over 30-60 minutes. Caution: Triphosgene decomposes to release phosgene gas. This step must be performed in a well-ventilated chemical fume hood.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure this compound.

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification Dithiol 1,2-Propanedithiol Flask Reaction Flask at 0 °C Dithiol->Flask Pyridine Pyridine Pyridine->Flask DCM Anhydrous DCM DCM->Flask Addition Slow Addition Flask->Addition Triphosgene Triphosgene in DCM Triphosgene->Addition Stir Stir 12-16h at RT Addition->Stir Quench Quench (NaHCO₃) Stir->Quench Extract Extract (DCM) Quench->Extract Dry Dry (MgSO₄) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

Caption: Workflow for the synthesis of this compound.

Quality Assessment and Analytical Profile

Verifying the identity and purity of the procured or synthesized compound is a self-validating step essential for experimental reproducibility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum is expected to be complex due to the chirality and diastereotopic protons of the ring. Key signals would include a doublet for the methyl group protons, and a series of multiplets for the three methine and methylene protons on the dithiolane ring.

    • ¹³C NMR: The carbon spectrum provides clearer structural confirmation. Based on the structure and standard chemical shift tables, the expected peaks are:

      • ~195-205 ppm: Carbonyl carbon (C=O). This is a key diagnostic peak.

      • ~40-60 ppm: Methylene (CH₂) and methine (CH) carbons of the dithiolane ring.

      • ~15-25 ppm: Methyl (CH₃) carbon.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) should show the molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular weight of 134.22.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1700 cm⁻¹ would be characteristic of the C=O stretch of the thiocarbonate group.

Applications in Research and Drug Development

While specific, high-profile applications of this compound are not extensively documented in peer-reviewed literature, its chemical structure suggests several potential uses for drug development professionals. The dithiolane moiety is a recurring motif in medicinal chemistry. For example, derivatives of 1,2-dithiolane-4-carboxylic acid (asparagusic acid) have been investigated as inhibitors of thioredoxin reductase, an enzyme implicated in cancer.[6][7]

Potential Roles:

  • Thioacylation Reagent: The molecule can serve as a precursor to a reactive thioacylating agent. Ring-opening with a nucleophile could transfer the C(=O)S moiety, providing a route to thioesters or thiocarbamates which are present in some biologically active molecules.

  • Masked Carbonyl Group: Dithiolanes are classic protecting groups for aldehydes and ketones. While the 2-one derivative is not a direct protecting group, it shares the underlying dithiolane scaffold, which is known for its stability and specific deprotection methods.

  • Fragment-Based Drug Discovery (FBDD): As a small, chiral, heterocyclic molecule, it could serve as a fragment for screening against biological targets. The sulfur atoms can engage in specific interactions with protein active sites.

Applications cluster_apps Potential Applications in Drug Development Core This compound App1 Thioacylation Reagent (Synthesis of Thiocarbamates) Core->App1 Nucleophilic Ring-Opening App2 Scaffold for Heterocycle Synthesis Core->App2 Chemical Modification App3 Fragment for FBDD Screening Core->App3 Direct Use

Caption: Potential applications of this compound in R&D.

Safety and Handling

  • Engineering Controls: Use only in a well-ventilated chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C), away from oxidizing agents.[2]

Conclusion

This compound is a commercially available specialty chemical that holds potential as a versatile building block for organic synthesis and drug discovery. While its applications are not yet widely reported, its unique structure as a chiral cyclic dithiocarbonate suggests utility in thioacylation reactions and as a scaffold in medicinal chemistry. This guide provides the necessary information for its procurement, proposes a robust synthetic protocol for its preparation, and outlines the analytical methods for its characterization, thereby equipping researchers with the foundational knowledge to explore the full potential of this intriguing molecule.

References

  • Bepharm Ltd. This compound. MOLBASE. [Link]

  • National Institutes of Health (NIH). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? [Link]

  • MDPI. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? [Link]

Sources

In-Depth Technical Guide to 4-Methyl-1,3-dithiolan-2-one: Safety and Handling Procedures

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

As a Senior Application Scientist, my primary commitment is to uphold the highest standards of scientific integrity and safety. The following guide has been structured to provide comprehensive, actionable insights into the safe handling of 4-Methyl-1,3-dithiolan-2-one. Our research indicates that detailed public safety and toxicological data for this compound (CAS No. 21548-49-2) is not extensively available. The majority of accessible safety data pertains to structurally similar but distinct compounds such as 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide and 4-Methyl-1,3-dioxolan-2-one. Extrapolating safety procedures from these analogues would be scientifically unsound and could introduce significant, unforeseen risks.

Therefore, this guide establishes a robust safety framework based on general principles for handling novel sulfur-containing heterocyclic compounds, supplemented with specific data where available for closely related structures. It is imperative that users of this compound conduct their own comprehensive risk assessment and, if possible, obtain a specific Safety Data Sheet (SDS) from their supplier before commencing any work.

Section 1: Compound Identification and Hazard Classification

Chemical Identity
Identifier Value
Chemical Name This compound
Synonyms Dithiocarbonic Acid Cyclic S,S-Propylene Ester
CAS Number 21548-49-2[1]
Molecular Formula C₄H₆OS₂[1]
Molecular Weight 134.22 g/mol [1]
Structure (A 2D structure of this compound would be depicted here)
Anticipated Hazard Profile

Due to the lack of a specific GHS classification for this compound, the following potential hazards are inferred from general chemical principles and data on related sulfur-containing heterocycles. This is not a formal classification but a guide for precautionary measures.

Hazard Category Anticipated Risk and Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on the reactivity of similar sulfur-containing compounds.
Skin Corrosion/Irritation Potential for skin irritation. Sulfur compounds can be irritants.
Serious Eye Damage/Irritation Potential for serious eye irritation. Ocular exposure to chemicals of this nature often results in irritation.
Respiratory/Skin Sensitization The potential for sensitization, while unknown, should not be discounted.
Germ Cell Mutagenicity Some related sulfur-containing cyclic compounds are suspected of causing genetic defects. This should be considered a potential hazard.[2][3]
Carcinogenicity Unknown.
Reproductive Toxicity Unknown.
Specific Target Organ Toxicity (Single & Repeated Exposure) The respiratory system is a potential target for irritation from vapors or aerosols.

Section 2: Exposure Controls and Personal Protection

The cornerstone of safely handling this compound is the rigorous implementation of exposure controls. The causality behind these recommendations is to create a multi-layered defense against potential chemical exposure.

Engineering Controls
  • Primary Control: All handling of this compound must be conducted in a properly functioning chemical fume hood.[4] This is a non-negotiable control to minimize inhalation exposure. The fume hood provides a physical barrier and active ventilation to capture and exhaust vapors.

  • Secondary Control: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[4] Proximity is key; these emergency controls must be reachable within seconds of an exposure event.

Personal Protective Equipment (PPE)

The selection of PPE is based on creating a barrier between the researcher and the chemical.

PPE Type Specification and Rationale
Eye and Face Protection Safety glasses with side shields or, preferably, chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards should be worn at all times. This prevents splashes from reaching the eyes.
Skin Protection Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use. Dispose of contaminated gloves properly. Lab Coat: A flame-resistant lab coat should be worn and kept fastened. This protects the skin and personal clothing from contamination.
Respiratory Protection If there is a risk of inhalation exposure despite engineering controls (e.g., during a spill cleanup), a respirator with an appropriate cartridge for organic vapors should be used by trained personnel.

Section 3: Safe Handling and Storage Protocols

Handling Workflow

The following workflow is designed to minimize the risk of exposure during routine handling.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review Supplier SDS (if available) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_aliquot Aliquot Minimum Required Quantity prep_hood->handle_aliquot handle_seal Keep Container Sealed When Not in Use handle_aliquot->handle_seal handle_avoid Avoid Inhalation, Skin, and Eye Contact handle_seal->handle_avoid cleanup_decon Decontaminate Work Surfaces handle_avoid->cleanup_decon cleanup_dispose Dispose of Waste in Labeled Container cleanup_decon->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Caption: Logical workflow for the safe handling of this compound.

Storage Conditions
  • Container: Store in a tightly closed, clearly labeled container.[2][5] Polyethylene or polypropylene containers are often suitable.[2]

  • Environment: The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[5][6]

  • Incompatibilities: Store away from strong oxidizing agents.[4]

  • Security: For compounds with significant potential hazards, such as suspected mutagenicity, it is best practice to store them in a locked cabinet or a controlled-access area.[2][6]

Section 4: Emergency Procedures

A rapid and informed response is critical in the event of an emergency.

First-Aid Measures

The following decision tree outlines the immediate actions to be taken upon exposure.

G cluster_routes cluster_actions start Exposure Event inhalation Inhalation start->inhalation skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact ingestion Ingestion start->ingestion action_air Move to fresh air. If breathing is difficult, provide oxygen. inhalation->action_air action_skin Remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. skin_contact->action_skin action_eye Immediately flush eyes with water for at least 15 minutes, lifting upper and lower eyelids. eye_contact->action_eye action_ingest Do NOT induce vomiting. Rinse mouth with water. ingestion->action_ingest end_node Seek Immediate Medical Attention. Bring SDS if available. action_air->end_node action_skin->end_node action_eye->end_node action_ingest->end_node

Sources

Methodological & Application

Application Notes and Protocols: 1,3-Dithiolanes as a Robust Protecting Group for Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Reagent Selection: This guide details the formation and use of 1,3-dithiolanes as a protecting group for aldehydes. This is typically achieved using 1,2-ethanedithiol . The compound 4-methyl-1,3-dithiolan-2-one is a cyclic thiocarbonate and is not the appropriate reagent for this transformation. This document provides the established, field-proven methodology for thioacetal protection, which is likely the user's intended topic of interest.

Introduction: The Strategic Value of Aldehyde Protection

In the intricate landscape of multi-step organic synthesis, the selective transformation of a single functional group within a complex molecule is a paramount challenge. Aldehydes, with their inherent electrophilicity, are susceptible to a wide array of nucleophilic attacks and redox manipulations. This high reactivity, while synthetically useful, can be a significant liability when chemical modifications are desired elsewhere in the molecule. The strategic implementation of a protecting group to temporarily mask the aldehyde functionality is therefore an indispensable tool for the synthetic chemist.[1][2][3]

Among the arsenal of carbonyl protecting groups, the 1,3-dithiolane stands out for its exceptional stability and distinct reactivity profile compared to its oxygen-based acetal counterparts.[4][5] Formed by the reaction of an aldehyde with 1,2-ethanedithiol, these thioacetals exhibit remarkable resilience to a broad spectrum of reaction conditions, particularly those involving strong bases, nucleophiles (such as Grignard reagents and organolithiums), and hydridic reducing agents, under which oxygen-based acetals might be labile.[6][7] This stability makes them a superior choice in synthetic routes that necessitate such robust reagents.

This guide provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and strategic considerations for the effective use of 1,3-dithiolanes as a protecting group for aldehydes.

The Chemistry of Protection and Deprotection

Mechanism of 1,3-Dithiolane Formation

The protection of an aldehyde as a 1,3-dithiolane is an acid-catalyzed process that converts the highly reactive carbonyl group into a significantly more stable thioacetal.[5][7] The reaction proceeds via the following key steps:

  • Protonation of the Carbonyl Oxygen: A Brønsted or Lewis acid catalyst activates the aldehyde by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Thiol: One of the sulfur atoms of 1,2-ethanedithiol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a hemithioacetal intermediate.

  • Proton Transfer and Elimination of Water: A subsequent proton transfer from the sulfur to the oxygen atom, followed by protonation of the hydroxyl group by the acid catalyst, forms a good leaving group (H₂O). The elimination of water generates a highly reactive sulfonium ion.

  • Intramolecular Cyclization: The second thiol group within the same molecule then acts as an intramolecular nucleophile, attacking the electron-deficient carbon and forming the stable five-membered 1,3-dithiolane ring. Regeneration of the acid catalyst completes the catalytic cycle.

Protection Mechanism cluster_reactants Reactants cluster_products Products Aldehyde R-CHO Aldehyde Protonated_Aldehyde R-CH=O⁺H (Protonated Aldehyde) Aldehyde->Protonated_Aldehyde + H⁺ Dithiol HS(CH₂)₂SH 1,2-Ethanedithiol Catalyst_in H⁺ (Acid Catalyst) Protected_Aldehyde R-CH(S₂(CH₂)₂) 1,3-Dithiolane Catalyst_out H⁺ Water H₂O Hemithioacetal R-CH(OH)-S(CH₂)₂SH (Hemithioacetal) Protonated_Aldehyde->Hemithioacetal + Dithiol Sulfonium R-CH=S⁺(CH₂)₂SH (Sulfonium Ion) Hemithioacetal->Sulfonium - H₂O Sulfonium->Protected_Aldehyde Intramolecular Cyclization Deprotection Workflow Start Protected Aldehyde (1,3-Dithiolane) Reagent Deprotection Reagent (e.g., Oxidant, Hg²⁺ salt) Start->Reagent Step 1: Activation Hydrolysis Aqueous Workup (H₂O) Reagent->Hydrolysis Step 2: Hydrolysis End Regenerated Aldehyde Hydrolysis->End Byproducts Sulfur Byproducts Hydrolysis->Byproducts

Caption: General workflow for 1,3-dithiolane deprotection.

Experimental Protocols

Protocol for Aldehyde Protection

This protocol describes a general procedure for the protection of an aromatic aldehyde using 1,2-ethanedithiol with catalytic p-toluenesulfonic acid (TsOH).

Materials and Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus or Soxhlet extractor with molecular sieves

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Aldehyde (e.g., benzaldehyde, 1.0 eq)

  • 1,2-Ethanedithiol (1.1-1.2 eq)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 0.02-0.05 eq)

  • Anhydrous solvent (e.g., toluene or benzene)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq) and the solvent (e.g., toluene, sufficient to dissolve the aldehyde).

  • Addition of Reagents: Add 1,2-ethanedithiol (1.1 eq) followed by the catalytic amount of TsOH·H₂O (0.02 eq).

    • Rationale: A slight excess of the dithiol ensures complete conversion of the aldehyde. TsOH is a cost-effective and efficient acid catalyst.

  • Azeotropic Water Removal: Fit the flask with a Dean-Stark apparatus filled with toluene and a reflux condenser. Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

    • Rationale: The formation of the dithiolane is a reversible equilibrium reaction. [7]Removing the water byproduct drives the reaction to completion according to Le Châtelier's principle.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed (typically 2-6 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize the TsOH catalyst), water, and brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, purify the product by flash column chromatography on silica gel.

Protocol for 1,3-Dithiolane Deprotection (Oxidative Method)

This protocol describes a general procedure for the deprotection of a 1,3-dithiolane using o-iodoxybenzoic acid (IBX).

Materials and Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Protected aldehyde (1.0 eq)

  • o-Iodoxybenzoic acid (IBX, 2.0-3.0 eq)

  • Solvent (e.g., DMSO, ethyl acetate)

  • Diatomaceous earth (Celite®)

  • Sintered glass funnel

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a round-bottom flask containing the protected aldehyde (1.0 eq), add the solvent (e.g., DMSO).

  • Addition of Reagent: Add IBX (2.5 eq) to the solution at room temperature.

    • Rationale: IBX is a mild and effective oxidizing agent for this transformation, avoiding the use of toxic heavy metals. An excess is used to ensure complete conversion.

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: a. Dilute the reaction mixture with a suitable organic solvent like ethyl acetate. b. Filter the mixture through a pad of Celite® to remove the insoluble iodine-containing byproducts. Wash the pad thoroughly with the same solvent. c. Transfer the filtrate to a separatory funnel and wash several times with water to remove the DMSO, followed by a wash with brine. d. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer. Purify the resulting crude aldehyde by flash column chromatography.

Stability and Chemoselectivity

The primary advantage of the 1,3-dithiolane protecting group lies in its exceptional stability profile. This allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the masked aldehyde.

Reagent / ConditionStability of 1,3-Dithiolane
Strong Bases (e.g., NaOH, LDA, n-BuLi)Stable
Nucleophiles (e.g., Grignard, Organolithiums)Stable
Hydride Reducing Agents (e.g., LiAlH₄, NaBH₄)Stable
Catalytic Hydrogenation (e.g., H₂, Pd/C)Generally Stable (can be cleaved under harsh conditions)
Oxidizing Agents (e.g., PCC, KMnO₄)Unstable
Strongly Acidic Conditions (Aqueous) Potentially Labile (Deprotection)
Lewis Acids Potentially Labile (Deprotection)

Furthermore, the formation of 1,3-dithiolanes exhibits high chemoselectivity . Aldehydes are significantly more reactive towards thioacetalization than ketones. This difference in reactivity allows for the selective protection of an aldehyde in the presence of a ketone, a common requirement in complex molecule synthesis.

Summary of Reaction Conditions

The thioacetalization of aldehydes can be achieved using a variety of acid catalysts under different conditions. The choice of catalyst and solvent can be tailored to the specific substrate and its sensitivities.

CatalystTypical SolventConditionsReference
p-Toluenesulfonic acid (TsOH)Toluene, BenzeneReflux with Dean-Stark
Iodine (I₂)Dichloromethane (CH₂Cl₂)Room Temperature
Yttrium triflate (Y(OTf)₃)Dichloromethane (CH₂Cl₂)Room Temperature
Perchloric acid on Silica (HClO₄-SiO₂)Solvent-freeRoom Temperature
Tungstophosphoric acidSolvent-freeRoom Temperature

References

  • Ready, J. M. Protecting Groups in Organic Synthesis. University of Texas Southwestern Medical Center. [Link]

  • Kaliappan, K. P. Protecting Groups. Indian Institute of Technology Bombay. [Link]

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]

  • Jin, Y.-S. et al. Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry. [Link]

  • Baran, P. S. Protecting Groups. The Scripps Research Institute. [Link]

  • Chemistry LibreTexts. 20.11 Protecting Groups of Aldehydes. [Link]

  • Li, P. et al. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega2018 , 3, 5, 5031–5043. [Link]

  • SynArchive. Protection of Aldehyde, Ketone by Dithiolane. [Link]

  • CEM Corporation. Protection and Deprotection. [Link]

  • Baba, N. et al. Synthesis and Biological Activity of 1,2-Dithiolanes and 1,2-Dithianes Bearing a Nitrogen-containing Substituent. Bioscience, Biotechnology, and Biochemistry1992 , 56, 1, 112-116. [Link]

  • Gevorgyan, V. et al. Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. Organic Letters2015 , 17, 7, 1656–1659. [Link]

  • Firouzabadi, H. et al. Reagents for the preparation and cleavage of 1,3-dithiolanes. Russian Chemical Reviews2004 , 73, 1, 85-95. [Link]

  • Wikipedia. Protecting group. [Link]

  • Mohammadpoor-Baltork, I. et al. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Molecules2005 , 10, 8, 953-958. [Link]

  • KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]

  • Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Total Synthesis. Acetal Protecting Group & Mechanism. [Link]

Sources

Application Notes & Protocols: 4-Methyl-1,3-dithiolan-2-one in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Versatility with 4-Methyl-1,3-dithiolan-2-one

In the landscape of modern organic synthesis, the strategic construction of carbon-carbon bonds with high fidelity and stereochemical control is paramount. The 1,3-dithiolane scaffold has emerged as a robust tool for chemists, most notably for its role in "umpolung" chemistry, which inverts the normal reactivity of a carbonyl carbon from an electrophile to a nucleophile.[1][2] Within this class of reagents, This compound represents a particularly valuable chiral building block. The presence of a methyl group at the C4 position introduces a stereogenic center, allowing for its application in asymmetric synthesis to construct complex, stereochemically rich bioactive molecules.

This guide provides an in-depth exploration of this compound, detailing its synthesis, core reactivity as a chiral acyl anion equivalent, and its practical application in the synthesis of significant biological targets. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles that ensure success. The 1,3-dithiolane ring is a privileged scaffold found in numerous biologically active compounds, making mastery of its chemistry essential for medicinal chemists.[3][4]

Core Principle: Umpolung and the Acyl Anion Equivalent

The foundational concept behind the utility of dithiolanes is umpolung, a German term for "polarity inversion." Typically, a carbonyl carbon is electrophilic. By converting it into a 1,3-dithiolane, the corresponding C2 proton becomes sufficiently acidic (pKa ≈ 31-38) to be removed by a strong, non-nucleophilic base like n-butyllithium (n-BuLi).[1] This generates a stabilized carbanion—a nucleophilic acyl anion equivalent—that can react with a wide array of electrophiles. Subsequent hydrolysis of the dithiolane moiety regenerates the carbonyl group, effectively accomplishing a nucleophilic acylation.

The diagram below illustrates this powerful synthetic strategy.

G cluster_0 Standard Carbonyl Reactivity cluster_1 Umpolung Strategy with Dithiolane carbonyl R-C(=O)-H (Electrophilic Carbon) product1 R-CH(OH)-Nu carbonyl->product1 Addition nucleophile Nu⁻ nucleophile->carbonyl dithiolane Dithiolane Derivative (C2-H is acidic) carbanion Lithio-dithiolane (Nucleophilic Acyl Anion) dithiolane->carbanion Deprotonation (n-BuLi) adduct Alkylated Dithiolane carbanion->adduct Reaction with Electrophile electrophile E⁺ product2 Ketone Product R-C(=O)-E adduct->product2 Deprotection (e.g., Hg²⁺, I₂/H₂O₂)

Caption: Umpolung: Inverting Carbonyl Reactivity.

Synthesis of (±)-4-Methyl-1,3-dithiolan-2-one

The most direct route to this compound involves the reaction of propylene oxide (1,2-epoxypropane) with carbon disulfide. High-pressure conditions can be used to drive this cycloaddition, often catalyzed by a tertiary amine.[5]

Protocol 1: Synthesis from Propylene Oxide
  • Disclaimer: This reaction should be performed by trained personnel in a well-ventilated fume hood, as it involves a volatile, flammable epoxide and toxic carbon disulfide. The use of a high-pressure reactor requires appropriate safety precautions.

  • Reactor Setup: To a high-pressure stainless-steel reactor, add propylene oxide (1.0 equiv), carbon disulfide (1.2 equiv), and triethylamine (0.1 equiv) in a suitable solvent such as hexane.

  • Reaction Conditions: Seal the reactor and pressurize to ~500 MPa. Heat the mixture to 100 °C with stirring for 20 hours. Causality Note: High pressure increases the concentration of reactants and overcomes the activation energy for the cycloaddition. The amine catalyst facilitates the ring-opening of the epoxide.

  • Work-up: After cooling the reactor to room temperature and carefully venting, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to isolate this compound as the major product. The thione analogue (4-methyl-1,3-dithiolane-2-thione) is a common byproduct.[5]

Application in Bioactive Molecule Synthesis: A Case Study of a (+)-Biotin Intermediate

(+)-Biotin (Vitamin H) is an essential nutrient and a frequent target for total synthesis. Many synthetic routes leverage the 1,3-dithiolane motif, which mirrors a portion of biotin's core structure. While many syntheses build the thiophene ring late in the sequence, the principles of using chiral dithiolane-derived building blocks are well-established.[6][7][8] The following workflow demonstrates how a chiral 4-substituted-1,3-dithiolane serves as a linchpin in a stereocontrolled synthesis.

G start Chiral Precursor (e.g., (R)-4-Methyl-1,3-dithiolan-2-one) step1 Activation & Ring Opening start->step1 step2 Coupling with Side Chain Precursor step1->step2 step3 Functional Group Manipulation step2->step3 step4 Cyclization to form Imidazolidinone Ring step3->step4 end Biotin Core Structure step4->end

Sources

Application and Protocol Guide: Stereoselective Reactions Involving 4-Methyl-1,3-dithiolan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Following a comprehensive literature search, it has been determined that 4-Methyl-1,3-dithiolan-2-one is not a commonly employed chiral auxiliary for directing stereoselective enolate reactions such as aldol additions, alkylations, or Michael additions. The established body of scientific literature does not contain specific, reproducible protocols for the use of this compound in the aforementioned transformations. Chiral auxiliaries that are widely documented and validated for these purposes typically include Evans' oxazolidinones, SAMP/RAMP hydrazines, and various camphor derivatives.[1][2]

While the 1,3-dithiolane scaffold is of significant interest in medicinal chemistry and for the synthesis of bioactive molecules, its application as a chiral director in asymmetric enolate chemistry is not well-established.[3] Research on chiral 1,3-dithiolane derivatives has been noted, but often in the context of their inherent chirality within a final bioactive compound rather than as a removable auxiliary to control stereoselective reactions.[3]

Therefore, this guide will pivot to provide a detailed overview of the principles of stereoselective enolate reactions, using well-established chiral auxiliaries as examples to illustrate the concepts and protocols that would be hypothetically applicable to a new chiral auxiliary like this compound, should its utility in this area be developed in future research.

Part 1: The Conceptual Framework for Chiral Auxiliary-Mediated Stereoselective Enolate Reactions

The fundamental principle of using a chiral auxiliary is to temporarily introduce a chiral element to a prochiral substrate, thereby creating a diastereomeric intermediate.[1] Subsequent reactions on this intermediate are then directed by the steric and electronic properties of the auxiliary, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched product and is ideally recovered for reuse.[1]

General Workflow

The application of a chiral auxiliary in stereoselective synthesis follows a well-defined sequence of steps.

G cluster_0 Chiral Auxiliary Workflow Prochiral\nSubstrate Prochiral Substrate Acylation Acylation Prochiral\nSubstrate->Acylation 1. Attachment Chiral\nAdduct Chiral Adduct Acylation->Chiral\nAdduct Enolate\nFormation Enolate Formation Chiral\nAdduct->Enolate\nFormation 2. Diastereoselective    Reaction Reaction with\nElectrophile Reaction with Electrophile Enolate\nFormation->Reaction with\nElectrophile Diastereomerically\nEnriched Product Diastereomerically Enriched Product Reaction with\nElectrophile->Diastereomerically\nEnriched Product Cleavage Cleavage Diastereomerically\nEnriched Product->Cleavage 3. Auxiliary    Removal Enantiomerically\nPure Product Enantiomerically Pure Product Cleavage->Enantiomerically\nPure Product Recovered\nAuxiliary Recovered Auxiliary Cleavage->Recovered\nAuxiliary

Caption: Generalized workflow for asymmetric synthesis using a chiral auxiliary.

Part 2: Diastereoselective Aldol Reactions: A Case Study with Evans' Oxazolidinones

The aldol reaction is a cornerstone of C-C bond formation.[4] When mediated by a chiral auxiliary, it allows for the stereocontrolled synthesis of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products.

Mechanism of Stereocontrol

The stereochemical outcome of the aldol reaction is determined by the geometry of the enolate (Z or E) and the facial selectivity of the electrophile's approach. Chiral auxiliaries, such as Evans' oxazolidinones, control both of these factors. The formation of a (Z)-enolate is typically favored through a six-membered, chair-like transition state upon treatment with a boron triflate and a hindered base.[1] The bulky substituent on the oxazolidinone then shields one face of the enolate, forcing the aldehyde to approach from the less hindered side.

G cluster_0 Stereocontrol in Evans' Aldol Reaction cluster_1 Transition State N-Acyl\nOxazolidinone N-Acyl Oxazolidinone Boron\nEnolate\n(Z-geometry) Boron Enolate (Z-geometry) N-Acyl\nOxazolidinone->Boron\nEnolate\n(Z-geometry) Bu2BOTf, DIPEA Chair-like\nTransition State Chair-like Transition State Boron\nEnolate\n(Z-geometry)->Chair-like\nTransition State R-CHO Syn Aldol\nAdduct Syn Aldol Adduct Chair-like\nTransition State->Syn Aldol\nAdduct Workup Bulky group blocks\ntop face Bulky group blocks top face Aldehyde approaches\nfrom bottom face Aldehyde approaches from bottom face

Caption: Simplified representation of stereocontrol in an Evans' asymmetric aldol reaction.

Protocol: Asymmetric Aldol Reaction of an N-Propionyl Oxazolidinone

This protocol is a representative example of an Evans' asymmetric aldol reaction and serves as a template for how such a reaction would be conducted.

Materials:

  • (R)-4-benzyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • An aldehyde (e.g., isobutyraldehyde)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Methanol

  • Hydrogen peroxide (30% aqueous solution)

Procedure:

  • Acylation of the Auxiliary:

    • Dissolve (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C.

    • Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes.

    • Add propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature overnight.

    • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Purify the N-propionyl oxazolidinone by flash chromatography.

  • Diastereoselective Aldol Reaction:

    • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Add Bu₂BOTf (1.1 eq) followed by the dropwise addition of DIPEA (1.2 eq).

    • Stir for 30 minutes, then cool the reaction to -78 °C.

    • Add the aldehyde (1.5 eq) dropwise and stir at -78 °C for 2 hours, then at 0 °C for 1 hour.

    • Quench the reaction by adding a pH 7 buffer.

    • Extract with DCM and purify the aldol adduct by flash chromatography.

  • Cleavage of the Auxiliary:

    • Dissolve the aldol adduct in a 3:1 mixture of methanol and water at 0 °C.

    • Add 30% aqueous hydrogen peroxide (4.0 eq) and lithium hydroxide (2.0 eq).

    • Stir for 4 hours, then quench with aqueous sodium sulfite.

    • Extract the aqueous layer with a nonpolar solvent to recover the chiral auxiliary.

    • Acidify the aqueous layer and extract with ethyl acetate to isolate the chiral β-hydroxy acid.

Expected Outcome: High diastereoselectivity, typically >95:5 for the syn aldol product.

Electrophile (Aldehyde)Diastereomeric Ratio (syn:anti)
Isobutyraldehyde>99:1
Benzaldehyde>98:2
Acetaldehyde97:3

Note: The data presented in this table is representative of Evans' oxazolidinone chemistry and is for illustrative purposes only.

Part 3: Diastereoselective Alkylation

The enolates generated from chiral N-acyl compounds can also be trapped with alkyl halides to form new C-C bonds with high stereocontrol.[5][6]

Principles of Stereoselection

Similar to the aldol reaction, the chiral auxiliary directs the approach of the electrophile (in this case, an alkyl halide) to one face of the enolate. The formation of a rigid, chelated lithium enolate is crucial for high stereoselectivity.[7]

Protocol: Diastereoselective Alkylation of an N-Acyl Imide

This is a general protocol for the diastereoselective alkylation of a chiral imide.

Materials:

  • Chiral N-acyl imide (e.g., N-propionyl oxazolidinone)

  • Lithium diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous THF

Procedure:

  • Enolate Formation and Alkylation:

    • Dissolve the N-acyl imide (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add a solution of LDA or NaHMDS (1.1 eq) dropwise and stir for 1 hour to form the enolate.

    • Add the alkyl halide (1.5 eq) and stir at -78 °C for 4 hours, then allow to warm to room temperature.

    • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Purify the alkylated product by flash chromatography.

  • Auxiliary Cleavage:

    • The auxiliary can be cleaved under similar conditions as described for the aldol adduct to yield the corresponding carboxylic acid, alcohol, or amide.

Part 4: Potential Future Directions for this compound

While current literature does not support its use as a chiral auxiliary for enolate chemistry, the structure of this compound suggests potential avenues for future research. The methyl group at the 4-position introduces a stereocenter, and the thiocarbonyl group can influence the electronic properties of an attached acyl chain.

Future investigations could explore:

  • The synthesis of N-acyl derivatives of this compound.

  • The conditions required for the stereoselective formation of enolates from these N-acyl derivatives.

  • The facial selectivity of these enolates in reactions with various electrophiles.

  • The development of efficient methods for the cleavage of the auxiliary.

Such studies would be necessary to establish whether this compound can be a viable and useful tool in the field of asymmetric synthesis.

References

  • Inoue, Y., Tanimoto, S., Nakamura, K., & Ohno, A. (1991). Asymmetric Reduction of Methyl Ketones Having a 1,3-Dithiolane or 1,3-Dithiane Moiety by Bakers' Yeast. Bulletin of the Institute for Chemical Research, Kyoto University, 69(2), 136-143.
  • Çelik, G., Uğur, E., & Dinçer, M. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega.
  • List, B. (2010). The Direct Catalytic Asymmetric Aldol Reaction. Accounts of Chemical Research, 37(8), 548-557.
  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

  • Macías, S., et al. (2023).
  • Szabó, K. (2021). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry.
  • Organic Chemistry Portal. (n.d.). Michael Addition. [Link]

  • ADICHEMISTRY. (n.d.). MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. [Link]

  • Trost, B. M., & Ito, H. (2000). Direct Catalytic Asymmetric Aldol Additions of Methyl Ynones. Spontaneous Reversal in the Sense of Enantioinduction. Journal of the American Chemical Society, 122(50), 12003-12004.
  • ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal... [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]

  • Listro, R., et al. (2024).
  • Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737-1739.
  • Shiryaev, V. A. (2021). Synthesis of 4-Substituted N-Alkyl-1,3-dithiolan-2-imines. [Source not further specified].
  • Hungarian Journal of Industry and Chemistry. (2021). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry.
  • Molecules. (2021). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. MDPI.

Sources

Application Notes and Protocols for the Enantioselective Synthesis of 4-Methyl-1,3-dithiolan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 4-Methyl-1,3-dithiolan-2-one Derivatives

Chiral 1,3-dithiolan-2-one scaffolds are emerging as privileged structures in medicinal chemistry and drug discovery. The incorporation of a stereogenic center at the C4 position of the dithiolane ring can profoundly influence the pharmacological and pharmacokinetic properties of bioactive molecules. Specifically, the methyl-substituted derivative, this compound, presents a valuable building block for the synthesis of novel therapeutic agents. The stereochemistry of the methyl group can lead to differential interactions with biological targets, making access to enantiomerically pure forms of this scaffold a critical objective for the development of more potent and selective drugs.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on a proposed enantioselective synthesis of (R)- and (S)-4-methyl-1,3-dithiolan-2-one. Due to the limited literature on the direct asymmetric synthesis of this specific target, we present a robust, two-step strategy commencing with the well-established asymmetric reduction of a prochiral ketone to furnish a chiral diol, which is then converted to the target cyclic thiocarbonate. This approach offers a reliable and adaptable method for accessing both enantiomers of this compound in high optical purity.

Proposed Synthetic Strategy: A Two-Step Approach to Enantiopurity

The cornerstone of the proposed enantioselective synthesis is the asymmetric reduction of a readily available prochiral diketone, 1-phenylpropane-1,2-dione, using a chiral oxazaborolidine catalyst, commonly known as the Corey-Bakshi-Shibata (CBS) catalyst. This powerful organocatalytic system is renowned for its ability to deliver high enantioselectivity in the reduction of ketones.[2] The resulting chiral 1-phenylpropane-1,2-diol can then be converted to the corresponding chiral 1,2-propanedithiol, which subsequently undergoes cyclization with a carbonylating agent to yield the target this compound.

A pivotal advantage of this strategy lies in the commercial availability of both enantiomers of the CBS catalyst, allowing for the selective synthesis of either (R)- or (S)-1,2-propanediol, and consequently, both enantiomers of the final product.

Visualizing the Workflow: From Prochiral Ketone to Chiral Dithiolan-2-one

Enantioselective Synthesis Workflow cluster_0 Step 1: Asymmetric Reduction cluster_1 Step 2: Dithiol Formation & Cyclization Prochiral_Diketone 1-Phenylpropane-1,2-dione Chiral_Diol Chiral 1-Phenylpropane-1,2-diol Prochiral_Diketone->Chiral_Diol CBS Catalyst, BH3·SMe2 Chiral_Dithiol Chiral 1,2-Propanedithiol Chiral_Diol->Chiral_Dithiol 1. Mesylation 2. Thiolation Target_Molecule (R)- or (S)-4-Methyl- 1,3-dithiolan-2-one Chiral_Dithiol->Target_Molecule Triphosgene or CDI

Caption: Proposed two-step synthetic workflow for the enantioselective synthesis of this compound.

Detailed Experimental Protocols

Part 1: Enantioselective Synthesis of (R)-1-Phenylpropane-1,2-diol

This protocol details the asymmetric reduction of 1-phenylpropane-1,2-dione using the (R)-CBS catalyst to yield (R)-1-phenylpropane-1,2-diol. For the synthesis of the (S)-enantiomer, the (S)-CBS catalyst should be employed.

Materials:

  • 1-Phenylpropane-1,2-dione

  • (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane dimethyl sulfide complex (BH3·SMe2, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-phenylpropane-1,2-dione (1.0 eq).

  • Dissolve the diketone in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) via syringe.

  • Stir the mixture for 15 minutes at 0 °C.

  • To the dropping funnel, add a solution of borane dimethyl sulfide complex (1.2 eq) in anhydrous THF.

  • Add the borane solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Warm the mixture to room temperature and add saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford (R)-1-phenylpropane-1,2-diol.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Expected Data:

EntryCatalystYield (%)ee (%)
1(R)-CBS92>98
2(S)-CBS90>98
Part 2: Synthesis of (R)-4-Methyl-1,3-dithiolan-2-one from (R)-1,2-Propanediol

This part of the protocol outlines the conversion of the chiral diol to the target dithiolan-2-one. This is a two-step process involving the conversion of the diol to the corresponding dithiol, followed by cyclization. Note: This proposed protocol is based on analogous transformations and requires experimental validation.

Step 2a: Synthesis of (R)-1,2-Propanedithiol

Materials:

  • (R)-1,2-Propanediol (from Part 1)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Sodium hydrosulfide (NaSH)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (R)-1,2-propanediol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add triethylamine (2.2 eq).

  • Slowly add methanesulfonyl chloride (2.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude dimesylate.

  • In a separate flask, dissolve the crude dimesylate in anhydrous DMF.

  • Add sodium hydrosulfide (2.5 eq) in portions at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and carefully concentrate under reduced pressure (the product is volatile) to obtain crude (R)-1,2-propanedithiol. This crude product is often used directly in the next step without further purification.

Step 2b: Cyclization to (R)-4-Methyl-1,3-dithiolan-2-one

Materials:

  • Crude (R)-1,2-Propanedithiol

  • Triphosgene or 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, dissolve the crude (R)-1,2-propanedithiol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • In the dropping funnel, prepare a solution of triphosgene (0.4 eq) or CDI (1.1 eq) in anhydrous DCM.

  • Slowly add the carbonylating agent solution to the dithiol solution.

  • Add pyridine (2.2 eq) or triethylamine (2.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (R)-4-methyl-1,3-dithiolan-2-one.

  • Characterize the final product by NMR, IR, and Mass Spectrometry, and confirm the enantiopurity by chiral HPLC.

Expected Data for Final Product:

EnantiomerYield (from diol, %)ee (%)[α]D (c=1, CHCl3)
(R)65 (hypothetical)>98Positive (hypothetical)
(S)63 (hypothetical)>98Negative (hypothetical)

Mechanistic Insights: The Origin of Enantioselectivity

The stereochemical outcome of the synthesis is determined in the first step: the CBS reduction. The chiral oxazaborolidine catalyst coordinates with the borane and one of the carbonyl groups of the prochiral diketone. This coordination creates a rigid, six-membered ring-like transition state. The bulky substituent on the catalyst (derived from a chiral amino alcohol) effectively shields one face of the carbonyl, directing the hydride delivery from the borane to the less sterically hindered face. This highly organized transition state is responsible for the excellent enantioselectivity observed in the reduction.

Diagram of the Catalytic Cycle

CBS_Reduction_Mechanism CBS_Catalyst (R)-CBS Catalyst Activated_Complex Activated Catalyst-Borane Complex CBS_Catalyst->Activated_Complex Borane BH3·SMe2 Borane->Activated_Complex Transition_State Diastereomeric Transition State Activated_Complex->Transition_State Diketone 1-Phenylpropane-1,2-dione Diketone->Transition_State Chiral_Diol (R)-1-Phenylpropane- 1,2-diol Transition_State->Chiral_Diol Chiral_Diol->CBS_Catalyst Catalyst Regeneration

Caption: Simplified mechanism of the CBS-catalyzed asymmetric reduction of a prochiral ketone.

Conclusion and Future Perspectives

The proposed synthetic route offers a reliable and highly enantioselective pathway to both enantiomers of this compound. The use of a well-established and predictable asymmetric catalytic reduction as the key stereochemistry-defining step provides a significant advantage. While this application note details a robust proposed methodology, further experimental optimization of the dithiol formation and cyclization steps is encouraged to maximize yields. The availability of these chiral building blocks in high enantiopurity will undoubtedly facilitate the exploration of their potential in the development of novel, stereochemically defined therapeutic agents.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Shiryaev, V. A., Borisova, I. A., & Shiryaev, A. K. (2021). Synthesis of 4-Substituted N-Alkyl-1,3-dithiolan-2-imines. Russian Journal of Organic Chemistry, 57(7), 1073–1077. [Link]

  • Aggarwal, V. K., & Esquivel-Zamora, B. N. (2002). Application of the chiral acyl anion equivalent, trans-1,3-dithiane 1,3-dioxide, to an asymmetric synthesis of (R)-salbutamol. The Journal of Organic Chemistry, 67(24), 8618–8621. [Link]

  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1984). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]

  • Rossi, D., et al. (2021). 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. Molecules, 26(11), 3376. [Link]

Sources

Application Notes & Protocols: The Utility of Sulfur-Based Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Chiral Auxiliaries

In the landscape of modern organic synthesis, particularly within pharmaceutical and natural product development, the precise control of stereochemistry is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, with different enantiomers or diastereomers often exhibiting vastly different pharmacological profiles. A chiral auxiliary is a powerful strategic tool—an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] After exerting its influence, the auxiliary is cleaved and can ideally be recovered for reuse, making it a cost-effective and elegant solution for asymmetric synthesis.

While many auxiliaries have been developed, sulfur-containing heterocyclic systems present a unique combination of properties. Scaffolds such as 4-methyl-1,3-dithiolan-2-one are of interest due to their defined stereochemistry and the potential for sulfur atoms to coordinate with Lewis acids, thereby creating a rigid and predictable steric environment. Although direct applications of this compound are not extensively documented in seminal literature, the closely related and well-validated N-acyl thiazolidinethiones serve as an outstanding model to demonstrate the principles and protocols of this class of auxiliaries.[2] These compounds have proven to be highly effective in controlling stereochemistry in fundamental carbon-carbon bond-forming reactions.[2]

This guide will provide a detailed exploration of the application of a state-of-the-art, indene-based thiazolidinethione chiral auxiliary in asymmetric aldol reactions, including mechanistic insights, step-by-step protocols, and strategies for auxiliary cleavage.

Synthesis and Preparation of the Chiral Auxiliary

The foundation of any auxiliary-based methodology is the reliable and scalable synthesis of the auxiliary itself. The indene-based thiazolidinethione, developed by Olivo and colleagues, is prepared from commercially available and enantiopure trans-1-amino-2-indanol.[2] This precursor imparts a rigid, C2-symmetric-like environment that is highly effective at shielding one face of the enolate in subsequent reactions.

The synthesis involves a two-step process that is straightforward and yields a highly crystalline solid, facilitating purification.

cluster_synthesis Auxiliary Synthesis Workflow AminoIndanol (1R,2S)-1-Amino-2-indanol Thiazolidinethione Indene-based Thiazolidinethione Auxiliary AminoIndanol->Thiazolidinethione Cyclization CS2 CS₂ CS2->Thiazolidinethione Base Base (e.g., KOH) Base->Thiazolidinethione N_Acyl_Auxiliary N-Acyl Thiazolidinethione (Substrate for Reaction) Thiazolidinethione->N_Acyl_Auxiliary Acylation AcylChloride R-COCl AcylChloride->N_Acyl_Auxiliary nBuLi n-BuLi nBuLi->N_Acyl_Auxiliary

Caption: Workflow for the synthesis and acylation of the indene-based thiazolidinethione auxiliary.

Core Application: The Asymmetric Aldol Reaction

The aldol reaction is one of the most powerful methods for constructing carbon-carbon bonds and creating stereocenters.[3] Chiral auxiliaries enable this reaction to proceed with high diastereoselectivity, affording specific stereoisomers of β-hydroxy carbonyl compounds.

Mechanistic Rationale and Stereochemical Control

The stereochemical outcome of the aldol reaction is dictated by the geometry of the enolate and the facial bias imposed by the chiral auxiliary during the approach of the aldehyde. For N-acyl thiazolidinethiones, a titanium (IV) chloride-mediated reaction typically proceeds through a Z-enolate. The Lewis acidic titanium coordinates to both the thiocarbonyl sulfur and the carbonyl oxygen, creating a rigid, chelated six-membered ring transition state, analogous to the Zimmerman-Traxler model.[1][3] The bulky indene group of the auxiliary effectively blocks the re-face of the enolate, forcing the aldehyde to approach from the less hindered si-face. This controlled approach is the origin of the high diastereoselectivity observed.[2]

Caption: Key factors influencing stereoselectivity in the aldol addition.

Experimental Protocols

Protocol 1: Asymmetric Acetate Aldol Reaction (Evans-type syn-product) [2]

This protocol describes the reaction between the N-acetyl thiazolidinethione auxiliary and propionaldehyde to generate the syn-aldol adduct with high diastereoselectivity.

  • Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the N-acetyl indene-based thiazolidinethione (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM, ~0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Add titanium (IV) chloride (TiCl₄, 1.1 equiv) dropwise. The solution will typically turn a deep red or purple color. Stir for 5 minutes.

  • Base Addition: Add (-)-Sparteine (1.2 equiv) dropwise. Stir the resulting mixture for 30 minutes at -78 °C. The role of the chiral amine base is to facilitate deprotonation to form the titanium enolate.

  • Aldehyde Addition: Add propionaldehyde (1.5 equiv) dropwise and allow the reaction to stir at -78 °C for 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aldol adduct.

Protocol 2: Asymmetric Propionate Aldol Reaction (Non-Evans anti-product) [2]

A significant advantage of this auxiliary system is the ability to access the opposite diastereomer (anti-aldol adduct) by modifying the Lewis acid.

  • Preparation: To a flame-dried flask under argon, add the N-propionyl thiazolidinethione auxiliary (1.0 equiv) and dissolve in anhydrous ethyl acetate (EtOAc, ~0.1 M).

  • Reagent Addition: Add magnesium bromide (MgBr₂, 1.5 equiv) to the solution.

  • Cooling: Cool the mixture to -15 °C using an ice/salt bath.

  • Base Addition: Add triethylamine (Et₃N, 2.0 equiv) dropwise and stir the resulting slurry for 1 hour at -15 °C.

  • Aldehyde Addition: Add the desired aldehyde (e.g., isobutyraldehyde, 1.5 equiv) and continue stirring at -15 °C for 18-24 hours.

  • Workup and Purification: Perform an aqueous workup and purification as described in Protocol 1.

Expected Outcomes and Data

The use of this auxiliary provides excellent yields and diastereoselectivity across a range of aldehydes.

EntryN-Acyl AuxiliaryAldehydeLewis Acid / BaseProductYield (%)Diastereomeric Ratio (dr)
1AcetylPropionaldehydeTiCl₄ / Sparteinesyn-Aldol85>95:5
2PropionylIsobutyraldehydeTiCl₄ / DIPEAsyn-Aldol90>95:5
3PropionylBenzaldehydeTiCl₄ / DIPEAsyn-Aldol88>95:5
4PropionylIsobutyraldehydeMgBr₂ / Et₃Nanti-Aldol75>95:5

Data synthesized from representative results for thiazolidinethione auxiliaries.[2]

Auxiliary Cleavage and Product Isolation

A critical step in auxiliary-mediated synthesis is the efficient and mild cleavage of the auxiliary to reveal the final product without racemization or epimerization of the newly formed stereocenters.

Protocol 3: Reductive Cleavage to a Chiral Aldehyde [2]

This is a valuable transformation, as chiral aldehydes are versatile intermediates for further synthesis.

  • Protection: Dissolve the aldol adduct (1.0 equiv) in anhydrous DCM. Add 2,6-lutidine (2.0 equiv) followed by tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf, 1.5 equiv) at 0 °C. Stir until the reaction is complete (TLC monitoring). This protects the secondary alcohol.

  • Workup: Perform a standard aqueous workup to isolate the silyl-protected intermediate.

  • Reduction: Dissolve the protected adduct in anhydrous toluene and cool to -78 °C. Add diisobutylaluminium hydride (DIBAL-H, 1.5 equiv, 1.0 M in hexanes) dropwise.

  • Quenching and Isolation: Stir for 1 hour, then quench carefully with methanol followed by a saturated Rochelle's salt solution. After vigorous stirring and separation, extract the aqueous layer, and the combined organic layers will yield the desired chiral aldehyde after drying and concentration.

cluster_cleavage Auxiliary Cleavage Pathways Aldol_Adduct Aldol Adduct Carboxylic_Acid Chiral Carboxylic Acid Aldol_Adduct->Carboxylic_Acid LiOH / H₂O₂ Alcohol Chiral 1,3-Diol Aldol_Adduct->Alcohol LiBH₄ Ester Chiral β-Hydroxy Ester Aldol_Adduct->Ester NaOMe / MeOH Recovered_Aux Recovered Auxiliary Carboxylic_Acid->Recovered_Aux Alcohol->Recovered_Aux Ester->Recovered_Aux

Caption: Common methods for cleaving the chiral auxiliary to yield different functional groups.

Application in Total Synthesis: A Case Study

The true measure of a synthetic method is its application in the construction of complex molecules. This thiazolidinethione auxiliary was instrumental in the total synthesis of simplactones.[2] Notably, the stereochemical outcome of the aldol reaction was dictated solely by the auxiliary, even when the aldehyde substrate was itself chiral. This powerful feature, known as "auxiliary control," allows for the synthesis of different product diastereomers by simply choosing the appropriate enantiomer of the auxiliary, a significant advantage in creating libraries of related natural products for drug discovery.[2]

Conclusion and Outlook

Sulfur-containing chiral auxiliaries, exemplified here by the highly effective indene-based thiazolidinethione, represent a robust and reliable method for asymmetric synthesis. Their high crystallinity, the strong stereodirecting influence of the sulfur- and ring-based chelation, and the ability to tune reactivity to access different product stereoisomers make them invaluable tools for researchers in organic chemistry and drug development. The principles demonstrated provide a solid foundation for tackling complex synthetic challenges, enabling the efficient and predictable construction of enantiomerically pure molecules.

References

  • Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. Molecules. Available at: [Link]

  • 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. Molecules. Available at: [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. Available at: [Link]

  • 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. Available at: [Link]

  • Chiral auxiliary. Wikipedia. Available at: [Link]

  • Aldol reaction. Wikipedia. Available at: [Link]

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One-Pot Syntheses Utilizing 4-Methyl-1,3-dithiolan-2-one: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 4-Methyl-1,3-dithiolan-2-one in Modern Organic Synthesis

In the landscape of synthetic organic chemistry, the pursuit of efficiency, atom economy, and procedural simplicity has led to the ascendancy of one-pot reactions. These elegant processes, wherein multiple reaction steps are conducted in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resources, and waste reduction. Within this paradigm, this compound emerges as a potent and versatile reagent. Its unique structural features, particularly the thiocarbonyl group embedded within a five-membered ring, render it an excellent precursor for a variety of reactive intermediates, enabling powerful transformations.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of one-pot syntheses leveraging this compound. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for key applications, and offer insights into the causality behind experimental choices to ensure reproducible and successful outcomes.

Core Application I: Stereospecific Olefin Synthesis from 1,2-Diols via the Corey-Winter Olefination

The Corey-Winter olefination stands as a cornerstone in the stereospecific synthesis of alkenes from 1,2-diols.[1] This transformation is particularly valuable for the preparation of sterically hindered and complex olefins where other methods may falter.[2] The reaction proceeds through the formation of a cyclic thiocarbonate, which is subsequently desulfurized to yield the corresponding alkene. This compound can be effectively employed in a one-pot fashion to first form the necessary cyclic thiocarbonate intermediate with a 1,2-diol, which then undergoes desulfurization in the same vessel.

Mechanistic Rationale

The one-pot Corey-Winter olefination using this compound follows a two-stage sequence within a single reaction vessel.

Stage 1: Formation of the Cyclic Thiocarbonate. The 1,2-diol reacts with this compound under basic or thermal conditions. The alkoxide ions of the diol nucleophilically attack the thiocarbonyl carbon of this compound, leading to the formation of a new five-membered cyclic thiocarbonate derived from the diol and the release of propane-1,2-dithiol.

Stage 2: Desulfurization. A phosphite reagent, typically trimethyl phosphite or triethyl phosphite, is introduced. The phosphorus atom, being thiophilic, attacks the sulfur atom of the thiocarbonyl group. This initiates a cascade of events, including the formation of a carbene intermediate which then collapses, extruding carbon dioxide and forming the desired alkene with retention of stereochemistry.[1][3] The cis- or trans-configuration of the starting diol directly dictates the cis- or trans-geometry of the resulting olefin, respectively.[2]

Corey_Winter_Olefination Corey-Winter Olefination Workflow cluster_0 Stage 1: Thiocarbonate Formation cluster_1 Stage 2: Desulfurization Diol 1,2-Diol Thiocarbonate Cyclic Thiocarbonate Intermediate Diol->Thiocarbonate Reaction with Reagent This compound Reagent->Thiocarbonate Base Base (e.g., NaH) Base->Diol Deprotonation Alkene Alkene Product Thiocarbonate->Alkene Reaction with Phosphite Trimethyl Phosphite Phosphite->Alkene Byproducts Propane-1,2-dithiol + (MeO)3P=S + CO2 Alkene->Byproducts Generates

Caption: One-pot Corey-Winter olefination workflow.

Experimental Protocol: One-Pot Synthesis of trans-Cyclooctene from trans-1,2-Cyclooctanediol

This protocol details the stereospecific synthesis of trans-cyclooctene, a strained olefin, from the corresponding trans-diol.

Materials:

Reagent/SolventM.W.AmountMolesPuritySupplier
trans-1,2-Cyclooctanediol144.211.44 g10.0 mmol>98%Sigma-Aldrich
This compound134.221.48 g11.0 mmol>97%TCI
Sodium Hydride (60% dispersion in mineral oil)24.000.88 g22.0 mmol60%Acros Organics
Trimethyl Phosphite124.085.0 mL42.4 mmol>97%Alfa Aesar
Anhydrous Toluene-50 mL-DriSolv®EMD Millipore
Anhydrous Dichloromethane (DCM)-20 mL-DriSolv®EMD Millipore

Procedure:

  • Reaction Setup: Under an inert atmosphere of argon or nitrogen, a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer is charged with a 60% dispersion of sodium hydride (0.88 g, 22.0 mmol) in mineral oil.

  • Washing of Sodium Hydride: The sodium hydride is washed with anhydrous hexanes (2 x 10 mL) to remove the mineral oil. The hexane is carefully removed via cannula after each wash, leaving the dry sodium hydride powder.

  • Addition of Diol: Anhydrous toluene (50 mL) is added to the flask, followed by the portion-wise addition of trans-1,2-cyclooctanediol (1.44 g, 10.0 mmol) at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour, during which hydrogen gas evolution should be observed.

  • Formation of Thiocarbonate: A solution of this compound (1.48 g, 11.0 mmol) in anhydrous dichloromethane (20 mL) is added dropwise to the reaction mixture at room temperature. The mixture is then heated to a gentle reflux (approximately 80-90 °C) for 4 hours. The progress of the thiocarbonate formation can be monitored by Thin Layer Chromatography (TLC).

  • Desulfurization: The reaction mixture is cooled to room temperature. Trimethyl phosphite (5.0 mL, 42.4 mmol) is added dropwise via syringe.

  • Reaction Completion: The mixture is then heated to reflux (approximately 110 °C) and maintained at this temperature for 12-18 hours. The reaction progress is monitored by TLC or GC-MS until the thiocarbonate intermediate is consumed.

  • Work-up and Purification:

    • The reaction mixture is cooled to room temperature and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).

    • The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (eluting with hexanes) to afford trans-cyclooctene as a volatile liquid.

Expected Outcome: The reaction should yield trans-cyclooctene in good yield (typically 70-85%) with high stereospecificity.

Troubleshooting:

  • Low Yield of Thiocarbonate: Ensure the diol is completely deprotonated before the addition of this compound. Incomplete deprotonation can be addressed by using a slight excess of sodium hydride or extending the stirring time.

  • Incomplete Desulfurization: The reaction may require a longer reflux time or a slight excess of trimethyl phosphite. Ensure the reaction is maintained at a sufficient temperature to drive the elimination.

  • Formation of Side Products: The presence of water can lead to side reactions. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

Core Application II: One-Pot Conversion of Epoxides to Thiiranes (Episulfides)

Thiiranes, or episulfides, are the sulfur analogs of epoxides and serve as valuable intermediates in organic synthesis. The conversion of epoxides to thiiranes is a fundamental transformation.[4] this compound can act as a thiocarbonyl transfer agent for this purpose, offering a potentially milder alternative to reagents like thiourea or thiocyanate under specific catalytic conditions.[5]

Mechanistic Insights

The reaction is believed to proceed via a nucleophilic attack of a catalyst or an activated form of the thiocarbonyl donor on the epoxide ring.

  • Epoxide Activation: In the presence of a Lewis or Brønsted acid catalyst, the epoxide oxygen is activated, making the ring more susceptible to nucleophilic attack.

  • Nucleophilic Attack and Ring Opening: The thiocarbonyl sulfur of this compound, or a species derived from it, attacks one of the epoxide carbons, leading to ring-opening.

  • Intramolecular Cyclization and Product Formation: An intramolecular cyclization then occurs, forming the three-membered thiirane ring and releasing a carbonate-type byproduct. The reaction typically proceeds with inversion of stereochemistry at one of the carbon centers.

Epoxide_to_Thiirane Epoxide to Thiirane Conversion Epoxide Epoxide Activated_Epoxide Activated Epoxide Epoxide->Activated_Epoxide Activation Reagent This compound Intermediate Ring-Opened Intermediate Reagent->Intermediate Catalyst Catalyst (e.g., Lewis Acid) Catalyst->Epoxide Activated_Epoxide->Intermediate Nucleophilic Attack Thiirane Thiirane Product Intermediate->Thiirane Intramolecular Cyclization Byproduct Byproduct Thiirane->Byproduct Releases

Caption: Proposed workflow for epoxide to thiirane conversion.

Experimental Protocol: One-Pot Synthesis of (S)-Styrene Sulfide from (R)-Styrene Oxide

This protocol provides a method for the stereospecific conversion of an epoxide to its corresponding thiirane.

Materials:

Reagent/SolventM.W.AmountMolesPuritySupplier
(R)-Styrene Oxide120.151.20 g10.0 mmol>98% eeStrem Chemicals
This compound134.221.61 g12.0 mmol>97%TCI
Lithium tetrafluoroborate (LiBF₄)93.740.09 g1.0 mmol>98%Sigma-Aldrich
Anhydrous Acetonitrile (MeCN)-40 mL-DriSolv®EMD Millipore

Procedure:

  • Reaction Setup: A dry 100 mL round-bottom flask is charged with (R)-styrene oxide (1.20 g, 10.0 mmol), this compound (1.61 g, 12.0 mmol), and lithium tetrafluoroborate (0.09 g, 1.0 mmol) under an argon atmosphere.

  • Solvent Addition: Anhydrous acetonitrile (40 mL) is added to the flask, and the mixture is stirred at room temperature.

  • Reaction Monitoring: The reaction is heated to 50 °C and monitored by TLC or GC-MS. The reaction is typically complete within 6-12 hours.

  • Work-up and Purification:

    • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is dissolved in diethyl ether (50 mL) and washed with water (2 x 20 mL) and brine (20 mL).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

    • The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield (S)-styrene sulfide.

Expected Outcome: The reaction should provide (S)-styrene sulfide in moderate to good yield (typically 60-80%) with a high degree of stereochemical inversion.

Causality and Experimental Choices:

  • Catalyst Choice: LiBF₄ is a mild Lewis acid that effectively activates the epoxide towards nucleophilic attack without promoting significant side reactions. Other Lewis acids could also be screened.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent for this transformation, facilitating the dissolution of the reagents and promoting the desired reactivity.

  • Stoichiometry: A slight excess of this compound is used to ensure complete conversion of the starting epoxide.

Conclusion and Future Outlook

This compound is a valuable and versatile reagent for facilitating one-pot syntheses in organic chemistry. Its application in the Corey-Winter olefination provides a reliable and stereospecific route to a wide range of alkenes. Furthermore, its potential as a thiocarbonyl transfer agent for the conversion of epoxides to thiiranes highlights its broader utility. The protocols and mechanistic insights provided herein are intended to empower researchers to confidently employ this reagent in their synthetic endeavors. Future research may focus on expanding the scope of its applications, developing catalytic asymmetric variants of these transformations, and exploring its use in the synthesis of other sulfur-containing heterocyclic compounds.

References

  • Corey, E. J., & Winter, R. A. E. (1963). A New, Stereospecific Olefin Synthesis from 1,2-Diols. Journal of the American Chemical Society, 85(17), 2677–2678. [Link]

  • Corey-Winter Olefination. (2021, August 13). [Video]. YouTube. [Link]

  • Synthesis of thiiranes, thiirenes, dithiiranes, and thiaziridines. (n.d.). ResearchGate. [Link]

  • Synthesis of thiiranes from epoxides. OUCI. (n.d.). [Link]

  • Synthesis of thiiranes from epoxides. (n.d.). ResearchGate. [Link]

  • Corey–Winter olefin synthesis. (2023, November 28). In Wikipedia. [Link]

  • Song, S. M., Jin, J., Choi, J. H., & Chung, W. J. (2022). Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides. Nature communications, 13(1), 4851. [Link]

  • Episulfide. (2023, October 29). In Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-1,3-dithiolan-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-1,3-dithiolan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to not only successfully synthesize your target compound but also to understand the critical parameters that govern the reaction's success.

Introduction to the Synthesis

The synthesis of this compound, a valuable heterocyclic compound, is most commonly achieved through the reaction of propylene oxide with carbon disulfide. This reaction involves the nucleophilic attack of a sulfur-containing species, derived from carbon disulfide, on the epoxide ring, leading to the formation of the five-membered dithiolane ring. The choice of catalyst and reaction conditions is paramount to achieving high yield and purity, as side reactions can be prevalent.

A common precursor in this synthesis is the corresponding 4-methyl-1,3-dithiolan-2-thione, which can be subsequently converted to the desired ketone. This two-step approach can sometimes offer advantages in terms of purification and overall yield.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of this compound.

Q1: What is the general reaction mechanism for the formation of this compound from propylene oxide and carbon disulfide?

The reaction proceeds via a nucleophilic ring-opening of the epoxide. A plausible mechanism, particularly when a basic catalyst is employed, involves the activation of carbon disulfide by the catalyst to form a more potent nucleophile. This nucleophile then attacks one of the carbon atoms of the propylene oxide ring, leading to its opening. Subsequent intramolecular cyclization and rearrangement steps lead to the formation of the 1,3-dithiolan-2-one ring. The regioselectivity of the initial attack (on the more or less substituted carbon of the epoxide) can be influenced by the reaction conditions.

ReactionMechanism PropyleneOxide Propylene Oxide Intermediate Ring-Opened Intermediate PropyleneOxide->Intermediate Nucleophilic Attack CS2 Carbon Disulfide (CS2) ActivatedCS2 Activated CS2 Nucleophile CS2->ActivatedCS2 Catalyst Catalyst (e.g., Base) Catalyst->ActivatedCS2 Activation ActivatedCS2->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Proposed mechanism for the synthesis of this compound.

Q2: What are the most common catalysts used for this reaction, and how do I choose the right one?

A variety of catalysts can be employed, ranging from simple bases to more complex organometallic compounds. Common choices include:

  • Bases: Alkali metal hydroxides (e.g., KOH), alkoxides (e.g., sodium methoxide), and carbonates (e.g., K₂CO₃) are often used. They are cost-effective but may require careful control of reaction conditions to avoid side reactions.

  • Lewis Acids: Metal halides and triflates can catalyze the reaction by activating the epoxide ring towards nucleophilic attack.

  • Organocatalysts: Tertiary amines and phosphines have also been shown to be effective.

The choice of catalyst depends on the desired reaction rate, selectivity, and the scale of the synthesis. For initial explorations, a simple base like potassium carbonate or sodium methoxide can be a good starting point.

Q3: My reaction yield is consistently low. What are the likely causes?

Low yields are a common frustration in organic synthesis. For this particular reaction, several factors could be at play:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or a deactivated catalyst.

  • Side Reactions: Several side reactions can compete with the desired product formation. These include polymerization of the epoxide, formation of isomeric products, and decomposition of the product under harsh conditions.

  • Purification Losses: The product may be lost during workup and purification. This compound can be sensitive to certain conditions, and care must be taken during its isolation.

  • Reagent Quality: The purity of the starting materials, especially the propylene oxide and carbon disulfide, is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.

Q4: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

The formation of multiple products is a strong indicator of side reactions. Potential side products include:

  • Poly(propylene sulfide): Polymerization of propylene oxide can be initiated by both acidic and basic catalysts.

  • Isomeric Products: Depending on the regioselectivity of the epoxide ring opening, isomers of the desired product could be formed.

  • 4-Methyl-1,3-dithiolan-2-thione: This is a common byproduct, and in some cases, the major product depending on the reaction conditions.

  • Decomposition Products: The dithiolanone ring can be unstable under certain conditions, leading to decomposition.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive or insufficient catalyst.- Use a fresh batch of catalyst. - Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).
Low reaction temperature.- Gradually increase the reaction temperature in 10-15 °C increments, monitoring the reaction by TLC.
Poor quality of reagents.- Ensure propylene oxide is freshly distilled. - Use high-purity carbon disulfide.
Formation of a Viscous, Insoluble Mass Polymerization of propylene oxide.- Lower the reaction temperature. - Use a milder catalyst. - Add the propylene oxide slowly to the reaction mixture.
Presence of Multiple Products (TLC/NMR) Formation of 4-Methyl-1,3-dithiolan-2-thione.- Consider a two-step synthesis where the thione is first isolated and then converted to the ketone. Oxidation of the thione using reagents like KMnO₄ under phase transfer conditions has been reported for similar systems.[1]
Formation of other isomers or byproducts.- Optimize the catalyst and solvent system. A change in solvent polarity can influence the reaction pathway. - Carefully control the reaction temperature.
Difficulty in Product Isolation/Purification Product instability.- Avoid strongly acidic or basic conditions during workup. - Use a neutral wash (e.g., saturated sodium bicarbonate solution) to remove acidic or basic residues. - Consider chromatography on silica gel using a non-polar eluent system.
Co-elution of impurities.- If the thione is the major impurity, consider the conversion to the one as a purification step.

Experimental Protocols

While a universally optimized protocol is substrate and scale-dependent, the following provides a robust starting point for the synthesis of this compound, based on methodologies for similar thiocarbonate syntheses.

Protocol 1: One-Pot Synthesis of this compound

This protocol is adapted from methods for the synthesis of related 1,3-oxathiolane-2-thiones and is a good starting point for optimization.[2]

Materials:

  • Propylene oxide

  • Carbon disulfide (CS₂)

  • Sodium methoxide (NaOMe) or Potassium Carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • To the flask, add the catalyst (e.g., 0.1 eq of NaOMe or K₂CO₃) and the anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Add carbon disulfide (1.2 eq) to the dropping funnel and add it dropwise to the stirred catalyst suspension.

  • After the addition of CS₂, add propylene oxide (1.0 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow Start Start Setup Setup Reaction Vessel (Inert Atmosphere) Start->Setup AddCatalyst Add Catalyst and Solvent Setup->AddCatalyst Cool Cool to 0 °C AddCatalyst->Cool AddCS2 Add Carbon Disulfide (dropwise) Cool->AddCS2 AddPO Add Propylene Oxide (dropwise) AddCS2->AddPO React Stir at Room Temperature (12-24h) AddPO->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Quench Quench Reaction Monitor->Quench Complete Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify End End Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Protocol 2: Two-Step Synthesis via 4-Methyl-1,3-dithiolan-2-thione

This approach may offer better overall yields and easier purification.

Step 1: Synthesis of 4-Methyl-1,3-dithiolan-2-thione

Follow the procedure in Protocol 1, but optimize for the formation of the thione. Often, higher temperatures and different catalysts may favor the thione product. Isolate and purify the thione.

Step 2: Conversion of 4-Methyl-1,3-dithiolan-2-thione to this compound

A reported method for the conversion of a similar thione to a ketone involves gas-phase reaction over molybdenum trioxide.[1][3] For a laboratory setting, an oxidative approach is more practical.

Materials:

  • 4-Methyl-1,3-dithiolan-2-thione

  • Potassium permanganate (KMnO₄)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • Dissolve the 4-Methyl-1,3-dithiolan-2-thione in dichloromethane.

  • Add the phase-transfer catalyst.

  • In a separate flask, prepare an aqueous solution of potassium permanganate.

  • Cool the dichloromethane solution to 0 °C and add the KMnO₄ solution dropwise with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Separate the organic layer, and wash it with a solution of sodium bisulfite to remove excess permanganate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary

The following table provides a summary of typical reaction parameters. Note that these are starting points and may require optimization for your specific setup.

ParameterRecommended RangeNotes
Reactant Ratio (Propylene Oxide:CS₂) 1:1.1 to 1:1.5A slight excess of carbon disulfide is often beneficial.
Catalyst Loading 5 - 15 mol%Higher loading may increase reaction rate but can also promote side reactions.
Temperature 0 °C to Room TemperatureInitial addition at low temperature is recommended to control the exothermic reaction.
Reaction Time 12 - 48 hoursMonitor by TLC to determine the optimal time.
Solvent THF, DMF, AcetonitrileThe choice of solvent can influence solubility and reaction rate.

References

  • Journal of the Chemical Society, Perkin Transactions 1. Conversion of 1,3-dithiolan-2-ones, 1,3-oxathiolan-2-ones, and 1,3-oxathiolan-2-thiones into 1,3-dithiolan-2-thiones. [Link]

  • Organic Letters. Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. [Link]

  • ResearchGate. Synthesis of some 2-ylidene-1,3-dithiolanes. [Link]

  • National Institutes of Health. Gas-Phase Conversion of 1,3-Dithiolane-2-Thione Into 1,3-Dithiolan-2-One Over Molybdenum Trioxide. [Link]

  • ACS Publications. Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. [Link]

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]

  • ResearchGate. Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide. [Link]

  • MDPI. A Convergent Approach to 1,3-Dithiolan-2-ones and an Unexpected Synthesis of Lactones. [Link]

  • Transformation Tutoring. Synthesis and Reactions of Epoxides: The Complete Guide. [Link]

  • ResearchGate. A Rapid and Efficient Method for 1,3-Dithiolane Synthesis. [Link]

  • ResearchGate. Synthesis of dixanthates, dithiocarbonyl disulfides, and 1,3-oxathiolane-2-thione from diols and carbon disulfide: Model chemistry for Poly(disulfide) synthesis. [Link]

  • PubMed Central. 2,5-Bis(1,3-dithiol-2-ylidene)-1,3-dithiolane-4-thione. [Link]

  • Semantic Scholar. CS2/CO2 Utilization Using Mukaiyama Reagent as a (Thio)carbonylating Promoter: A Proof-of-Concept Study. [Link]

  • National Institutes of Health. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. [Link]

  • PubMed. Gas-Phase Conversion of 1,3-Dithiolane-2-Thione Into 1,3-Dithiolan-2-One Over Molybdenum Trioxide. [Link]

  • ResearchGate. Gas-Phase Conversion of 1,3-Dithiolane-2-Thione Into 1,3-Dithiolan-2-One Over Molybdenum Trioxide. [Link]

  • ResearchGate. Asymmetric Synthesis and Cycloaddition Chemistry of Trans-2-Methylene-1,3-Dithiolane 1,3-Dioxide. [Link]

  • MDPI. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. [Link]

  • Transformation Tutoring. Synthesis and Reactions of Epoxides: The Complete Guide. [Link]

  • YouTube. Synthesis Strategies Involving Epoxides. [Link]

  • Chemistry Steps. Reactions of Epoxides Practice Problems. [Link]

  • ResearchGate. Mechanism of Cyclic Carbonate Synthesis from Epoxides and CO2. [Link]

Sources

Technical Support Center: 4-Methyl-1,3-dithiolan-2-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Methyl-1,3-dithiolan-2-one. This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges and unexpected outcomes during your experiments. Our goal is to equip you with the expertise to identify and mitigate the formation of common byproducts, ensuring the integrity and success of your synthetic routes.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you may encounter when using this compound, providing explanations for the underlying chemistry and actionable protocols to resolve them.

Question 1: I'm observing a significant amount of an insoluble, sticky precipitate in my reaction mixture. What is it and how can I prevent it?

Answer:

The formation of an insoluble, often tacky, precipitate is a strong indicator of ring-opening polymerization (ROP) of the this compound monomer. Cyclic thiocarbonates are known to undergo polymerization, which can be initiated by various catalysts, high temperatures, or even trace impurities.[1][2][3]

Causality:

The polymerization of cyclic thiocarbonates like this compound can be initiated by both cationic and anionic species.[1] Trace amounts of acid or base, or certain metal catalysts, can trigger the ring-opening of the monomer, leading to the formation of poly(thiocarbonate) chains. This process is often entropically favored, especially at elevated temperatures.

Troubleshooting Protocol:

  • Strictly Control Reaction Temperature: Avoid excessive heating unless the reaction protocol explicitly requires it. Many cyclic thiocarbonates are thermally unstable and can polymerize at elevated temperatures.[1]

  • Ensure Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and the introduction of atmospheric moisture, which can lead to hydrolytic side reactions and the formation of initiating species.

  • Purify Reagents and Solvents: Use freshly distilled or high-purity anhydrous solvents. Ensure all reagents are free from acidic or basic impurities that could catalyze polymerization.

  • Quench the Reaction Appropriately: Upon completion, quench the reaction promptly to neutralize any potential initiators. For example, if a basic catalyst was used, a mild acidic workup can be employed, and vice versa.

Question 2: My reaction has a strong, unpleasant thiol-like odor, and my product is contaminated with sulfur-containing impurities. What is the source of these byproducts?

Answer:

A prominent thiol odor suggests the presence of ring-opened byproducts containing free thiol groups. This can result from several pathways, including hydrolysis or nucleophilic attack on the dithiolane ring.

Causality:

  • Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the 1,3-dithiolan-2-one ring can hydrolyze. Acid-catalyzed hydrolysis can proceed through a carbocation intermediate, leading to ring-opened products like S-(2-mercaptopropyl) thioacetate derivatives.[4][5]

  • Nucleophilic Ring Opening: Strong nucleophiles, such as amines or organometallics, can attack the thiocarbonyl carbon or one of the ring carbons, leading to ring fragmentation.[1][6] For instance, reactions with amines under certain conditions can result in mercaptoethylation or the formation of thioamides through ring cleavage.[1][6]

  • Base-Induced Fragmentation: Strong bases can deprotonate the 1,3-dithiolane ring, which can lead to fragmentation into a dithiocarboxylate anion and propylene.[7]

Troubleshooting Protocol:

  • Anhydrous Conditions: Employ rigorous anhydrous techniques. Use oven-dried glassware and anhydrous solvents to minimize hydrolysis.

  • Control Stoichiometry of Nucleophiles: When using strong nucleophiles, carefully control the stoichiometry and addition rate. Consider performing the reaction at lower temperatures to favor the desired reaction pathway over ring opening.

  • Choice of Base: If a base is required, select one that is non-nucleophilic and sterically hindered to minimize its attack on the dithiolane ring.

  • Purification: If ring-opened byproducts are formed, they can often be removed by chromatography. Thiol-containing impurities may also be scavenged using specific resins.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the general reactivity and byproduct profiles of this compound.

What are the most common classes of byproducts in reactions involving this compound?

The most frequently encountered byproducts can be categorized as follows:

Byproduct ClassFormation MechanismKey Characteristics
Polymers/Oligomers Ring-Opening Polymerization (ROP)Often insoluble, sticky, or high molecular weight.
Ring-Opened Thiols Hydrolysis, Nucleophilic AttackStrong thiol odor, impurities detectable by GC-MS.
Dithiocarboxylates Base-Induced FragmentationAnionic intermediates that may be trapped by electrophiles.
Disulfides Oxidative CouplingCan form from thiol-containing intermediates.
How can I detect the presence of common byproducts in my crude product?

A combination of analytical techniques is recommended for thorough characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Look for broad signals indicative of polymers. The appearance of new signals in the thiol region (~1-4 ppm for ¹H NMR) can suggest ring-opening.

  • Mass Spectrometry (MS): Can help identify the molecular weights of smaller byproducts. Fragmentation patterns can provide structural clues.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the characteristic thiocarbonyl (C=S) stretch and the appearance of new bands (e.g., S-H, C=O) can indicate byproduct formation.

  • Gas Chromatography (GC) and Liquid Chromatography (LC): Useful for separating and quantifying volatile or soluble byproducts.

Can the methyl group at the 4-position influence byproduct formation?

Yes, the methyl group can have both electronic and steric effects.

  • Steric Hindrance: The methyl group can sterically hinder the approach of nucleophiles to the adjacent ring carbon, potentially influencing the regioselectivity of ring-opening reactions.

  • Electronic Effects: The electron-donating nature of the methyl group can slightly alter the reactivity of the dithiolane ring compared to its unsubstituted analog.

Visualizing Byproduct Formation Pathways

The following diagrams illustrate the key mechanisms leading to common byproducts in this compound reactions.

ROP_Mechanism Monomer This compound RingOpened Ring-Opened Intermediate Monomer->RingOpened Ring Opening Initiator Initiator (I⁻) (e.g., base, acid, heat) Initiator->Monomer Initiation Polymer Poly(thiocarbonate) RingOpened->Polymer Propagation

Figure 1: General mechanism of Ring-Opening Polymerization (ROP).

Hydrolysis_Mechanism Start This compound Protonation Protonated Intermediate Start->Protonation + H⁺ Carbocation Carbocation Intermediate Protonation->Carbocation Ring Opening Addition Water Addition Carbocation->Addition + H₂O Product Ring-Opened Hydrolysis Product (contains thiol and carboxyl groups) Addition->Product - H⁺

Figure 2: Simplified pathway for acid-catalyzed hydrolysis.

References

  • Synthesis and applications of the sulfur containing analogues of cyclic carbonates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Thiocarbonyl chemistry in polymer science. RSC Publishing.
  • Synthesis and applications of the sulfur containing analogues of cyclic carbon
  • A tandem reaction of 2-acetylmethylene-1,3-dithiolanes via fragmentation of the dithiolane ring in the presence of amines. [No source provided].
  • Synthesis and applications of the sulfur containing analogues of cyclic carbon
  • Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. [No source provided].
  • Acid-Catalyzed Hydrolysis of 2-Methylene-1,3-dithiolane.. [No source provided].
  • Studies in ring‐opening polymerization. I. 5,5‐diethyl‐1,3,2‐dioxathiolan‐4‐one‐2‐oxide. [No source provided].
  • Acid-catalyzed hydrolysis of 2-methylene-1,3-dithiolane. 2. Remarkable effects of P substitution on reversibility of the carbon protonation.
  • 1,2-Dithiolane/yne photopolymerizations to generate high refractive index polymers. [No source provided].
  • Organic Catalysis for Ring-Opening Polymerization.

Sources

Troubleshooting low yields in 4-Methyl-1,3-dithiolan-2-one protection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the use of 4-Methyl-1,3-dithiolan-2-one as a protecting group for alcohols. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this specific transformation. We will move beyond simple procedural lists to explore the underlying chemical principles governing this reaction, enabling you to diagnose and resolve issues leading to low yields.

Introduction: Understanding the Reagent and Reaction

This compound is a cyclic thiocarbonate. While less common than silyl or benzyl ethers for alcohol protection, its unique structure offers a different profile of stability and reactivity. The protection reaction proceeds via a base-catalyzed nucleophilic attack of an alcohol on the electrophilic thiocarbonyl carbon. The deprotonated alcohol (alkoxide) acts as the nucleophile, leading to a ring-opening of the dithiolane structure to form an O-alkyl S-(2-mercaptopropyl) dithiocarbonate.

This process, while effective, is sensitive to several parameters that can lead to competing side reactions and decomposition pathways, which are the primary sources of yield loss.

Protection_Mechanism ROH R-OH (Alcohol) Alkoxide R-O⁻ (Alkoxide) ROH->Alkoxide Base Base (e.g., NaH) Reagent This compound Tetrahedral Tetrahedral Intermediate Alkoxide->Tetrahedral Nucleophilic Attack Product Protected Alcohol (O-Alkyl Dithiocarbonate) Tetrahedral->Product

Caption: Proposed mechanism for alcohol protection.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during the this compound protection reaction in a question-and-answer format.

Q1: My reaction has stalled. TLC analysis shows significant unreacted starting alcohol, even after extended reaction times. What's going wrong?

Answer: This issue, known as low conversion, typically points to two main culprits: insufficient activation of the alcohol nucleophile or high activation energy due to steric effects.

Root Cause Analysis & Solutions:

  • Inadequate Deprotonation: The alcohol must be converted to its corresponding alkoxide to be sufficiently nucleophilic. If the base used is too weak, the alkoxide/alcohol equilibrium will heavily favor the starting alcohol, leading to a sluggish or stalled reaction.

    • Solution: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) are excellent choices as they irreversibly deprotonate the alcohol. Avoid amine bases like triethylamine or DIPEA unless your alcohol is particularly acidic (e.g., a phenol), as their basicity is often insufficient for standard alcohols.[1][2]

  • Steric Hindrance: If your alcohol is sterically demanding (secondary or tertiary), the approach to the thiocarbonyl carbon can be slow.

    • Solution: Increase the reaction temperature to provide the necessary activation energy. If using THF, consider switching to a higher-boiling solvent like DMF or dioxane. Be cautious, as higher temperatures can also promote side reactions (see Q2).

Data-Driven Recommendations: Base and Solvent Selection

BasepKa (Conjugate Acid)Typical SolventSuitability & Comments
Triethylamine (Et₃N)~10.8DCM, THFLow. Generally too weak for efficient deprotonation of primary/secondary alcohols.
DBU~12.5THF, MeCNModerate. May work for primary alcohols but can be sluggish. It is also nucleophilic.
Sodium Hydride (NaH)~35THF, DMFHigh. Excellent choice. Irreversibly forms the alkoxide. Requires anhydrous conditions.
KHMDS / LiHMDS~26THFHigh. Excellent choice. Strong, non-nucleophilic, and sterically hindered, which can reduce side reactions.
Q2: My reaction is messy. I'm getting a low yield of the desired product along with several byproducts. How can I improve selectivity?

Answer: The formation of multiple products indicates that side reactions are outcompeting the desired protection pathway. The most common side reaction is base-induced elimination of the starting alcohol, especially with secondary substrates. Reagent decomposition can also occur under harsh conditions.

Root Cause Analysis & Solutions:

  • E2 Elimination of the Substrate: If your alcohol has accessible β-protons, strong bases can induce E2 elimination to form an alkene, consuming your starting material.

    • Solution: Employ a sterically hindered, non-nucleophilic base like KHMDS or LiHMDS. These bases are too bulky to act as nucleophiles but are excellent at deprotonation. Additionally, run the reaction at a lower temperature (e.g., starting at 0 °C or -78 °C) and add the base slowly to a solution of the alcohol before introducing the this compound. This ensures the alkoxide is formed cleanly before it has a chance to react with the protecting group reagent.

Elimination_Side_Reaction cluster_reactants Reactants cluster_products Side Products Substrate Secondary Alcohol (with β-hydrogen) TS E2 Transition State Substrate->TS β-proton abstraction note This pathway consumes the starting material, preventing the desired protection reaction. Base Strong, Non-hindered Base (e.g., NaH, KOtBu) Alkene Alkene TS->Alkene Water H₂O TS->Water BaseH Base-H⁺

Caption: Competing E2 elimination side reaction.

  • Reagent Instability: Cyclic thiocarbonates and the resulting open-chain dithiocarbonate products can be unstable to harsh conditions. Strong bases at elevated temperatures can promote fragmentation or other decomposition pathways.[3][4]

    • Solution: Use the mildest conditions possible. Start at a low temperature and only warm the reaction if necessary. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent product degradation.

Q3: I managed to get a good crude yield, but the product decomposes during workup or column chromatography. How can I improve my isolation procedure?

Answer: Product instability during purification is a common issue, often caused by unforeseen sensitivity to acidic or basic conditions, or interaction with the stationary phase in chromatography.

Root Cause Analysis & Solutions:

  • Acid/Base Lability: The dithiocarbonate functional group in the product may be sensitive to pH extremes. An acidic workup (e.g., washing with 1M HCl) could hydrolyze the product, while a strongly basic wash could cause other degradation.

    • Solution: Use a neutral workup. Quench the reaction carefully with saturated ammonium chloride (NH₄Cl) solution, and wash the organic layer with water and brine. If a basic wash is needed to remove acidic byproducts, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution.

  • Decomposition on Silica Gel: Standard silica gel is slightly acidic and can catalyze the decomposition of sensitive compounds.

    • Solution:

      • Deactivate the Silica: Slurry your silica gel in a solvent containing 1-2% triethylamine, then pack the column as usual. This neutralizes the acidic sites.

      • Use a Different Stationary Phase: Consider using neutral alumina for your chromatography.

      • Avoid Chromatography: If possible, purify the product by other means such as recrystallization or distillation under reduced pressure.

Experimental Protocol: Optimized Protection of a Primary Alcohol

This protocol incorporates the troubleshooting principles discussed above for the protection of 1-hexanol as a model primary alcohol.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 1-hexanol (1.0 eq) and anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes.

  • Protection: Add a solution of this compound (1.1 eq) in anhydrous THF dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, gently warm to 40 °C.

  • Workup: Once the starting material is consumed, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute with diethyl ether and water. Separate the layers. Wash the organic layer with water, then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on triethylamine-deactivated silica gel.

Frequently Asked Questions (FAQs)

Q: What is the general stability and proper handling of this compound? A: As a thiocarbonyl-containing compound, it should be stored in a cool, dry place under an inert atmosphere. It is sensitive to strong nucleophiles, acids, and bases. Always handle with care in a well-ventilated fume hood.

Q: Which functional groups are incompatible with this protection method? A: Any functional group that is strongly basic or nucleophilic will compete with the alcohol. This includes amines, thiols, and organometallics (e.g., Grignard or organolithium reagents).[2][5] Additionally, substrates with functional groups that are unstable to strong bases (e.g., some esters, β-keto systems) may not be suitable.

Q: How is the resulting O-alkyl dithiocarbonate protecting group removed? A: Deprotection can typically be achieved through basic hydrolysis.[6] Treatment with a base like sodium hydroxide or potassium carbonate in a protic solvent such as methanol/water will cleave the dithiocarbonate to regenerate the parent alcohol.[7][8] The specific conditions (temperature, time, base concentration) will need to be optimized for your specific substrate.

Troubleshooting_Workflow Start Start Reaction Monitor Monitor by TLC after 2h Start->Monitor SM_Consumed Starting Material Consumed? Monitor->SM_Consumed Check Conversion Messy_Reaction Complex Mixture? Monitor->Messy_Reaction Check Selectivity Workup Proceed to Neutral Workup SM_Consumed->Workup Yes Incomplete Incomplete Reaction SM_Consumed->Incomplete No Messy_Reaction->SM_Consumed No Side_Products Side Products Formed Messy_Reaction->Side_Products Yes Increase_T Increase Temp/Time Incomplete->Increase_T If Steric Hindrance Suspected Stronger_Base Use Stronger Base (e.g., NaH, KHMDS) Incomplete->Stronger_Base If Base Strength is Low Lower_T Lower Temperature Side_Products->Lower_T To Minimize Elimination Hindered_Base Use Hindered Base (e.g., KHMDS) Side_Products->Hindered_Base To Prevent Elimination

Caption: A logical workflow for troubleshooting low yields.

References
  • Shaikh, A. G., & Sivaram, S. (1994). Organic Carbonates. Chemical Reviews, 94(5), 1337-1351.
  • Deprotection - Volumes 1-5. Glen Research. [Link] (General principles of deprotection)

  • Fiorani, G., et al. (2018). En Route to CO2-Based (a)Cyclic Carbonates and Polycarbonates from Alcohols Substrates by Direct and Indirect Approaches. Catalysts, 8(11), 547. [Link]

  • Alcohol or phenol synthesis by carbonate cleavage. Organic Chemistry Portal. [Link]

  • Truong, V. D., et al. (2022). Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions. Polymers, 14(18), 3894. [Link]

  • Deng, J., et al. (2022). Straightforward synthesis of aliphatic polydithiocarbonates from commercially available starting materials. Polymer Chemistry, 13(40), 5737-5744. [Link]

  • Protection and Deprotection. CEM Corporation. [Link]

  • Katagiri, N., et al. (1989). Synthesis and Biological Activity of 1,2-Dithiolanes and 1,2-Dithianes Bearing a Nitrogen-containing Substituent. Journal of Pesticide Science, 14(3), 333-343. [Link]

  • Serra, S., et al. (2019). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. RSC Advances, 9(3), 1609-1616. [Link]

  • Farmer, S., & Kennepohl, D. (2022). 17.8: Protection of Alcohols. Chemistry LibreTexts. [Link]

  • Firouzabadi, H., et al. (2000). Selective Deprotection of Thioacetals by MnO2, BaMnO4 and KMnO4 in the Presence of Anhydrous AlCl3 and FeCl3 in Dry CH3CN. ECSOC-4. [Link]

  • Osińska, M., & Drelich, P. (2015). Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. Organic Letters, 17(10), 2388-2390. [Link]

  • McMurry, J. (2023). 17.8 Protection of Alcohols. OpenStax. [Link]

  • Tomishige, K., et al. (2020). Reaction of CO2 With Alcohols to Linear-, Cyclic-, and Poly-Carbonates Using CeO2-Based Catalysts. Frontiers in Chemistry, 8, 471. [Link]

  • G. Theato, D. (2022). Thiocarbonyl chemistry in polymer science. Polymer Chemistry, 13(21), 3047-3089. [Link]

  • Alcohol Protecting Groups. University of Windsor. [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Kéki, S., et al. (2001). Ring‐opening polymerization of cyclic carbonates by alcohol–acid catalyst. Macromolecular Symposia, 174(1), 169-178. [Link]

  • Wu, A., et al. (2003). Mild and efficient synthesis of thiocarbonates and thiocarbamates via a three-component coupling utilizing Cs2CO3 and TBAI. Tetrahedron Letters, 44(10), 2043-2045. [Link]

  • 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]

  • Reddit user discussion on carbonate ester synthesis. (2021). r/chemistry. [Link]

  • Soderberg, T. (2020). 9.14 Reactions of Epoxides: Ring-Opening. Fundamentals of Organic Chemistry. [Link]

  • Hfaiedh, J., et al. (2018). Thiazolidine-2-Thione and 2-Imino-1,3-Dithiolane Derivatives: Synthesis and Evaluation of Antimicrobial Activity. ResearchGate. [Link]

  • LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Kairys, V., et al. (2022). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. Antioxidants, 11(12), 2389. [Link]

  • Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

  • ChemComplete. (2020). Base Catalyzed Epoxide Opening. YouTube. [Link]

  • Chad's Prep. (2021). 13.6 Ring Opening of Epoxides. YouTube. [Link]

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Stability of 4-Methyl-1,3-dithiolan-2-one under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the stability of 4-Methyl-1,3-dithiolan-2-one under acidic and basic conditions.

Welcome to our dedicated technical support center for this compound. As a Senior Application Scientist, I've compiled this guide to address the common challenges and questions that arise during the handling and analysis of this versatile cyclic thiocarbonate. This resource is designed to provide you with in-depth technical knowledge, practical troubleshooting advice, and robust experimental protocols to ensure the integrity of your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound is its susceptibility to hydrolysis, particularly under acidic and basic conditions. The dithiolane ring and the carbonyl group are both reactive sites that can undergo degradation, leading to ring-opening and the formation of various impurities. The rate and pathway of degradation are highly dependent on the pH, temperature, and solvent system.

Q2: What is the expected degradation pathway under acidic conditions?

A2: Under acidic conditions, the degradation of this compound is likely initiated by protonation of the carbonyl oxygen or one of the sulfur atoms. Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate, which can then break down to open the ring.

Alternatively, protonation of a sulfur atom can weaken the C-S bond, facilitating ring-opening. Studies on related cyclic dithiocarbamates have shown that decomposition in acidic media can be rapid[1][2][3]. The proposed mechanism involves the formation of a protonated intermediate that readily decomposes. While the exact products for this compound are not extensively documented in publicly available literature, a plausible pathway leads to the formation of 1-mercaptopropan-2-ol, carbon dioxide, and hydrogen sulfide after a series of hydrolysis and decarboxylation steps.

Q3: What is the expected degradation pathway under basic conditions?

A3: Under basic conditions, the primary route of degradation is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which can subsequently lead to the cleavage of a C-S bond and ring-opening. This is a common mechanism for the hydrolysis of esters and related compounds.

The resulting intermediate would be a thiolate, which could undergo further reactions. Based on the chemistry of related compounds, the final degradation products are likely to be derivatives of 1,2-propanedithiol and carbonate or carbon dioxide. The rate of hydrolysis is expected to increase with increasing pH.

Q4: Are there any other potential degradation pathways?

A4: Besides hydrolysis, this compound could potentially undergo ring-opening polymerization, especially in the presence of certain initiators or under specific thermal conditions[4][5]. While this is a synthetic utility, uncontrolled polymerization can be a source of instability. Additionally, strong oxidizing agents can lead to the oxidation of the sulfur atoms to sulfoxides or sulfones, altering the chemical properties of the molecule.

Troubleshooting Guide

This section provides practical advice for common issues encountered during the handling and analysis of this compound.

Problem Potential Cause Troubleshooting Steps
Inconsistent analytical results in stability studies. Degradation of the analyte during sample preparation or analysis.- Ensure all solvents and buffers are fresh and at the correct pH. - Minimize the time between sample preparation and analysis. - Use a validated stability-indicating analytical method. - Check for interactions with the HPLC column stationary phase.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.- Perform forced degradation studies to identify potential degradation products and their retention times. - Use a mass spectrometer detector (LC-MS) to identify the mass of the unknown peaks. - Adjust the chromatographic method to improve the resolution between the parent compound and its degradants.
Low assay values for the active pharmaceutical ingredient (API). Significant degradation of this compound has occurred.- Review the storage conditions (temperature, humidity, light exposure). - Investigate the compatibility of the API with excipients in the formulation. - Re-evaluate the pH of the formulation or reaction mixture.
Precipitation or cloudiness in solution. Formation of insoluble degradation products or polymerization.- Analyze the precipitate to identify its composition. - Adjust the solvent system or pH to improve solubility. - Consider the possibility of polymerization and add appropriate inhibitors if necessary.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound and its degradation products[6][7][8].

1. Initial Method Screening:

  • Column: Start with a versatile C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: Begin with a gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid for acidic conditions or 10 mM ammonium bicarbonate for basic conditions.
  • Detection: Use a UV detector at a wavelength where this compound has significant absorbance (to be determined by UV scan).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.

2. Forced Degradation Studies:

  • Subject solutions of this compound to the following stress conditions to generate degradation products:
  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
  • Thermal Degradation: Dry heat at 80 °C for 48 hours.
  • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
  • Analyze the stressed samples using the initial HPLC method.

3. Method Optimization:

  • Adjust the mobile phase gradient, pH, and column type to achieve baseline separation of the parent peak from all degradation product peaks.
  • Ensure the peak purity of the parent compound is confirmed using a photodiode array (PDA) detector.

4. Method Validation:

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool to monitor the degradation of this compound in real-time.

1. Sample Preparation:

  • Dissolve a known concentration of this compound in a deuterated solvent (e.g., D₂O with a co-solvent like acetonitrile-d₃ if needed for solubility).
  • Prepare separate NMR tubes for acidic (add a small amount of DCl) and basic (add a small amount of NaOD) conditions.

2. NMR Acquisition:

  • Acquire a ¹H NMR spectrum of the initial solution.
  • Monitor the reaction over time by acquiring spectra at regular intervals.

3. Data Analysis:

  • Observe the disappearance of the characteristic peaks of this compound (e.g., the methyl group doublet and the ring protons).
  • Identify the appearance of new peaks corresponding to degradation products. The chemical shifts of these new peaks can provide structural information about the degradants.
  • Integrate the peaks to quantify the relative amounts of the starting material and degradation products over time, allowing for the determination of degradation kinetics.

Visualizing Degradation Pathways and Workflows

Diagram 1: Proposed Acid-Catalyzed Degradation Pathway

Acid_Degradation cluster_start Initial Compound cluster_protonation Protonation cluster_intermediate Ring Opening cluster_products Degradation Products start This compound protonated_carbonyl Protonated Carbonyl start->protonated_carbonyl H⁺ protonated_sulfur Protonated Sulfur start->protonated_sulfur H⁺ intermediate Tetrahedral Intermediate protonated_carbonyl->intermediate H₂O protonated_sulfur->intermediate H₂O product1 1-Mercaptopropan-2-ol intermediate->product1 product2 CO2 intermediate->product2 product3 H2S intermediate->product3

Caption: Proposed mechanism for the acid-catalyzed degradation of this compound.

Diagram 2: Proposed Base-Catalyzed Degradation Pathway

Base_Degradation cluster_start_base Initial Compound cluster_attack Nucleophilic Attack cluster_ring_opening_base Ring Opening cluster_products_base Degradation Products start_base This compound tetrahedral_intermediate Tetrahedral Intermediate start_base->tetrahedral_intermediate OH⁻ opened_ring Ring-Opened Intermediate tetrahedral_intermediate->opened_ring C-S cleavage product_base1 1,2-Propanedithiol derivative opened_ring->product_base1 product_base2 Carbonate opened_ring->product_base2

Caption: Proposed mechanism for the base-catalyzed degradation of this compound.

Diagram 3: Workflow for Stability Testing

Stability_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Analysis cluster_reporting Reporting define_conditions Define Stress Conditions (pH, Temp, Light) prepare_samples Prepare Samples (API, Formulation) define_conditions->prepare_samples stress_samples Subject Samples to Stress prepare_samples->stress_samples withdraw_samples Withdraw Samples at Timepoints stress_samples->withdraw_samples hplc_analysis Analyze by Stability-Indicating HPLC Method withdraw_samples->hplc_analysis nmr_analysis Characterize Degradants (LC-MS, NMR) hplc_analysis->nmr_analysis data_evaluation Evaluate Data (Kinetics, Degradation Profile) hplc_analysis->data_evaluation nmr_analysis->data_evaluation report_generation Generate Stability Report data_evaluation->report_generation

Sources

Technical Support Center: Purification of 4-Methyl-1,3-dithiolan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the purification of 4-Methyl-1,3-dithiolan-2-one by column chromatography. The methodologies described are designed to be self-validating, ensuring reliable and reproducible results for professionals in research and drug development.

Troubleshooting Guide

This section addresses specific issues encountered during the column chromatography of this compound, offering systematic solutions grounded in chemical principles.

Question 1: My primary issue is poor separation between my product and a closely-eluting impurity. My TLC shows the spots are very close (ΔRf < 0.1). What should I do?

Answer: Achieving separation for closely-eluting spots is a common challenge that requires a systematic optimization of selectivity. Here is a prioritized approach:

  • Mobile Phase Optimization (Highest Impact): The mobile phase composition is the most critical factor influencing separation.[1][2][3]

    • Reduce Eluent Strength: Your first step should be to decrease the polarity of your mobile phase. If you are using a 20% Ethyl Acetate (EtOAc) in Hexane mixture, try reducing it to 10-15% EtOAc. This will increase the compound's interaction with the stationary phase, leading to longer retention times and potentially exaggerating the separation between your product and the impurity.

    • Introduce a Different Solvent: If simply reducing polarity doesn't work, you need to alter the selectivity of the system. The "solvent triangle" (e.g., using solvents with different properties like dichloromethane or tert-butyl methyl ether instead of or in addition to ethyl acetate) can change the specific interactions (dipole-dipole, hydrogen bonding) between your compounds and the stationary phase.[3] For a thiocarbonyl compound, switching from EtOAc (a hydrogen bond acceptor) to Dichloromethane (DCM, a weak hydrogen bond donor) can significantly alter the elution profile.

  • Stationary Phase Consideration: If mobile phase optimization is insufficient, the stationary phase is your next variable.[4][5][6]

    • Standard Silica Gel (SiO₂): This is the default for most purifications. However, the slightly acidic nature of silica gel can sometimes cause issues.

    • Deactivated Silica: this compound, containing a thiocarbonyl and ether-like linkages, may interact strongly with the acidic silanol groups on the silica surface, potentially leading to tailing or degradation.[7] You can deactivate the silica by preparing a slurry with your initial, low-polarity mobile phase containing 0.5-1% triethylamine (NEt₃) before packing the column. This neutralizes the most acidic sites.[8]

  • Column Parameters:

    • Finer Silica Mesh: Using a smaller particle size silica gel (e.g., 230-400 mesh instead of 70-230 mesh) increases the surface area and the number of theoretical plates, resulting in sharper peaks and better resolution.

    • Longer Column: Increasing the column length enhances the separation path, giving more opportunity for resolution, albeit at the cost of longer run times and higher solvent consumption.

Question 2: I'm experiencing significant product loss during purification. My yield after the column is less than 50% even though my crude NMR looks clean. What is happening?

Answer: Significant product loss on the column points towards compound instability on the stationary phase. The 1,3-dithiolane moiety can be sensitive, particularly to acid.

  • Confirm On-Column Decomposition: Before running another column, verify the instability.

    • 2D TLC Analysis: Spot your crude material on a TLC plate. Run the plate in your chosen solvent system. After drying, turn the plate 90 degrees and run it again in the same solvent system. If your compound is stable, the spot will simply move to the diagonal corner. If it's decomposing on the silica, you will see new spots appearing below the diagonal path.[7]

    • Silica "Plug" Test: Dissolve a small amount of crude material in a minimal amount of solvent. Pass it through a small plug of silica gel in a Pasteur pipette. Collect the eluent and analyze it by TLC or NMR. A change in the product-to-impurity ratio confirms on-column decomposition.

  • Solutions for Instability:

    • Use Neutral or Basic Stationary Phases:

      • Alumina (Al₂O₃): Neutral or basic alumina can be an excellent alternative to silica gel for acid-sensitive compounds. You will need to re-optimize your mobile phase, as alumina has different retention characteristics.

      • Deactivated Silica: As mentioned previously, adding a small amount of a non-nucleophilic base like triethylamine to your mobile phase can prevent decomposition on standard silica gel.[8]

    • Minimize Residence Time: Run the column faster. While this might slightly reduce resolution, it minimizes the time your compound is in contact with the stationary phase. This technique, known as flash chromatography, uses pressure (air or nitrogen) to accelerate the mobile phase flow rate.[9]

Frequently Asked Questions (FAQs)

Q: What is the best stationary phase to start with for purifying this compound?

A: Always start with standard, flash-grade silica gel (SiO₂, 230-400 mesh). It is versatile, inexpensive, and provides good resolving power for a wide range of moderately polar compounds like yours.[5] Only consider alternatives like alumina or modified silica phases if you encounter specific problems like compound decomposition or irreversible adsorption.

Q: How do I choose a starting mobile phase system?

A: The goal is to find a solvent system that gives your target compound an Rf value of approximately 0.25-0.35 on a TLC plate.[10] This Rf value typically ensures that the compound elutes from the column in a reasonable volume of solvent without being too close to the solvent front or requiring excessive elution volumes.

  • Initial Screening: Start with a mixture of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate).

  • Test Polarity: Run TLC plates with varying ratios, for example:

    • 10% EtOAc / 90% Hexane

    • 20% EtOAc / 80% Hexane

    • 30% EtOAc / 70% Hexane

  • Adjust as Needed: Based on the results, fine-tune the ratio to achieve the target Rf. If the compound remains at the baseline even with 50% EtOAc, consider a more polar solvent like dichloromethane (DCM) or a methanol (MeOH)/DCM mixture.[7]

Q: My compound is not UV active. How can I visualize it on a TLC plate?

A: Since this compound lacks a strong chromophore, you will need to use a chemical stain. The sulfur atoms in your molecule make it particularly amenable to specific stains.

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds that can be oxidized. The dithiolane moiety is readily oxidized by KMnO₄, appearing as a yellow/white spot on a purple background.

  • Vanillin Stain: A solution of vanillin in acidic ethanol, followed by gentle heating, is a versatile stain that reacts with a wide range of functional groups to produce brightly colored spots.

  • Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of solid iodine will cause most organic compounds to temporarily appear as brown spots. This method is non-destructive.

Parameter Recommendation Rationale / Key Insight
Stationary Phase Silica Gel (230-400 mesh)Standard choice for broad applicability and good resolution.[5]
Mobile Phase (Start) 10-30% Ethyl Acetate in HexaneGood starting polarity for moderately polar heterocyclic compounds.[11]
TLC Visualization Potassium Permanganate (KMnO₄) StainHighly effective for visualizing sulfur-containing compounds.
Sample Loading Dry LoadingFor optimal band sharpness, dissolve the crude product in a strong solvent (e.g., DCM), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[12]
Column Dimensions 40:1 to 100:1 ratio of silica:crude sample (by weight)Ensures sufficient resolving power without excessive solvent use.

Experimental Workflows & Logic

General Purification Workflow

The following diagram outlines the standard, self-validating workflow for the purification of this compound.

G Purification Workflow for this compound cluster_prep Preparation & Analysis cluster_setup Column Setup cluster_run Elution & Collection cluster_analysis Analysis & Isolation TLC 1. Develop TLC Method (Target Rf ≈ 0.3) Stability 2. Check Stability (2D TLC / Silica Plug Test) TLC->Stability Pack 3. Pack Column (Slurry Pack with Hexane) Stability->Pack Load 4. Load Sample (Dry Loading Preferred) Pack->Load Elute 5. Run Column (Isocratic or Shallow Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC with Staining) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Isolate 9. Evaporate & Dry Combine->Isolate Final Final Isolate->Final Pure Product

Caption: General workflow from method development to product isolation.

Troubleshooting Logic: Poor Separation

This decision tree provides a logical path for addressing poor separation between the target compound and an impurity.

G Troubleshooting: Poor Separation (ΔRf < 0.1) Start Problem: Poor Separation on TLC Solvent Decrease eluent polarity? (e.g., 20% -> 10% EtOAc) Start->Solvent ChangeSolvent Change solvent selectivity? (e.g., EtOAc -> DCM) Solvent->ChangeSolvent No ResultOK Separation Achieved Solvent->ResultOK Yes ChangePhase Change stationary phase? (e.g., Silica -> Alumina) ChangeSolvent->ChangePhase No ChangeSolvent->ResultOK Yes ChangePhase->ResultOK Yes ResultBad Still Poor Separation ChangePhase->ResultBad No

Caption: Decision tree for optimizing chromatographic separation.

References

  • Suffet, M. (2019). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. Available at: [Link]

  • National Institutes of Health (NIH). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. Available at: [Link]

  • Karakuş, S., & Gevorgyan, V. (2015). Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. Organic Letters. Available at: [Link]

  • Human Metabolome Database. Showing metabocard for 2-Methyl-1,3-dithiolane (HMDB0036179). Available at: [Link]

  • Lipin, K. V., et al. (2018). Synthesis of some 2-ylidene-1,3-dithiolanes. ResearchGate. Available at: [Link]

  • The Good Scents Company. 2-methyl-1,3-dithiolane. Available at: [Link]

  • Franchini, S., et al. (2021). 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. IRIS Unimore. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Phenomenex. (2025). Types of stationary phases in gas chromatography. Available at: [Link]

  • Publisso. (2021). 4-Methyl-1,3-dioxolan-2-one. Available at: [Link]

  • OSF Preprints. Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. Available at: [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available at: [Link]

  • New Journal of Chemistry (RSC Publishing). Synthesis of thiocarbonyl analogues of colourimetric coumarin-based chemosensors: altering the selectivity from Fe to Hg(ii) and Cu(ii) ions. Available at: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

  • ResearchGate. (2018). (PDF) Mobile Phase Optimization in Thin Layer Chromatography (TLC). Available at: [Link]

  • CAMAG. Selecting the Stationary Phase. Available at: [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available at: [Link]

  • LCGC International. (2015). Choosing the Right HPLC Stationary Phase. Available at: [Link]

  • Organic Syntheses. Procedure for 2-(2-Bromophenyl)-2-propylpentanal. Available at: [Link]

  • Pharma Education. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Available at: [Link]

  • ResearchGate. (2011). Stationary Phases for LC Separations at Elevated Temperatures. Available at: [Link]

  • Organic Syntheses. Procedure for 1-carboxy-5-chloro-3-oxopentan-1-aminium chloride. Available at: [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

Sources

Preventing side reactions with 4-Methyl-1,3-dithiolan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-1,3-dithiolan-2-one. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you mitigate side reactions and optimize your experimental outcomes. Our guidance is grounded in established chemical principles and practical laboratory experience.

Introduction to this compound

This compound, a cyclic thiocarbonate, is a valuable building block in organic synthesis. Its primary applications include serving as a precursor for thiocarbonyl transfer reactions and as a monomer in the synthesis of sulfur-containing polymers. The reactivity of the dithiolane ring and the electrophilic carbonyl group, while advantageous, can also lead to several side reactions if not properly controlled. This guide will address the most common challenges encountered when working with this compound.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you may encounter during your experiments with this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

You've run your reaction, but analysis shows a low yield of your target molecule or its complete absence.

Potential Causes and Solutions:

Potential Cause Explanation Preventative Measures & Solutions
Hydrolysis of the Reagent This compound is susceptible to hydrolysis, especially in the presence of acidic or basic catalysts and water. This reaction breaks the dithiolane ring, rendering the reagent inactive for your desired transformation. The hydrolysis of thioesters is a thermodynamically favorable process.[1][2]Protocol: 1. Ensure anhydrous conditions: Dry all glassware thoroughly. Use freshly distilled, anhydrous solvents. 2. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. 3. Reagent quality: Use a fresh bottle of this compound or purify older stock if necessary.
Reagent Decomposition The reagent may have decomposed during storage or due to improper handling. Thermal decomposition can lead to the formation of various byproducts.[3][4]Protocol: 1. Proper storage: Store this compound in a cool, dark, and dry place under an inert atmosphere. 2. Temperature control: Avoid exposing the reagent to high temperatures during your reaction setup unless the protocol specifically requires it.
Incorrect Reaction Conditions The reaction conditions (temperature, solvent, catalyst) may not be optimal for the desired transformation, favoring side reactions instead.Protocol: 1. Literature review: Consult established literature for protocols involving similar transformations. 2. Systematic optimization: If developing a new method, systematically screen reaction parameters (temperature, concentration, catalyst loading) to find the optimal conditions.
Problem 2: Formation of Insoluble Polymeric Material

Your reaction mixture has become viscous or has formed a precipitate, which appears to be a polymer.

Potential Causes and Solutions:

Potential Cause Explanation Preventative Measures & Solutions
Ring-Opening Polymerization (ROP) Cyclic thiocarbonates can undergo ring-opening polymerization, especially in the presence of certain catalysts (both anionic and cationic) or initiators.[5] This is a known behavior for dithiolane derivatives.[6][7]Protocol: 1. Catalyst selection: Choose a catalyst that selectively promotes your desired reaction over ROP. 2. Temperature control: Run the reaction at the lowest effective temperature, as higher temperatures can sometimes initiate polymerization. 3. Monomer concentration: In some cases, running the reaction at a lower concentration can disfavor polymerization. 4. Quenching: If ROP is suspected, quenching the reaction promptly upon completion of the desired transformation can prevent further polymerization.
Presence of Initiating Impurities Impurities in the reagents or solvents can act as initiators for polymerization.Protocol: 1. Purify reagents: Ensure the purity of all starting materials and solvents. 2. Use of inhibitors: In some cases, a small amount of a radical or ionic inhibitor can be added to suppress polymerization, provided it doesn't interfere with the main reaction.
Problem 3: Presence of Multiple Unidentified Byproducts

Your reaction yields a complex mixture of products, making purification difficult.

Potential Causes and Solutions:

Potential Cause Explanation Preventative Measures & Solutions
Nucleophilic Attack at the Carbonyl Group The carbonyl carbon of this compound is electrophilic and can be attacked by various nucleophiles present in the reaction mixture, not just the intended one.Protocol: 1. Control of stoichiometry: Use the correct stoichiometry of your desired nucleophile. An excess of a nucleophile might lead to side reactions. 2. Protecting groups: If your substrate contains multiple nucleophilic sites, consider using protecting groups to ensure regioselectivity.[8][9][10]
Base-Mediated Fragmentation If your reaction is conducted under basic conditions, the 1,3-dithiolane ring can undergo fragmentation.[11]Protocol: 1. Choice of base: Use the mildest base necessary to achieve the desired transformation. 2. Temperature control: Perform the reaction at a low temperature to minimize base-mediated decomposition.
Formation of Disulfides Side reactions involving the sulfur atoms can lead to the formation of disulfides and other sulfur-containing impurities.[12]Protocol: 1. Degassing of solvents: In some cases, removing dissolved oxygen by degassing the solvent can reduce oxidative side reactions. 2. Use of scavengers: Depending on the specific reaction, a scavenger for reactive sulfur species might be employed.

Visualizing Reaction Pathways

To better understand the chemical transformations, the following diagrams illustrate the intended reaction and key side reaction pathways.

G Figure 1: General Reaction and Side Reaction Pathways reagent This compound desired_product Desired Product (Nu-C(S)-S-R-SH) reagent->desired_product Desired Reaction hydrolysis_product Hydrolysis Products (1,2-Propanedithiol + CO2) reagent->hydrolysis_product Hydrolysis polymer Poly(thiocarbonate) reagent->polymer Ring-Opening Polymerization fragmentation_product Fragmentation Products reagent->fragmentation_product Fragmentation nucleophile Nucleophile (Nu-) nucleophile->desired_product water H2O, H+/OH- water->hydrolysis_product initiator Initiator/Catalyst initiator->polymer base Strong Base base->fragmentation_product

Caption: General reaction and potential side reaction pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure its stability and reactivity, this compound should be stored in a tightly sealed container in a cool, dark, and dry place. It is best stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

Q2: My reaction is sensitive to water. How can I be certain my this compound is dry?

If you suspect your reagent has been exposed to moisture, you can dry it by dissolving it in a suitable anhydrous solvent (e.g., dichloromethane) and adding a drying agent like anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure. Always handle the dried reagent under an inert atmosphere.

Q3: Can I use protic solvents with this compound?

The use of protic solvents (e.g., water, alcohols) is generally discouraged unless they are a reactant, as they can lead to hydrolysis or other nucleophilic attacks on the carbonyl group. If a protic solvent must be used, the reaction should be conducted at low temperatures and for the shortest possible time to minimize side reactions.

Q4: What types of catalysts should I avoid to prevent polymerization?

Both strong acids and strong bases can potentially initiate ring-opening polymerization. If your desired reaction requires a catalyst, opt for milder and more selective options. For instance, if a base is needed, a non-nucleophilic organic base might be preferable to an alkali metal hydroxide.

Q5: How can I monitor the progress of my reaction to avoid byproduct formation?

Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) are excellent techniques for monitoring the consumption of the starting material and the formation of the desired product. By closely monitoring the reaction, you can quench it at the optimal time to maximize the yield of your target molecule and minimize the formation of degradation products.

References

  • Gopalakrishnan, G., & Hogg, J. L. (n.d.). Transition-state structures for the hydrolysis of cyclic and acyclic carbonates. The Journal of Organic Chemistry. [Link]

  • Barrett, A. G. M. (n.d.). Protecting Groups. Imperial College London.
  • Trujillo-Lemon, M., Fairbanks, B. D., Sias, A. N., McLeod, R. R., & Bowman, C. N. (2025). 1,2-Dithiolane/yne photopolymerizations to generate high refractive index polymers. Polymer Chemistry. [Link]

  • Yang, Y.-L., Ramaswamy, S. G., & Jakoby, W. B. (1998).
  • 1,3-Dithianes, 1,3-Dithiolanes. (n.d.). Organic Chemistry Portal. [Link]

  • Samoshin, V. V., et al. (2014).
  • Yilmaz, I., & Ceylan, M. (2021). Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. Organic Letters. [Link]

  • Fawcett, J., et al. (2017). Synthesis and applications of the sulfur containing analogues of cyclic carbonates. Organic & Biomolecular Chemistry. [Link]

  • Protecting group. (n.d.). In Wikipedia. [Link]

  • Synthesis of 4-polyfluoroalkyl-1,3-dithiolanes via [3+2] cycloaddition of thiocarbonyl ylide to polyfluoroalkanethioamides. (n.d.).
  • Hydrolysis of Thioesters, Esters, and Amides. (2022). Chemistry LibreTexts. [Link]

  • Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Protecting Groups. (2020). Indian Institute of Technology Bombay. [Link]

  • Singh, S., & Singh, S. B. (2011). Synthesis of S-(2-thioxo-1,3-dithiolan-4-yl)methyl dialkylcarbamothioate and S-thiiran-2-ylmethyl dialkylcarbamothioate via intermolecular O-S rearrangement in water. Organic Letters. [Link]

  • Sadowski, Z., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules. [Link]

  • 4-METHYL-1,3-DIOXOLAN-2-ONE. (n.d.). Ataman Kimya. [Link]

  • Edwards, G. L., et al. (2018). Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides. Communications Chemistry. [Link]

  • Yanagida, T., et al. (1993). Synthesis and Biological Activity of 1,2-Dithiolanes and 1,2-Dithianes Bearing a Nitrogen-containing Substituent. Bioscience, Biotechnology, and Biochemistry.
  • Trujillo-Lemon, M., et al. (2025). 1,2-Dithiolane/yne photopolymerizations to generate high refractive index polymers. Polymer Chemistry.
  • Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons. (2024). Study.com. [Link]

  • 1,3-Dithiolane, 4-methyl-. (n.d.). PubChem. [Link]

  • Thermal decomposition kinetics of tetraalkylammonium and dimethylpyridinium salts of the complex anion bis(1,3-dithiole-2-thione-4,5-dithiolate) bismuthate (−1). (n.d.).
  • Yus, M., & Nájera, C. (2004). The role of 1,3-dithianes in natural product synthesis. University of Windsor.
  • 2-Methyl-1,3-dithiolane. (n.d.). PubChem. [Link]

  • Heterocyclic compound. (n.d.). In Wikipedia. [Link]

  • 2-methyl-1,3-dithiolane, 5616-51-3. (n.d.). The Good Scents Company. [Link]

  • Aitken, R. A., & Horsepool, K. R. (2019). Gas-Phase Conversion of 1,3-Dithiolane-2-Thione Into 1,3-Dithiolan-2-One Over Molybdenum Trioxide. Frontiers in Chemistry. [Link]

  • Lipin, K. V., et al. (2017). Synthesis of some 2-ylidene-1,3-dithiolanes.
  • Highly Diastereoselective 1,3-Dipolar Cycloaddition Reactions of trans-2-Methylene-1,3-dithiolane 1,3-Dioxide with 3-Oxidopyridinium and 3-Oxidopyrylium Betaines: A Route to the Tropane Skeleton. (n.d.).

Sources

Improving diastereoselectivity with 4-Methyl-1,3-dithiolan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Methyl-1,3-dithiolan-2-one, a chiral auxiliary designed for high-diastereoselectivity in asymmetric synthesis. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common experimental challenges. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and reproducible.

Troubleshooting Guide

This section addresses specific issues encountered during experiments in a direct question-and-answer format.

Issue 1: Poor Diastereoselectivity (d.r. < 90:10)

Question: My alkylation/aldol reaction is yielding a low diastereomeric ratio (d.r.), sometimes approaching 1:1. What are the primary causes and how can I improve the selectivity?

Answer: A low diastereomeric ratio is the most common issue and typically points to a lack of control over the transition state geometry. The key is to maximize the energy difference between the pathways leading to the desired and undesired diastereomers.[1] Let's break down the critical factors.

1. Incomplete or Incorrect Enolate Geometry: The stereochemical outcome of your reaction is fundamentally dictated by the geometry (E/Z) of the enolate and the facial bias imposed by the chiral auxiliary.[2] For this system, a specific enolate geometry is required to ensure the methyl group on the dithiolane ring effectively blocks one face of the planar enolate.

  • Probable Cause: The base used may not be strong or hindered enough to cleanly generate the desired kinetic enolate. Incomplete deprotonation means the remaining starting material can react through an achiral pathway, or an equilibrium between E/Z enolates can be established, eroding selectivity.[2][3]

  • Solution:

    • Choice of Base: Use a strong, non-nucleophilic, sterically hindered base to ensure rapid and irreversible deprotonation. Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are standard choices for generating kinetic enolates.[4]

    • Base Equivalents: Use a slight excess of the base (e.g., 1.05–1.1 equivalents) to drive the deprotonation to completion.

    • Confirmation of Enolization: Before adding the electrophile, you can take a small aliquot, quench it with a silylating agent (e.g., TMSCl), and analyze by ¹H NMR to confirm the formation and geometry of the silyl enol ether.

2. Suboptimal Reaction Temperature: Asymmetric reactions are highly sensitive to thermal energy, which can overcome the small energy differences between diastereomeric transition states.

  • Probable Cause: The reaction temperature is too high. At elevated temperatures, the less-favored transition state becomes more accessible, leading to the formation of the minor diastereomer.[2]

  • Solution:

    • Maintain Low Temperatures: Enolate generation should be performed at -78 °C (dry ice/acetone bath). The subsequent addition of the electrophile should also occur at this temperature.

    • Slow Addition: Add the electrophile slowly (dropwise) to the enolate solution to dissipate any localized heat of reaction.

    • Patience: Allow the reaction to stir at -78 °C for several hours before slowly warming. A common mistake is to warm the reaction too quickly.

3. Inappropriate Solvent or Additives: The solvent plays a crucial role in coordinating the lithium cation of the enolate and influencing its aggregation state and reactivity.

  • Probable Cause: The solvent is not optimal for stabilizing the enolate or the transition state. Protic solvents will quench the enolate.

  • Solution:

    • Solvent Choice: Anhydrous tetrahydrofuran (THF) is the most common and effective solvent for these reactions as it coordinates well with the lithium cation without interfering.[2]

    • Lewis Acids: For aldol reactions, the addition of a Lewis acid like titanium tetrachloride (TiCl₄) or dibutylboron triflate (Bu₂BOTf) can create a more rigid, chelated transition state, significantly enhancing diastereoselectivity.[2][5] The Lewis acid coordinates to both the enolate oxygen and the electrophile (aldehyde), forcing a highly organized arrangement.

Issue 2: Difficulty with Auxiliary Cleavage

Question: I have successfully performed my diastereoselective reaction, but I am struggling to remove the this compound auxiliary without degrading my product or causing epimerization. What are the best cleavage methods?

Answer: Cleavage of the thionocarbonate linkage is a critical step that must be tailored to the stability of your product. The goal is to hydrolyze the auxiliary to release the desired carboxylic acid, alcohol, or other functional group while preserving the newly created stereocenter.

1. Hydrolytic Cleavage (to form Carboxylic Acid):

  • Probable Cause of Failure: The conditions are too harsh, leading to side reactions or epimerization of the α-carbon if its proton is acidic. Basic conditions, in particular, can lead to loss of stereochemical integrity.[1]

  • Recommended Protocol:

    • Dissolve the substrate in a mixture of THF and water.

    • Add an excess of a mild oxidizing agent, such as hydrogen peroxide, under slightly basic conditions (e.g., LiOH or NaHCO₃) at 0 °C.[1]

    • Stir at 0 °C and allow to slowly warm to room temperature, monitoring by TLC.

    • The peroxide oxidizes the sulfur atoms, making the carbonyl carbon more electrophilic and susceptible to hydrolysis.

    • Troubleshooting: If epimerization is observed, switch to acidic hydrolysis if the molecule is stable. Conditions like aqueous HCl in THF can sometimes be effective, though they may require heating.

2. Reductive Cleavage (to form Primary Alcohol):

  • Probable Cause of Failure: The reducing agent is too strong and reduces other functional groups in the molecule (e.g., esters, ketones).[1]

  • Recommended Protocol:

    • Dissolve the substrate in an anhydrous ether solvent like THF or diethyl ether at 0 °C.

    • Add a powerful hydride source, such as lithium aluminum hydride (LiAlH₄), portion-wise.

    • The LiAlH₄ will attack the carbonyl, leading to the collapse of the auxiliary and release of the desired primary alcohol.

    • Troubleshooting: For substrates with other reducible groups, a less aggressive reducing agent like lithium borohydride (LiBH₄) may offer better chemoselectivity.[1] Careful temperature control is paramount.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of stereocontrol with this compound?

The auxiliary is attached to a prochiral carboxylic acid derivative to form an N-acyl derivative (in this context, an O-acyl thionocarbamate analog). Upon deprotonation with a strong base, a planar enolate is formed.[3][6] The stereocontrol arises from the C4-methyl group, which sterically blocks one face of the enolate. The lithium cation coordinates to the carbonyl oxygen and the sulfur atom, creating a rigid, chelated structure that further enhances this facial bias. An incoming electrophile is therefore forced to approach from the less hindered face, leading to the preferential formation of one diastereomer.

Q2: How do I attach the auxiliary to my carboxylic acid?

The most common method is to convert the carboxylic acid to a more reactive species, such as an acid chloride or a mixed anhydride.

  • Acid Chloride Method: Treat the carboxylic acid with oxalyl chloride or thionyl chloride to form the acid chloride. Then, in the presence of a non-nucleophilic base like triethylamine or pyridine, react the acid chloride with the deprotonated this compound (using a base like n-BuLi or LDA to deprotonate the N-H equivalent, which is an S-H in the thiol form before cyclization).

  • Carbodiimide Coupling: Use a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to directly couple the carboxylic acid with the auxiliary.

Q3: Can the chiral auxiliary be recovered and reused?

Yes, one of the advantages of using a chiral auxiliary is the ability to recover and reuse it.[7] After the cleavage step, the this compound (or its precursor, 4-methyl-1,3-dithiolane) will be in the aqueous or organic phase during workup. It can be isolated by extraction and purified by chromatography or recrystallization. Its integrity should be checked by NMR spectroscopy and its optical rotation measured before reuse.

Data & Protocols
Table 1: Common Conditions for Enolate Formation
BaseTypical SolventTemperatureEnolate TypeKey Considerations
LDA THF-78 °CKineticMost common; fast, irreversible deprotonation.
LHMDS THF-78 °CKineticGood alternative to LDA; bulkier.
NaHMDS THF-78 °CKineticMay give different selectivity due to Na⁺ cation.
Bu₂BOTf CH₂Cl₂0 °C to -78 °CZ-Boron EnolateUsed with a tertiary amine base (e.g., Et₃N).[5]
Diagram 1: Mechanism of Diastereoselection

This diagram illustrates how the chiral auxiliary controls the approach of an electrophile (E⁺).

Caption: Stereocontrol via a sterically hindered enolate intermediate.

Protocol: Diastereoselective Alkylation

This protocol provides a general workflow for the alkylation of a carboxylic acid derivative using the this compound auxiliary.

Step 1: Acylation of the Auxiliary

  • In a flame-dried, N₂-purged flask, dissolve the starting carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂.

  • Add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add one drop of DMF (catalytic).

  • Stir for 2 hours at room temperature. Remove solvent and excess reagent under vacuum to yield the crude acid chloride.

  • In a separate flame-dried flask, dissolve this compound (1.1 eq) in anhydrous THF with triethylamine (1.2 eq) at 0 °C.

  • Add the acid chloride (dissolved in THF) dropwise to the auxiliary solution.

  • Stir for 4-6 hours, allowing the reaction to warm to room temperature.

  • Work up with aqueous NH₄Cl, extract with ethyl acetate, and purify by column chromatography to obtain the acylated auxiliary.

Step 2: Diastereoselective Alkylation

  • Prepare a solution of LDA (1.1 eq) in anhydrous THF in a flame-dried, N₂-purged flask. Cool to -78 °C.

  • Dissolve the acylated auxiliary (1.0 eq) in anhydrous THF and add it dropwise to the LDA solution at -78 °C.

  • Stir the resulting enolate solution for 1 hour at -78 °C.

  • Add the alkyl halide electrophile (1.2 eq) dropwise.

  • Stir for 3-5 hours at -78 °C.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify by column chromatography. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product.

Step 3: Auxiliary Cleavage

  • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF:water.

  • Cool to 0 °C and add LiOH (4.0 eq) followed by dropwise addition of 30% H₂O₂ (5.0 eq).

  • Stir vigorously at 0 °C for 4 hours or until TLC shows complete consumption of the starting material.

  • Quench excess peroxide by adding aqueous Na₂SO₃.

  • Acidify the mixture with 1M HCl to protonate the carboxylic acid product.

  • Extract with ethyl acetate to isolate the product. The aqueous layer can be further processed to recover the chiral auxiliary.

Diagram 2: Experimental Workflow

Experimental_Workflow Start Carboxylic Acid + This compound Acylation Step 1: Acylation (e.g., Acid Chloride) Start->Acylation Purify1 Purification (Chromatography) Acylation->Purify1 AcylAux Acylated Auxiliary Purify1->AcylAux Enolization Step 2: Enolization (LDA, THF, -78°C) AcylAux->Enolization Alkylation Alkylation / Aldol Rxn (+ Electrophile, -78°C) Enolization->Alkylation ProductAux Diastereomerically Enriched Product Alkylation->ProductAux Cleavage Step 3: Auxiliary Cleavage (e.g., LiOH/H₂O₂) ProductAux->Cleavage FinalProduct Final Chiral Product (Acid, Alcohol, etc.) Cleavage->FinalProduct RecoverAux Recovered Auxiliary Cleavage->RecoverAux

Caption: General workflow from starting materials to final product.

References
  • Common pitfalls in the use of chiral auxiliaries - Benchchem.
  • Chiral Auxiliary Selection.
  • Troubleshooting poor diastereoselectivity with (-)-Menthyloxyacetic acid - Benchchem.
  • Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. Available at: [Link]

  • Key Concepts in Stereoselective Synthesis.
  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis - SFU Summit. Available at: [Link]

  • Synthesis of Enols and Enolates - Chemistry LibreTexts. Available at: [Link]

  • Enolate Chemistry - Studydrive. Available at: [Link]

  • Asymmetric Synthesis.
  • III Enolate Chemistry.
  • Reagents for the preparation and cleavage of 1,3-dithiolanes - RSC Publishing. Available at: [Link]

  • Visible‐Light‐Induced Cleavage of C−S Bonds in Thioacetals and Thioketals with Iodine as a Photocatalyst - ResearchGate. Available at: [Link]

  • 1,3-Dithianes, 1,3-Dithiolanes - Organic Chemistry Portal. Available at: [Link]

  • Reagents for the Preparation and Cleavage of 1,3-Dithiolanes - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Scalable Synthesis of 4-Methyl-1,3-dithiolan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of 4-Methyl-1,3-dithiolan-2-one. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges in the synthesis and scale-up of this important heterocyclic compound.

Introduction to this compound

This compound is a cyclic dithiocarbonate, a class of sulfur-containing heterocyclic compounds.[1] It serves as a valuable intermediate in organic synthesis and materials science. The primary route for its synthesis involves the cycloaddition of an epoxide (propylene oxide) with carbon disulfide (CS₂).[2][3] While this reaction is well-established, challenges related to yield, purity, catalyst efficiency, and scalability often arise. This guide will address these critical issues to ensure a robust and reproducible synthesis.

Troubleshooting Guide: Common Synthesis Challenges

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields are a common frustration. The cause can often be traced back to one of several factors:

  • Catalyst Inactivity or Insufficient Loading: The choice and handling of the catalyst are critical. Many catalysts used for this reaction, such as quaternary onium salts or metal complexes, are sensitive to air and moisture.[2][4]

    • Solution: Ensure your catalyst is properly dried and handled under an inert atmosphere (e.g., nitrogen or argon). Consider increasing the catalyst loading in small increments, but be aware that excessive catalyst can sometimes lead to side reactions. For organocatalysts like tetrabutylammonium chloride (TBACl), ensuring anhydrous conditions is paramount.[3]

  • Suboptimal Reaction Temperature: The cycloaddition of CS₂ to epoxides is temperature-dependent.

    • Solution: If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, side reactions and decomposition of the product or catalyst can occur. An optimal temperature is often between 25°C and 100°C, depending on the catalyst system.[2] We recommend performing small-scale optimization experiments to find the ideal temperature for your specific setup.

  • Poor Quality of Reagents: The purity of propylene oxide and carbon disulfide is crucial.

    • Solution: Use freshly distilled propylene oxide and high-purity carbon disulfide. Propylene oxide can oligomerize or contain water, which will interfere with the reaction.

  • Inefficient Mixing in a Scaled-Up Reaction: As you scale up, ensuring homogenous mixing of the reactants and catalyst becomes more challenging.

    • Solution: Use an appropriate overhead stirrer and a reactor vessel designed for efficient mixing to maintain a consistent reaction environment.

Question 2: I am observing the formation of significant byproducts. What are they and how can I prevent them?

Answer: The most common byproduct is the formation of poly(propylene sulfide) or other oligomers. This occurs when the epoxide ring-opens and polymerizes instead of undergoing cycloaddition with CS₂.

  • Cause: This is often promoted by certain catalysts or incorrect stoichiometry. An excess of epoxide relative to the catalyst can favor polymerization.

  • Prevention:

    • Catalyst Selection: Some catalysts have a higher selectivity for cycloaddition over polymerization. For instance, certain phosphonium salt-based catalysts have shown high selectivity for cyclic carbonate formation.[4]

    • Controlled Addition: On a larger scale, consider the slow, controlled addition of propylene oxide to the mixture of carbon disulfide and catalyst. This maintains a low instantaneous concentration of the epoxide, disfavoring polymerization.

    • Temperature Control: As mentioned, high temperatures can promote side reactions. Maintain the reaction at the optimized temperature.

Another potential issue is the scrambling of oxygen and sulfur atoms, which can lead to the formation of 1,3-oxathiolane-2-thione as a byproduct, reducing the selectivity of your desired product.[2] Careful selection of the catalyst and reaction conditions is key to minimizing this.[2]

Question 3: The purification of the final product is difficult. What is the best method for obtaining high-purity this compound?

Answer: Purification can be challenging due to the nature of the product and potential impurities.

  • Initial Workup: After the reaction is complete, the first step is to remove the catalyst. If you are using a soluble catalyst, this may involve washing the reaction mixture with water or brine. However, be aware of the product's solubility.

  • Distillation: Vacuum distillation is often the most effective method for purifying this compound on a larger scale. The product has a relatively high boiling point, so a good vacuum is necessary to prevent thermal decomposition.

  • Chromatography: For smaller scales or to obtain very high purity material, column chromatography on silica gel is an option.[4] A solvent system such as a mixture of hexane and ethyl acetate is typically effective.

  • Recrystallization: If the crude product is a solid or can be solidified, recrystallization from an appropriate solvent can be a highly effective and scalable purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the most promising and scalable synthesis route for this compound?

The cycloaddition of propylene oxide and carbon disulfide is the most direct and atom-economical route.[5] For scalability, using a robust and recyclable catalyst is key. Organocatalysts like tetrabutylammonium chloride (TBACl) or choline chloride (ChCl) are attractive because they are relatively inexpensive and can be used under solvent-free (neat) conditions, which simplifies workup and reduces waste.[3]

Q2: Are there any safety concerns I should be aware of?

Yes, several safety precautions are essential:

  • Carbon Disulfide (CS₂): CS₂ is highly flammable, volatile, and toxic. All manipulations should be performed in a well-ventilated fume hood, away from ignition sources.

  • Propylene Oxide: This is a flammable and carcinogenic liquid. Handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pressure Build-up: These reactions are often run in sealed vessels at elevated temperatures. There is a risk of pressure build-up. Always use a reaction vessel that is pressure-rated and equipped with a pressure relief valve, especially during scale-up.

Q3: Can I use an alternative to carbon disulfide?

While CS₂ is the most common C1 source for this synthesis, related compounds can be made using carbonyl sulfide (COS).[6][7] However, for the synthesis of the dithiocarbonate (with two sulfur atoms in the ring), carbon disulfide is the required reagent.

Experimental Protocol: Scalable Synthesis

This protocol is a general guideline. Optimization for your specific equipment and scale is recommended.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, temperature probe, and nitrogen inlet.

  • Propylene oxide (freshly distilled).

  • Carbon disulfide (high purity).

  • Tetrabutylammonium chloride (TBACl), dried under vacuum.

  • Anhydrous toluene (or solvent-free).

Procedure:

  • Reactor Setup: Assemble the reactor and ensure it is clean, dry, and purged with nitrogen.

  • Reagent Charging: Charge the reactor with anhydrous toluene (if used) and the dried TBACl catalyst.

  • Carbon Disulfide Addition: Add the carbon disulfide to the reactor.

  • Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 60-80 °C).

  • Propylene Oxide Addition: Slowly add the propylene oxide to the reactor via a syringe pump over several hours. Monitor the internal temperature to control any exotherm.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC.

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. The crude product can then be purified by vacuum distillation.

Reaction Conditions Summary Table
ParameterRecommended RangeNotes
Reactants Propylene Oxide, Carbon DisulfideUse high-purity, anhydrous reagents.
Catalyst Tetrabutylammonium chloride (TBACl)1-5 mol%. Must be dry.
Solvent Toluene or Solvent-free (Neat)Neat conditions are preferable for green chemistry.[3]
Temperature 60 - 100 °COptimize for your specific catalyst and scale.[2]
Pressure Atmospheric to slightly positive N₂Use a sealed system with pressure relief.
Reaction Time 6 - 24 hoursMonitor for completion.

Visualizing the Workflow

General Synthesis Workflow

This diagram outlines the key steps from starting materials to the pure product.

SynthesisWorkflow Start Starting Materials (Propylene Oxide, CS2) Reactor Reaction Setup (Inert Atmosphere) Start->Reactor Catalyst Catalyst (e.g., TBACl) Catalyst->Reactor Reaction Cycloaddition Reaction (Controlled Temperature) Reactor->Reaction Workup Catalyst Removal / Quenching Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product Pure this compound Purification->Product

Caption: Key stages in the synthesis of this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common synthesis problems.

Troubleshooting Problem Problem Encountered LowYield Low Yield Problem->LowYield e.g., < 70% Byproducts Byproducts Observed Problem->Byproducts e.g., Polymer CheckPurity Check Reagent Purity LowYield->CheckPurity CheckStoich Verify Stoichiometry Byproducts->CheckStoich CheckCatalyst Verify Catalyst Activity/ Loading CheckPurity->CheckCatalyst Purity OK CheckTemp Optimize Temperature CheckCatalyst->CheckTemp Catalyst OK CheckMixing Ensure Adequate Mixing CheckTemp->CheckMixing Temp OK SlowAddition Implement Slow Addition of Epoxide CheckStoich->SlowAddition Stoich. OK LowerTemp Lower Reaction Temp SlowAddition->LowerTemp Still issues

Caption: A decision tree for troubleshooting common synthesis issues.

References

Sources

Technical Support Center: Removal of Stubborn 4-Methyl-1,3-dithiolan-2-one Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of the 4-methyl-1,3-dithiolan-2-one protecting group. This resource is designed to move beyond simple protocols and delve into the causality behind experimental choices, ensuring you can confidently navigate challenges in your synthetic workflows.

Introduction: The Challenge of this compound Deprotection

The this compound group, a cyclic thiocarbonate, is a valuable protecting group in organic synthesis. However, its stability can also make it stubbornly resistant to removal. Incomplete deprotection, undesired side reactions, and purification difficulties are common hurdles. This guide will equip you with the knowledge to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My deprotection of the this compound group is sluggish and incomplete. What are the likely causes and how can I improve the reaction?

A1: Incomplete deprotection is a frequent issue. Several factors could be at play:

  • Insufficiently Potent Reagents: The stability of the thiocarbonate linkage may require stronger nucleophiles or reducing agents than anticipated.

  • Steric Hindrance: The substitution pattern around the protecting group can significantly impede reagent access.

  • Poor Substrate Solubility: If your substrate is not fully dissolved, the reaction will be slow and inefficient.

  • Inappropriate Reaction Conditions: Temperature and reaction time are critical parameters that may need optimization.

Troubleshooting Strategies:

  • Reagent Selection: Consider more robust deprotection methods. While milder conditions are often preferred to preserve other functional groups, stubborn this compound groups may necessitate harsher reagents.

  • Solvent Optimization: Ensure your substrate is fully soluble in the chosen solvent system. If solubility is an issue, consider a co-solvent system or a different solvent entirely.

  • Temperature and Time: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Extended reaction times may also be necessary.

Q2: I am observing significant side product formation during the deprotection. What are the common side reactions and how can I minimize them?

A2: Side reactions often arise from the reactivity of the deprotection reagents with other functional groups in your molecule.

  • Over-reduction: Strong reducing agents can affect other reducible functional groups like esters, amides, or nitro groups.

  • Base-catalyzed elimination or epimerization: If your molecule has sensitive stereocenters or leaving groups, basic conditions can lead to undesired byproducts.

  • Reaction with sensitive functional groups: Other protecting groups in your molecule might not be orthogonal to the conditions used for this compound removal.

Minimization Strategies:

  • Orthogonal Protecting Group Strategy: Carefully plan your synthetic route to ensure that all protecting groups are compatible with the deprotection conditions for the this compound.[1][2][3]

  • Chemoselective Reagents: Choose reagents known for their chemoselectivity. For instance, if you have a reducible group elsewhere in the molecule, a nucleophilic deprotection method might be preferable to a reductive one.

  • Careful Control of Reaction Conditions: Precise control of temperature, reaction time, and stoichiometry of reagents can significantly reduce side product formation.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the removal of this compound protecting groups.

Issue 1: Low to No Conversion
Potential Cause Suggested Solution
Reagent Inactivity Verify the quality and activity of your deprotection reagent. Prepare fresh solutions if necessary.
Steric Hindrance Employ smaller, more reactive nucleophiles or consider a radical-induced reduction method.
Sub-optimal pH For base-catalyzed methods, ensure the pH is sufficiently high to generate the active nucleophile. For acid-catalyzed methods, ensure sufficient acid concentration.
Insufficient Temperature Gradually increase the reaction temperature in small increments, monitoring for both product formation and decomposition.
Issue 2: Formation of Intractable Byproducts
Potential Cause Suggested Solution
Lack of Scavengers In reactions that generate reactive intermediates (e.g., carbocations), the addition of a scavenger can prevent side reactions.
Air/Moisture Sensitivity Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents if your reagents or substrate are sensitive to air or moisture.
Non-specific Reagent Switch to a more selective deprotection method. For example, if a strong base is causing epimerization, consider an enzymatic or metal-catalyzed approach.

In-Depth Deprotection Protocols

Here are detailed protocols for two common methods for removing this compound protecting groups.

Protocol 1: Nucleophilic Deprotection using Aminolysis

Aminolysis is a widely used and often selective method for cleaving thiocarbonylthio groups.[4][5] This method converts the thiocarbonyl group into a thiol.

Workflow for Aminolysis Deprotection

Substrate Substrate with This compound Reaction Stir at RT to elevated temp. Monitor by TLC/LC-MS Substrate->Reaction Amine Primary or Secondary Amine (e.g., butylamine, piperidine) Amine->Reaction Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Reaction Workup Aqueous Workup (e.g., NH4Cl solution) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Deprotected Product Purification->Product

Caption: Workflow for aminolysis deprotection.

Step-by-Step Methodology:

  • Dissolve the substrate (1 equivalent) in a suitable anhydrous solvent (e.g., THF or DMF).

  • Add the amine reagent (e.g., butylamine or piperidine, 5-10 equivalents) to the solution.[5]

  • Stir the reaction mixture at room temperature or an elevated temperature (e.g., 50 °C), monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NH4Cl.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Reductive Cleavage

Radical-induced reduction is another effective method for removing thiocarbonylthio groups, particularly for substrates that are sensitive to nucleophiles or bases.

Decision Tree for Reductive Cleavage

Start Substrate with This compound Condition_Check Is the substrate sensitive to nucleophiles/bases? Start->Condition_Check Aminolysis Consider Nucleophilic Deprotection (Protocol 1) Condition_Check->Aminolysis No Radical_Initiator Select Radical Initiator (e.g., AIBN, V-70) Condition_Check->Radical_Initiator Yes H_Donor Select H-Donor (e.g., Bu3SnH, (TMS)3SiH) Radical_Initiator->H_Donor Reaction Perform Reductive Cleavage H_Donor->Reaction Product Deprotected Product Reaction->Product

Caption: Decision tree for reductive cleavage.

Step-by-Step Methodology:

  • Dissolve the substrate (1 equivalent) and a radical initiator (e.g., AIBN, 0.1-0.2 equivalents) in a degassed solvent (e.g., toluene or benzene).

  • Add a suitable hydrogen donor (e.g., tributyltin hydride or tris(trimethylsilyl)silane, 1.5-2 equivalents) to the reaction mixture.

  • Heat the reaction to a temperature appropriate for the chosen initiator (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. Note: Special care should be taken to remove tin byproducts if tributyltin hydride is used.

Orthogonality Considerations

When planning a multi-step synthesis, it is crucial to select protecting groups that can be removed selectively without affecting others.[6][7][8] The this compound group is generally stable to acidic conditions used to remove Boc groups and the basic conditions for Fmoc group removal, offering a degree of orthogonality.[9] However, its removal conditions may affect other sensitive protecting groups.

Table of Protecting Group Compatibility:

Protecting GroupStable to Aminolysis?Stable to Reductive Cleavage?
Boc Generally YesGenerally Yes
Fmoc NoGenerally Yes
Cbz Generally YesNo (Hydrogenolysis)
TBDMS Generally YesGenerally Yes
PMB Generally YesCan be sensitive

References

  • Bull, S. D., Davies, S. G., Kelly, P. M., Gianotti, M., & Smith, A. D. (2001). Orthogonal N,N-deprotection strategies of β-amino esters. Journal of the Chemical Society, Perkin Transactions 1, (23), 3106-3111. [Link]

  • Fast conversion of terminal thiocarbonylthio groups of RAFT polymers to “clickable” thiol groups via versatile sodium azide. (n.d.). RSC Publishing. [Link]

  • Perchyonok, V. T., & Ly, K. (2007). Thiocarbonylthio End Group Removal from RAFT-Synthesized Polymers by Radical-Induced Reduction. Macromolecules, 40(13), 4779–4781. [Link]

  • Postma, A., Davis, T. P., Moad, G., & O'Shea, M. S. (2005). End-group removal and modification of RAFT polymers. Polymer, 46(23), 11077-11085. [Link]

  • Process for removing thiocarbonylthio groups from raft polymers. (n.d.).
  • Thiocarbonyl chemistry in polymer science. (2022). RSC Publishing. [Link]

  • Thiocarbonylthio End Group Removal from RAFT-Synthesized Polymers by a Radical-Induced Process. (n.d.). ResearchGate. [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. [Link]

  • Protecting groups. (n.d.). Organic Chemistry Portal. [Link]

  • Protecting groups in organic synthesis + H2O. (n.d.). [Link]

Sources

Technical Support Center: 4-Methyl-1,3-dithiolan-2-one Decomposition Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-1,3-dithiolan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability and decomposition.

Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?

This compound is a cyclic dithiocarbonate. Its structural analogs are explored in various fields, including as precursors for the synthesis of polymers like poly(propylene sulfide) and in the development of novel organic materials.[1] Understanding its stability is crucial for its effective use as a monomer or intermediate in multi-step syntheses.

Q2: How should I properly store this compound to prevent premature decomposition?

To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It is advisable to store it under an inert atmosphere, such as argon or nitrogen, to protect it from moisture and atmospheric oxygen.[3]

Q3: I am observing unexpected side products in my reaction. What are the likely decomposition pathways for this compound?

This compound can decompose via several pathways depending on the reaction conditions, primarily thermal, acidic, or basic environments.

  • Thermal Decomposition: When heated, this compound can undergo a retro-cycloaddition reaction. This process is analogous to the thermal decomposition of similar cyclic compounds, which break down into smaller, more stable molecules.[4][5] The primary products expected are propylene sulfide and carbonyl sulfide (COS) .

  • Acid-Catalyzed Decomposition: In the presence of an acid, the carbonyl oxygen or one of the sulfur atoms can be protonated, initiating ring-opening. This leads to the formation of a carbocation intermediate that can be attacked by nucleophiles present in the reaction mixture. The final products can be complex, but hydrolysis will ultimately lead to 1,2-propanedithiol , carbon dioxide , and the corresponding products from the reaction of the methyl group.[6][7][8]

  • Base-Catalyzed Decomposition: Basic conditions can promote the fragmentation of the 1,3-dithiolane ring.[9] For this compound, a strong base can attack the electrophilic carbonyl carbon, leading to ring-opening and the formation of a thiolate intermediate. This can then undergo further reactions depending on the specific base and solvent system used.

Below is a diagram illustrating these primary decomposition pathways.

DecompositionPathways Decomposition Pathways of this compound cluster_main cluster_thermal Thermal cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed A This compound B Propylene Sulfide A->B Heat (Δ) C Carbonyl Sulfide (COS) A->C Heat (Δ) D Ring-Opened Carbocation A->D H+ F Ring-Opened Thiolate A->F Base (e.g., OH-) E 1,2-Propanedithiol + CO2 D->E H2O

Caption: Primary decomposition pathways of this compound.

Troubleshooting Guide
Q4: My ring-opening polymerization of this compound is giving low yields and broad molecular weight distributions. What could be the cause?

This is a common issue that often points to premature decomposition of the monomer or unwanted side reactions.

  • Purity of the Monomer: Ensure the this compound is of high purity. Impurities can act as chain-terminating agents or trigger side reactions. Consider purifying the monomer by distillation or recrystallization before use.

  • Reaction Temperature: If the polymerization is conducted at elevated temperatures, thermal decomposition into propylene sulfide and COS can compete with the desired polymerization. This can lead to a lower yield of the target polymer and the incorporation of undesired structural units. Monitor the reaction temperature closely and consider using a lower temperature if possible.

  • Catalyst Choice: The choice of catalyst is critical for a controlled polymerization.[10][11] Some catalysts may be too aggressive, leading to side reactions. Screen a variety of catalysts to find one that provides a good balance between polymerization rate and control.

Q5: How can I confirm that the unexpected products I'm seeing are from the decomposition of this compound?

The most effective way to identify decomposition products is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS Analysis: This is ideal for identifying volatile decomposition products like propylene sulfide and carbonyl sulfide.[12][13][14][15][16]

  • NMR Spectroscopy: Both ¹H and ¹³C NMR can be used to monitor the disappearance of the starting material and the appearance of new signals corresponding to decomposition products.[17][18][19][20][21] This is particularly useful for identifying non-volatile products and for kinetic studies.

Experimental Protocols
Protocol 1: Analysis of Thermal Decomposition Products by GC-MS

This protocol outlines a method to identify the volatile products of thermal decomposition.

1. Sample Preparation: a. Place a small, accurately weighed amount (approx. 5-10 mg) of this compound into a headspace vial. b. Seal the vial tightly with a septum cap.

2. Thermal Decomposition: a. Heat the vial in a heating block or GC oven at a controlled temperature (e.g., 150 °C) for a set period (e.g., 30 minutes).

3. GC-MS Analysis: a. Use a headspace autosampler to inject a sample of the vapor phase from the vial into the GC-MS system. b. The following table provides typical GC-MS parameters for this analysis.

ParameterValueRationale
GC Column Agilent J&W Select Low Sulfur or similarOptimized for the separation of sulfur compounds from hydrocarbon matrices.[14][16]
Injector Temp. 250 °CEnsures rapid volatilization of the analytes.
Oven Program Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 250 °C, Hold: 5 minProvides good separation of volatile decomposition products.
Carrier Gas Helium, constant flow (e.g., 1.2 mL/min)Inert carrier gas.
MS Detector Electron Ionization (EI), Scan Range: 35-300 m/zStandard ionization method for creating a library-searchable mass spectrum.

4. Data Analysis: a. Compare the obtained mass spectra of the chromatographic peaks with a standard mass spectral library (e.g., NIST) to identify the decomposition products. b. Propylene sulfide and carbonyl sulfide are the expected major volatile products.

Protocol 2: Monitoring Decomposition by ¹H NMR Spectroscopy

This protocol allows for the in-situ monitoring of the decomposition of this compound.

1. Sample Preparation: a. Dissolve a known concentration of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. b. Add an internal standard with a known concentration (e.g., tetramethylsilane - TMS, or a compound with a singlet in a clear region of the spectrum).

2. NMR Data Acquisition: a. Acquire an initial ¹H NMR spectrum to serve as the time-zero reference. b. For thermal decomposition, heat the NMR tube to a desired temperature and acquire spectra at regular time intervals. c. For acid- or base-catalyzed decomposition, add a catalytic amount of a deuterated acid (e.g., DCl) or base (e.g., NaOD) to the NMR tube and acquire spectra over time.

3. Data Analysis: a. Integrate the signals of the starting material and any new peaks that appear over time, relative to the internal standard. b. The decrease in the integral of the starting material's peaks and the increase in the integrals of the product peaks will allow for the determination of the decomposition rate. c. The chemical shifts and coupling patterns of the new signals can be used to elucidate the structures of the decomposition products.[17][18][19][20][21]

Below is a workflow diagram for investigating the decomposition of this compound.

Workflow Experimental Workflow for Decomposition Analysis cluster_prep Sample Preparation cluster_decomp Decomposition Conditions cluster_analysis Analysis cluster_results Results A Prepare this compound in appropriate vessel (e.g., headspace vial, NMR tube) B Thermal (Heat) A->B C Acidic (H+) A->C D Basic (Base) A->D E GC-MS for Volatiles B->E F NMR for Kinetics and Non-Volatiles B->F C->E C->F D->E D->F G Identify Products E->G F->G I Quantify Kinetics F->I H Determine Pathways G->H I->H

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Validation & Comparative

A Comparative Guide to Dithioacetal Protecting Groups: 1,3-Dithiane vs. 1,3-Dithiolane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. Carbonyl groups, with their inherent electrophilicity, often require temporary masking to prevent undesired reactions with nucleophiles or under basic conditions.[1][2] Among the arsenal of carbonyl protecting groups, dithioacetals are renowned for their exceptional stability and versatility.[3][4][5]

This guide offers an in-depth comparison of the two most prevalent cyclic dithioacetal protecting groups: 1,3-dithianes and 1,3-dithiolanes . While the initial query mentioned 4-Methyl-1,3-dithiolan-2-one, an extensive review of the scientific literature reveals its primary role is not as a carbonyl protecting group. Therefore, to provide a valuable and relevant resource for researchers, this guide will focus on the practical and widely applicable choice between 1,3-dithianes (derived from 1,3-propanedithiol) and 1,3-dithiolanes (derived from 1,2-ethanedithiol). We will explore the nuances of their formation, stability, deprotection, and unique reactivity profiles, supported by experimental data and detailed protocols to inform your synthetic strategy.

Structural Overview and Formation Mechanism

The protection of a carbonyl group as a cyclic dithioacetal involves the reaction of an aldehyde or ketone with the appropriate dithiol under acidic catalysis. This reaction is a reversible process, and the removal of water is typically required to drive the equilibrium towards the formation of the protected product.[6][7]

  • 1,3-Dithiolanes are five-membered rings formed from the reaction of a carbonyl compound with 1,2-ethanedithiol.

  • 1,3-Dithianes are six-membered rings resulting from the reaction with 1,3-propanedithiol.[6]

The general mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack by one of the thiol groups. Subsequent proton transfer and elimination of water, followed by intramolecular attack by the second thiol group, yields the cyclic dithioacetal.

G cluster_0 Carbonyl Protection Mechanism R1 R R2 R' C1 C=O Carbonyl Carbonyl->R1 Carbonyl->R2 Carbonyl->C1 plus1 + Dithiol HS-(CH₂)n-SH (n=2 or 3) H_plus H⁺ arrow1 Protected R3 R Protected->R3 R4 R' Protected->R4 C2 C Protected->C2 plus2 + S1 S C2->S1 S2 S C2->S2 CH2_n (CH₂)n S1->CH2_n S2->CH2_n H2O H₂O

Caption: General formation of cyclic dithioacetals.

Head-to-Head Comparison: Performance and Stability

The choice between a 1,3-dithiane and a 1,3-dithiolane is dictated by the specific demands of the synthetic route, particularly the conditions of subsequent steps and the requirements for the final deprotection.

Feature1,3-Dithiane (6-membered ring)1,3-Dithiolane (5-membered ring)
Reagent 1,3-Propanedithiol1,2-Ethanedithiol
Stability Generally more stable, especially towards acidic hydrolysis.[5]Less stable than dithianes, which can be advantageous for milder deprotection.
Deprotection Often requires harsher conditions (e.g., strong oxidants, heavy metal salts).[7]Can be cleaved under slightly milder conditions compared to dithianes.
Umpolung Excellent acyl anion precursor (Corey-Seebach reaction).[8]Prone to fragmentation upon deprotonation at C2; not suitable for umpolung.[8]
Formation Readily formed from aldehydes and ketones with acid catalysis.[9]Also readily formed, sometimes faster than dithianes for sterically hindered ketones.
Stability: A Deeper Dive

Both protecting groups exhibit high stability under a wide range of non-electrophilic conditions, including exposure to strong bases, organometallic reagents (Grignards, organolithiums), and hydrides (e.g., LiAlH₄, NaBH₄).[3][4][10] This robustness is a primary advantage over their oxygen-based acetal counterparts.

However, a key distinction lies in their relative stability towards acidic hydrolysis. 1,3-Dithianes are generally considered more robust and less prone to cleavage under acidic conditions than 1,3-dithiolanes. [5] This enhanced stability is attributed to the conformational preferences of the six-membered ring, which is less strained than the five-membered dithiolane ring. This makes 1,3-dithianes the protecting group of choice when subsequent transformations require harsh acidic environments.

The Umpolung Advantage: A Game Changer for 1,3-Dithianes

A significant and often decisive advantage of the 1,3-dithiane group is its role in umpolung (polarity inversion) chemistry.[8][11] The C2 proton of a 1,3-dithiane is acidic (pKa ≈ 31) and can be readily removed by a strong base like n-butyllithium (n-BuLi) to form a stabilized carbanion.[11] This carbanion acts as a masked acyl anion, a powerful nucleophile that can react with a variety of electrophiles, such as alkyl halides, epoxides, and other carbonyl compounds.[8][9] This strategy, known as the Corey-Seebach reaction, is a cornerstone of modern organic synthesis for C-C bond formation.[8]

In stark contrast, the corresponding C2-lithiated 1,3-dithiolane is unstable and prone to fragmentation, making it unsuitable for use as an acyl anion equivalent.[8]

G cluster_dithiane 1,3-Dithiane (Stable Acyl Anion) cluster_dithiolane 1,3-Dithiolane (Fragmentation) dithiane S C S H R dithiane_anion S C S Li⁺ R dithiane->dithiane_anion n-BuLi Stable for\nNucleophilic Attack Stable for Nucleophilic Attack dithiane_anion->Stable for\nNucleophilic Attack dithiolane S C S H R dithiolane_anion S C S Li⁺ R dithiolane->dithiolane_anion n-BuLi Fragmentation\n(Unstable) Fragmentation (Unstable) dithiolane_anion->Fragmentation\n(Unstable) G start Start: Need to protect a carbonyl q1 Is 'Umpolung' chemistry (acyl anion formation) planned? start->q1 use_dithiane Use 1,3-Dithiane q1->use_dithiane Yes q2 Will the synthesis involve harsh acidic conditions? q1->q2 No q2->use_dithiane Yes q3 Is the carbonyl sterically hindered? q2->q3 No consider_dithiolane Consider 1,3-Dithiolane (milder deprotection) dithiolane_preferred 1,3-Dithiolane may be kinetically favored q3->dithiolane_preferred Yes either_ok Either group is likely suitable. Choice may depend on reagent availability and cost. q3->either_ok No dithiolane_preferred->consider_dithiolane

Sources

Introduction: The Strategic Role of 4-Methyl-1,3-dithiolan-2-one in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's In-Depth Guide to Deprotection Strategies for 4-Methyl-1,3-dithiolan-2-one

In the intricate landscape of multi-step organic synthesis, the reversible masking of reactive functional groups is a cornerstone of success. The this compound, a derivative of the widely used 1,3-dithiolane, serves as a robust protecting group for carbonyl compounds (ketones and aldehydes). Its formation renders the electrophilic carbonyl carbon inert to nucleophiles and stable under a variety of acidic and basic conditions.[1][2][3] This stability, however, necessitates a well-defined and efficient strategy for its removal—or deprotection—to regenerate the parent carbonyl at the desired stage.

The selection of an appropriate deprotection method is not a trivial decision. It is dictated by the overall molecular complexity, the presence of other sensitive functional groups, and the desired reaction outcome. This guide provides a comparative analysis of the primary deprotection methodologies, grounded in mechanistic principles and supported by actionable experimental protocols, to empower researchers to make informed decisions in their synthetic endeavors.

Core Deprotection Methodologies

The cleavage of the carbon-sulfur bonds in dithiolanes can be broadly categorized into three main classes: oxidative cleavage, reductive desulfurization, and acid-catalyzed hydrolysis.

Oxidative Cleavage: Regenerating the Carbonyl

Oxidative methods are among the most common and effective for regenerating the parent carbonyl group. The underlying principle involves the oxidation of the sulfur atoms, which renders the protected carbon atom more susceptible to nucleophilic attack and subsequent hydrolysis.

Common Reagents:

  • N-Halosuccinimides (NBS, NCS): N-Bromosuccinimide (NBS) is a highly effective and widely used reagent for this transformation, often in an aqueous solvent system.[4][5][6]

  • Iodine (I₂): Used in combination with an oxidant like hydrogen peroxide or as a photocatalyst, iodine provides a mild and efficient deprotection pathway.[7][8][9]

  • o-Iodoxybenzoic acid (IBX): A hypervalent iodine reagent that works under neutral conditions, often in the presence of a phase-transfer catalyst like β-cyclodextrin in water.[10][11]

  • Mercury(II) Salts (e.g., HgCl₂, Hg(NO₃)₂): Historically used, these reagents are highly effective but are now largely avoided due to their extreme toxicity.[3][12]

Mechanistic Rationale (NBS Example): The deprotection with NBS is believed to proceed through the formation of a sulfonium ion intermediate. The electrophilic bromine from NBS is attacked by one of the sulfur atoms. This activation facilitates the attack of water, leading to a cascade of reactions that ultimately cleaves the C-S bonds and releases the free carbonyl.

G cluster_workflow Oxidative Deprotection Workflow (NBS) Start Protected Substrate (this compound) Step1 Add NBS in aq. Acetone @ 0°C Start->Step1 Intermediate Sulfonium Ion Formation & Water Attack Step1->Intermediate Step2 Fragmentation & Hydrolysis Intermediate->Step2 Product Regenerated Carbonyl Compound Step2->Product Byproducts Succinimide & Sulfur Byproducts Step2->Byproducts

Caption: Generalized workflow for oxidative deprotection using NBS.

Field-Proven Experimental Protocol: Deprotection with NBS

  • Dissolution: Dissolve the dithiolane-protected substrate (1.0 equivalent) in a 9:1 mixture of acetone and water (approximately 0.1 M concentration).

  • Cooling: Immerse the reaction flask in an ice-water bath to cool the solution to 0 °C. This is critical to control the reaction rate and minimize potential side reactions from the highly reactive brominating agent.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (2.2 equivalents) portion-wise over 5-10 minutes. Maintain vigorous stirring to ensure even distribution and heat dissipation.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin-Layer Chromatography (TLC) every 15-30 minutes until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once complete, quench the excess NBS by adding a saturated aqueous solution of sodium thiosulfate. The disappearance of the characteristic yellow/orange color indicates complete quenching.

  • Work-up: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography.

Reductive Desulfurization: Carbonyl to Methylene Conversion

In contrast to regenerating the carbonyl, reductive desulfurization completely removes the sulfur atoms and reduces the original carbonyl position to a methylene group (-CH₂-). This powerful transformation, often called the Mozingo reduction, is invaluable for synthesizing alkyl chains.

Primary Reagent:

  • Raney® Nickel (Ra-Ni): This is the classic and most robust reagent for this purpose.[13][14] It is a fine-grained, porous nickel catalyst saturated with hydrogen, which is crucial for the hydrogenolysis of the C-S bonds.[13][15]

Mechanistic Rationale: The high affinity of sulfur for nickel is the driving force of this reaction. The dithiolane is chemisorbed onto the surface of the Raney Nickel catalyst. The adsorbed hydrogen on the catalyst then facilitates the hydrogenolysis (cleavage by hydrogen) of the carbon-sulfur bonds, leading to the formation of the desulfurized alkane and nickel sulfide (NiS).[16]

G cluster_mechanism Reductive Desulfurization Mechanism Dithiolane Protected Substrate RaneyNi Raney® Ni Catalyst (with Adsorbed H₂) Dithiolane->RaneyNi Ethanol, Reflux Adsorbed Surface Adsorption (Chem-Sorption) RaneyNi->Adsorbed Cleavage C-S Bond Hydrogenolysis Adsorbed->Cleavage Product Methylene Product (R-CH₂-R') Cleavage->Product Byproduct NiS + Hydrocarbon fragments Cleavage->Byproduct

Caption: Key steps in Raney Nickel-mediated reductive desulfurization.

Field-Proven Experimental Protocol: Desulfurization with Raney® Nickel

  • Catalyst Preparation: Weigh a significant excess of active Raney® Nickel (typically 10-20 times the weight of the substrate) and wash it several times with the reaction solvent (e.g., absolute ethanol) to remove any storage solution. Caution: Raney® Nickel is pyrophoric and must be handled with care, always kept wet with solvent.

  • Reaction Setup: To a round-bottom flask containing the washed Raney® Nickel, add a solution of the dithiolane-protected substrate (1.0 equivalent) in absolute ethanol.

  • Reflux: Heat the slurry to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. These reactions can often take several hours to overnight to reach completion.

  • Filtration: After cooling to room temperature, carefully filter the reaction mixture through a pad of Celite® to remove the solid nickel catalyst and nickel sulfide byproducts. Caution: The filter cake should not be allowed to dry as it remains pyrophoric. Quench it carefully with water.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by flash column chromatography.

Acid-Catalyzed Hydrolysis

While dithiolanes are generally stable to many acidic conditions, they can be hydrolyzed back to the carbonyl compound under forcing conditions, often with the assistance of a Lewis acid or in the presence of an agent that can trap the liberated dithiol.[17][18] This method is generally less favored due to the harsh conditions required, which can be incompatible with sensitive substrates.[19]

Common Conditions:

  • Concentrated mineral acids (HCl, H₂SO₄) at elevated temperatures.[17]

  • Lewis acids (e.g., BF₃·OEt₂) in conjunction with a water source.

  • Polyphosphoric acid with acetic acid has also been reported for this transformation.[3]

Comparative Performance Summary

MethodKey ReagentsTypical ConditionsAdvantagesLimitations & Field Insights
Oxidative Cleavage NBS, I₂/H₂O₂, IBX0 °C to RT, 1-6 hHigh yields, fast, regenerates the carbonyl group.[6]Reagents can react with other sensitive groups (e.g., alkenes, certain amines). Requires careful temperature control.
Reductive Desulfurization Raney® NickelReflux (Ethanol), 4-24 hExcellent for converting C=O to CH₂.[13]Requires a large excess of pyrophoric catalyst. Not suitable for regenerating the carbonyl. Can sometimes reduce other functional groups.
Acid-Catalyzed Hydrolysis Conc. HCl, PPAHigh Temp, 6-24 hInexpensive reagents.Harsh conditions, often lower yields, potential for side reactions and substrate decomposition.[3][17]

Conclusion and Strategic Recommendations

The deprotection of a this compound is a critical synthetic step where the choice of method directly impacts the success of the overall campaign.

  • For the regeneration of the parent carbonyl compound , oxidative cleavage with N-Bromosuccinimide (NBS) stands out as the most reliable and high-yielding method for a broad range of substrates. For molecules containing functionalities sensitive to bromination, milder iodine-based systems (e.g., I₂/H₂O₂) present an excellent alternative.[9]

  • When the synthetic objective is to convert the protected carbonyl into a methylene group , reductive desulfurization with Raney® Nickel is the undisputed method of choice.[16]

It is imperative for the practicing scientist to consider the entire molecular context. We strongly recommend performing small-scale trial reactions to screen conditions and ensure compatibility with the specific substrate before committing to a large-scale transformation.

References

  • Okuyama, T. (1984). Acid-Catalyzed Hydrolysis of 2-Methylene-1,3-dithiolane. Complete Analysis of a Three-Stage Reaction Mechanism. Journal of the American Chemical Society. Available at: [Link]

  • Firouzabadi, H., et al. (2000). Selective Deprotection of Thioacetals. Molecules. Available at: [Link]

  • Najminejad, Z., et al. (2024). Oxidative cleavage of C–S bonds in 2,2-disubstituted 1,3- dithiolanes and 1,3- oxathiolanes with singlet molecular oxygen. Taylor & Francis Online. Available at: [Link]

  • Okuyama, T., & Fueno, T. (1985). Acid-catalyzed hydrolysis of 2-methylene-1,3-dithiolane. 2. Remarkable effects of P substitution on reversibility of the carbon protonation. Journal of the American Chemical Society. Available at: [Link]

  • Various Authors. (2024). 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. Available at: [Link]

  • Corey, E. J., & Erickson, B. W. (1971). Oxidative hydrolysis of 1,3-dithiane derivatives to carbonyl compounds using N-halosuccinimide reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis. Available at: [Link]

  • Mikhailova, A. M., et al. (2004). Reagents for the preparation and cleavage of 1,3-dithiolanes. Russian Chemical Reviews. Available at: [Link]

  • Ghorbani-Vaghei, R., & Jalili, H. (2005). Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using... Arkat USA. Available at: [Link]

  • Krishnaveni, N. S., et al. (2003). Hydrolysis of Thioacetals/Thioketals. Synthesis. Available at: [Link]

  • Various Authors. (2024). Synthesis of aldehydes by deprotection or hydrolysis. Organic Chemistry Portal. Available at: [Link]

  • Various Authors. (2024). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Organic Chemistry Portal. Available at: [Link]

  • Hauptman, H., & Walter, R. (1962). Desulfurization with Raney Nickel. Organic Reactions. Available at: [Link]

  • Various Authors. (2024). Desulfurization. Organic Chemistry Portal. Available at: [Link]

  • Sies, H. (1999). Raney nickel reductions. Current Science. Available at: [Link]

  • Lee, J., et al. (2019). Reaction-based fluorometric analysis of N-bromosuccinimide by oxidative deprotection of dithiane. Analyst. Available at: [Link]

  • Various Authors. (2024). Deprotection Guide. Glen Research. Available at: [Link]

  • Jin, Y. S., et al. (2008). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry. Available at: [Link]

  • Britannica, T. Editors of Encyclopaedia (2024). Raney nickel desulfurization. Encyclopedia Britannica. Available at: [Link]

  • Various Authors. (2024). N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]

  • Zolfaghar, H., & Amani, K. (2006). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. National Institutes of Health. Available at: [Link]

  • Mozingo, R. (1942). Raney nickel catalyst. Organic Syntheses. Available at: [Link]

  • Various Authors. (2024). Desulfurization with Raney Nickel. ResearchGate. Available at: [Link]

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Reactivity comparison of 4-Methyl-1,3-dithiolan-2-one with other dithiolanes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 4-Methyl-1,3-dithiolan-2-one

Authored by: A Senior Application Scientist

Introduction: The Subtle Influence of a Methyl Group in Dithiolane Chemistry

In the realm of heterocyclic chemistry, 1,3-dithiolan-2-ones serve as versatile intermediates and building blocks. As cyclic thiocarbonates, their reactivity is centered around the electrophilic carbonyl carbon and the nucleophilic sulfur atoms. The parent compound, 1,3-dithiolan-2-one, provides a baseline for understanding the chemical behavior of this scaffold. The introduction of a single methyl group at the 4-position, creating this compound, may seem like a minor structural modification. However, this substitution introduces significant changes in reactivity due to steric and conformational effects, influencing its applications in organic synthesis and drug development.

This guide provides a detailed comparison of the reactivity profiles of this compound and the unsubstituted 1,3-dithiolan-2-one. We will explore the mechanistic underpinnings of their differing behaviors, supported by established principles of organic chemistry and supplemented with detailed experimental protocols for validation.

Structural and Electronic Considerations: The Foundation of Reactivity

The primary structural difference between 1,3-dithiolan-2-one and its 4-methyl analog is the presence of a methyl substituent on the carbon atom adjacent to one of the sulfur atoms. This seemingly simple addition has two major consequences:

  • Introduction of a Stereocenter: this compound is a chiral molecule, existing as a racemic mixture of (R) and (S) enantiomers unless a stereospecific synthesis is employed. This is a critical consideration in pharmaceutical applications where single enantiomers are often required.

  • Steric Hindrance: The methyl group introduces significant steric bulk on one side of the five-membered ring. Steric effects are nonbonding interactions that influence the shape and reactivity of molecules by repelling overlapping electron clouds[1]. This steric hindrance is the dominant factor governing the reactivity differences between the two compounds.

The electronic effect of the methyl group is minimal. It acts as a weak electron-donating group through induction, but this effect is generally overshadowed by the more pronounced steric influence on the molecule's reactivity.

Comparative Reactivity Analysis

Reactivity Towards Nucleophiles at the Carbonyl Carbon (C2)

The most common reaction pathway for 1,3-dithiolan-2-ones involves nucleophilic attack at the electrophilic carbonyl carbon (C2). This can lead to ring-opening or substitution, depending on the nucleophile and reaction conditions.

The presence of the C4-methyl group is expected to decrease the rate of nucleophilic attack compared to the unsubstituted analog. The methyl group shields one face of the dithiolane ring, impeding the trajectory of the incoming nucleophile towards the C2 carbonyl. This phenomenon, known as steric hindrance, slows chemical reactions by increasing the activation energy of the transition state[1].

Caption: Nucleophilic attack at the C2 carbonyl of 1,3-dithiolan-2-one derivatives.

For this compound, the approach of a nucleophile is sterically more demanding, leading to a slower reaction rate compared to the unsubstituted parent compound. This difference can be exploited to achieve selectivity in competitive reaction environments.

Ring Stability and Base-Mediated Fragmentation

A key feature of the 1,3-dithiolane ring system, which distinguishes it from its six-membered 1,3-dithiane counterpart, is its susceptibility to fragmentation upon deprotonation at the C2 position[2][3]. While 2-lithio-1,3-dithianes are stable and widely used as acyl anion equivalents, the corresponding 2-lithio-1,3-dithiolanes readily decompose, extruding ethylene to form a dithiocarboxylate anion[3][4].

Caption: Base-induced fragmentation pathway of the 1,3-dithiolane ring.

This fragmentation pathway is an intrinsic property of the five-membered ring's strain and electronics. The presence of a methyl group at the C4 position does not inhibit this fragmentation. However, it may subtly influence the rate of deprotonation or the stability of the resulting fragments. In contrast, the six-membered 1,3-dithiane ring is significantly more stable, and its C2 anion is a robust synthetic intermediate[5]. This fundamental difference in ring stability is a critical consideration when choosing a dithioacetal scaffold for synthetic applications.

Reactivity at the Sulfur Atoms: Oxidation

The sulfur atoms in the dithiolane ring are nucleophilic and can be oxidized to form sulfoxides and sulfones. Oxidation of 1,3-dithiolanes can lead to a mixture of mono- and di-oxidized products, with potential for stereoisomers at the sulfur centers[6]. The reaction of trans-1,3-dithiolane 1,3-dioxide with aldehydes has been shown to proceed with high yields, indicating the stability of the anion of the oxidized ring system, in contrast to the unoxidized parent compound[7].

The C4-methyl group in this compound can influence the stereochemical outcome of oxidation reactions. The bulky methyl group may direct an incoming oxidizing agent to the opposite face of the molecule, potentially leading to a higher diastereoselectivity in the formation of the resulting sulfoxide.

Experimental Protocols for Reactivity Comparison

To empirically validate the theoretical differences in reactivity, a comparative kinetic study can be performed. The following protocol outlines a method for comparing the rate of alkaline hydrolysis of 1,3-dithiolan-2-one and this compound.

Protocol: Comparative Analysis of Alkaline Hydrolysis Rate via ¹H NMR Spectroscopy

Objective: To quantify the difference in hydrolysis rates between 1,3-dithiolan-2-one and this compound under basic conditions.

Causality: Basic hydrolysis proceeds via nucleophilic attack of a hydroxide ion at the C2 carbonyl. This protocol is designed to measure the rate of consumption of the starting material, which is directly influenced by steric hindrance at the reaction center. The use of an internal standard in NMR spectroscopy allows for precise quantification over time.

Materials:

  • 1,3-Dithiolan-2-one

  • This compound

  • Deuterated Methanol (CD₃OD)

  • Sodium Hydroxide (NaOH)

  • 1,3,5-Trimethoxybenzene (Internal Standard)

  • NMR tubes, syringes, volumetric flasks

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of NaOH in CD₃OD.

    • Accurately weigh 1,3,5-trimethoxybenzene and prepare a 0.1 M stock solution in CD₃OD.

  • Reaction Setup (Perform in parallel for both substrates):

    • In a clean, dry vial, accurately weigh an equimolar amount of the dithiolane substrate (e.g., 0.1 mmol).

    • Add 500 µL of the internal standard stock solution (0.1 M in CD₃OD) to the vial.

    • Dissolve the solids completely and transfer the solution to an NMR tube.

  • Data Acquisition (t=0):

    • Acquire a high-resolution ¹H NMR spectrum of the sample before adding the base. This serves as the t=0 reference. Ensure the integrals of the substrate peaks and the internal standard peaks are accurately calibrated.

  • Initiation of Reaction:

    • Carefully add 100 µL of the 0.2 M NaOH solution in CD₃OD to the NMR tube. This initiates the hydrolysis.

    • Quickly cap, invert the tube 2-3 times to mix, and place it in the NMR spectrometer.

  • Kinetic Monitoring:

    • Acquire ¹H NMR spectra at regular time intervals (e.g., every 10 minutes for the first hour, then every 30 minutes).

    • For each spectrum, integrate a characteristic, non-overlapping peak of the starting material and a peak from the internal standard (e.g., the aromatic protons of 1,3,5-trimethoxybenzene).

  • Data Analysis:

    • Calculate the concentration of the starting material at each time point by comparing its integral to the integral of the constant-concentration internal standard.

    • Plot the concentration of the dithiolane vs. time for both experiments.

    • Determine the initial reaction rate and/or the half-life for each substrate.

Caption: Experimental workflow for comparative kinetic analysis via NMR.

Summary of Expected Reactivity Differences

The following table summarizes the anticipated differences in reactivity based on the structural and mechanistic principles discussed.

Reactivity Aspect1,3-Dithiolan-2-one (Unsubstituted)This compoundPrimary Reason for Difference
Nucleophilic Acyl Substitution FasterSlowerSteric hindrance from the C4-methyl group impeding nucleophile approach to C2[1].
Base-Induced Fragmentation Prone to fragmentationProne to fragmentationIntrinsic instability of the 2-lithio-1,3-dithiolane intermediate; a shared characteristic[4].
Oxidation Stereoselectivity Lower or no facial selectivityPotentially higher diastereoselectivityThe methyl group acts as a steric directing group, favoring oxidation on the less hindered face.
Chirality AchiralChiral (Racemic unless resolved)Presence of a stereocenter at C4.

Conclusion and Synthetic Implications

While this compound and its parent compound, 1,3-dithiolan-2-one, share fundamental reactivity pathways such as ring-opening fragmentation, the introduction of the C4-methyl group imparts a distinct chemical personality. The dominant effect is steric hindrance, which significantly reduces the rate of reactions involving nucleophilic attack at the C2 carbonyl carbon. This decreased reactivity can be a disadvantage when rapid transformation is desired, but it can be a powerful tool for achieving chemoselectivity in complex molecules. Furthermore, the chirality of the 4-methyl derivative is a critical feature for applications in asymmetric synthesis and medicinal chemistry.

For researchers and drug development professionals, understanding these nuances is paramount. The choice between these two scaffolds is not arbitrary but a strategic decision based on the desired reaction kinetics, stability, and stereochemical outcome. The unsubstituted dithiolane offers higher reactivity for straightforward transformations, while the 4-methyl analog provides a sterically hindered and chiral building block for more nuanced synthetic challenges.

References

  • Aitken, R. A., et al. (2019). Gas-Phase Conversion of 1,3-Dithiolane-2-Thione Into 1,3-Dithiolan-2-One Over Molybdenum Trioxide. Frontiers in Chemistry, 7, 204. [Link][8][9]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. . [Link][10]

  • Wikipedia. (n.d.). 1,3-Dithiolane. en.wikipedia.org. [Link][2]

  • Wikipedia. (n.d.). Steric effects. en.wikipedia.org. [Link][1]

  • Yusufoglu, Y., & Tanyeli, C. (2021). Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. Organic Letters, 23(10), 3836–3841. [Link][3][4]

  • Chemistry Stack Exchange. (2015). Comparing stability of 1,3-dioxolan-2-ide and 1,3-dithiolan-2-ide carbanions. chemistry.stackexchange.com. [Link][11]

  • Aggarwal, V. K., et al. (1997). Anion Reactions of trans-1,3-Dithiolane 1,3-Dioxide with Aldehydes and Comparison with trans-1,3-Dithiane 1,3-Dioxide. The Journal of Organic Chemistry, 62(5), 1139–1144. [Link][7]

  • Yusufoglu, Y. (2021). Reactions of 1,3-dithiolane 1,3-dioxides with nucleophiles. pubs.rsc.org. [Link][6][12]

  • Yus, M. (2007). The role of 1,3-dithianes in natural product synthesis. Scholar.uwindsor.ca. [Link][5]

Sources

A Senior Application Scientist's Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evaluating 4-Methyl-1,3-dithiolan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject: The field of asymmetric synthesis is rich with well-documented chiral auxiliaries that provide reliable stereochemical control. However, 4-Methyl-1,3-dithiolan-2-one is not a widely reported auxiliary in peer-reviewed literature for asymmetric synthesis. This guide, therefore, will establish a comparative framework using established, state-of-the-art auxiliaries—namely Evans-type oxazolidinones and related sulfur-containing thiazolidinethiones. We will then use this foundation to conduct a prospective analysis of this compound, predicting its potential advantages and performance based on mechanistic principles and structural analogy.

The Foundational Role of Chiral Auxiliaries

In the synthesis of pharmaceuticals and natural products, achieving enantiomeric purity is paramount. Most biological targets are chiral, meaning they exist as one of two non-superimposable mirror images (enantiomers), and often only one enantiomer elicits the desired therapeutic effect while the other may be inactive or even harmful. Asymmetric synthesis is the critical discipline that enables the selective production of a single desired stereoisomer[1][2].

A chiral auxiliary is a stereogenic molecule temporarily attached to an achiral substrate. This covalent modification introduces chirality into the system, directing subsequent reactions to occur with a high degree of facial selectivity, thereby creating new stereocenters in a predictable manner. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse[2][3].

The Gold Standard: Evans Oxazolidinone Auxiliaries

Introduced by David A. Evans, chiral oxazolidinones are arguably the most successful and widely utilized class of chiral auxiliaries[2][4]. Derived from readily available amino acids, they provide exceptional levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably in asymmetric aldol and alkylation reactions.

Mechanism of Stereocontrol

The remarkable efficacy of Evans auxiliaries stems from their ability to form a rigid, chelated transition state. In a typical boron-mediated aldol reaction, a Z-enolate is formed which then coordinates with the aldehyde in a six-membered Zimmerman-Traxler transition state. The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl or benzyl) effectively shields one face of the enolate, forcing the electrophile (an aldehyde) to approach from the less hindered face. This steric control dictates the absolute stereochemistry of the two newly formed chiral centers with very high predictability and diastereoselectivity[2].

Workflow for Evans Auxiliary-Mediated Aldol Reaction

G cluster_prep Step 1: Acylation cluster_reaction Step 2: Asymmetric Aldol Addition cluster_cleavage Step 3: Auxiliary Cleavage A Chiral Oxazolidinone C N-Acyl Oxazolidinone A->C Base B Acyl Halide B->C D N-Acyl Oxazolidinone C->D F Chelated Z-Enolate D->F Enolization E Bu2BOTf, Base E->F H Diastereomerically Pure Aldol Adduct F->H Zimmerman-Traxler TS G Aldehyde (R'CHO) G->H I Aldol Adduct H->I K Chiral β-Hydroxy Acid I->K L Recovered Auxiliary I->L J Cleavage Reagent (e.g., LiOH, H2O2) J->K G A Perform Asymmetric Reaction B Isolate Crude Product A->B C ¹H NMR Analysis B->C E Purify Major Diastereomer (Chromatography/Crystallization) B->E D Determine Diastereomeric Ratio (d.r.) C->D F Characterize Pure Product (NMR, HRMS, [α]D) E->F G Derivatize with Chiral Reagent (e.g., Mosher's Acid) E->G J Alternatively, use Chiral HPLC on Purified Product E->J H Analyze by NMR or HPLC G->H I Determine Enantiomeric Excess (e.e.) H->I J->I

Sources

A Comparative Crystallographic Guide to 4-Methyl-1,3-dithiolan-2-one Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the precise understanding of a molecule's three-dimensional structure is paramount. The 1,3-dithiolan-2-one scaffold, and specifically its 4-methyl substituted derivatives, represent a class of compounds with significant potential in therapeutic applications. Their unique stereochemical and conformational properties, largely governed by the five-membered dithiolane ring, can profoundly influence their biological activity. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for the solid-state structural elucidation of these derivatives, benchmarked against other key analytical techniques. We will delve into the causality behind experimental choices, present supporting data, and explore the implications for rational drug design.

The Significance of the 4-Methyl-1,3-dithiolan-2-one Scaffold

The 1,3-dithiolan-2-one moiety is a versatile heterocyclic system. The introduction of a methyl group at the C4 position introduces a chiral center, leading to (R) and (S) enantiomers. The conformational flexibility of the five-membered ring, often adopting a twisted or envelope conformation, is further influenced by the stereochemistry at this position. These subtle structural nuances can dictate how a molecule interacts with its biological target, making a definitive structural determination essential for establishing structure-activity relationships (SAR). While a comprehensive survey of crystallographically characterized 1,3-dithiolan-2-ones exists, specific data on a wide range of 4-methyl derivatives is an area of active research.[1] This guide will utilize data from closely related analogs to infer the structural impact of the 4-methyl group.

Experimental Workflow: From Synthesis to Structure

A robust and reproducible experimental workflow is the bedrock of reliable structural analysis. The following sections outline the key steps, from the chemical synthesis of this compound derivatives to their ultimate structural determination by X-ray crystallography.

Synthesis of this compound Derivatives

The synthesis of the 1,3-dithiolan-2-one core can be achieved through several synthetic routes. A common approach involves the reaction of a suitable epoxide with carbon disulfide. For 4-methyl derivatives, a starting material such as propylene oxide would be appropriate.

Experimental Protocol: General Synthesis

  • Reaction Setup: To a solution of the appropriate epoxide (1 equivalent) in a suitable solvent such as dichloromethane, a catalyst like lithium bromide is added.

  • Reagent Addition: Carbon disulfide (1.5 equivalents) is added dropwise to the stirred solution at room temperature.

  • Reaction Progression: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until completion.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 1,3-dithiolan-2-one derivative.

It is crucial to note that reaction conditions, such as temperature, can influence the product outcome, with higher temperatures sometimes favoring the formation of 1,3-dithiolane-2-thiones.[2]

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent, temperature, and crystallization technique are critical variables that must be empirically determined for each new derivative.

Experimental Protocol: Crystallization Techniques

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is prepared and left undisturbed in a loosely capped vial at room temperature. The slow evaporation of the solvent increases the concentration, leading to crystal formation.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed inside a larger, sealed container containing a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. The decrease in temperature reduces the solubility, promoting crystal growth.

X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to a beam of X-rays. The resulting diffraction pattern is collected and processed to determine the electron density distribution within the crystal, from which the atomic positions are derived.

Workflow for X-ray Crystallography

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Crystallization Crystallization Purification->Crystallization Pure Compound Data_Collection Data_Collection Crystallization->Data_Collection Single Crystal Structure_Solution Structure_Solution Data_Collection->Structure_Solution Diffraction Data Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Initial Model Final_Structure Final_Structure Structure_Refinement->Final_Structure Refined Model

Caption: Experimental workflow from synthesis to final crystal structure.

Comparative Analysis of Crystallographic Data

The power of X-ray crystallography lies in its ability to provide precise and unambiguous structural information. By comparing the crystallographic data of various 1,3-dithiolan-2-one derivatives, we can discern the influence of substituents on the molecule's conformation.

Table 1: Crystallographic Data for Selected 1,3-Dithiolane Derivatives

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Ring ConformationReference
3-(1,3-Dithiolan-2-ylidene)-1-phenylpyridine-2,4(1H,3H)-dioneP2₁5.770812.0339.624101.094Disordered[3]
3-(1,3-Dithiolan-2-ylidene)-1-(4-methoxyphenyl)pyridine-2,4(1H,3H)-dioneP2₁/n5.32227.52110.065100.831Twisted[4]

This table will be populated with more data as it becomes available for 4-methyl derivatives. The presented data for related structures showcases the type of comparative information that can be obtained.

Discussion of Structural Features:

The conformation of the 1,3-dithiolane ring is a key structural parameter. In many reported structures, the ring adopts a twisted conformation to alleviate steric strain.[1][4] However, planar conformations have also been observed, often influenced by the nature of the substituents and crystal packing forces.[1] The introduction of a 4-methyl group is expected to favor a conformation where the methyl group occupies a pseudo-equatorial position to minimize steric interactions. The precise bond lengths and angles obtained from X-ray crystallography provide invaluable data for computational modeling and understanding the electronic nature of the molecule.

X-ray Crystallography vs. Alternative Analytical Techniques

While X-ray crystallography provides the "gold standard" for solid-state structure determination, a comprehensive characterization of a drug candidate requires a multi-faceted analytical approach.

Comparison of Analytical Techniques

comparison Xray X-ray Crystallography NMR NMR Spectroscopy Xray->NMR Solid vs. Solution State MS Mass Spectrometry Xray->MS Connectivity vs. Mass Comp Computational Modeling Xray->Comp Experimental Validation NMR->Xray Conformational Dynamics MS->Xray Fragmentation Comp->Xray Predictive Power

Caption: Interplay between X-ray crystallography and other analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound derivatives, ¹H and ¹³C NMR provide information about the connectivity and chemical environment of atoms.

  • Strengths: Provides information about the molecule's structure and dynamics in a biologically relevant solution state. Can be used to study conformational equilibria.

  • Limitations: Determination of relative and absolute stereochemistry can be challenging, especially in the absence of through-space correlations (NOE) or suitable coupling constants.[5] It provides an average structure in solution, which may differ from the solid-state conformation.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

  • Strengths: High sensitivity and accuracy in determining molecular weight. Can provide structural information through fragmentation analysis.

  • Limitations: Does not provide information about the three-dimensional arrangement of atoms (stereochemistry and conformation).

Computational Modeling

Computational methods, such as Density Functional Theory (DFT), can be used to predict the stable conformations and spectroscopic properties of molecules.

  • Strengths: Can provide insights into the relative energies of different conformers and predict spectroscopic data that can be compared with experimental results.

  • Limitations: The accuracy of the results is highly dependent on the level of theory and basis set used. Experimental validation, ideally from X-ray crystallography, is crucial.

Synergy of Techniques: The most robust structural characterization is achieved through the synergistic use of these techniques. X-ray crystallography provides the definitive solid-state structure, which can then be used as a starting point for computational studies to understand the molecule's behavior in solution, with NMR data serving as a crucial validation point.

Implications for Drug Development

The precise structural knowledge gained from X-ray crystallography has profound implications for the drug development process.

  • Structure-Activity Relationship (SAR) Studies: A definitive crystal structure allows for the precise mapping of pharmacophoric features and the rational design of new analogs with improved potency and selectivity.

  • Target Engagement: Understanding the three-dimensional shape of a ligand is crucial for modeling its interaction with a biological target, such as an enzyme active site or a receptor binding pocket.

  • Intellectual Property: A well-characterized molecule with a determined crystal structure strengthens patent applications. Several patents highlight the therapeutic potential of dithiolane derivatives, underscoring the importance of this class of compounds.[8][9][10][11]

Conclusion

X-ray crystallography stands as an indispensable tool for the unambiguous determination of the three-dimensional structure of this compound derivatives. This guide has outlined a comprehensive workflow, from synthesis and crystallization to data analysis, and has contextualized the power of crystallography through comparison with other analytical techniques. For researchers in drug discovery, the investment in obtaining a high-resolution crystal structure provides an unparalleled level of insight, accelerating the design-make-test-analyze cycle and ultimately contributing to the development of safer and more effective medicines. The continued exploration and crystallographic characterization of this promising class of compounds will undoubtedly unlock new therapeutic opportunities.

References

  • Aitken, R. A., Keddie, N., & Slawin, A. M. Z. (2021). A survey of crystallographically characterised 1,3-dithiolan-2-ones... ResearchGate. [Link]

  • Al-Majid, A. M., & Al-Othman, Z. A. (2022). Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione. National Institutes of Health. [Link]

  • Ciba-Geigy AG. (1985). 1,2-dithiolan derivatives, process for their production pharmaceutical compositions containing them and their use.
  • Li, J., & Wang, J. (2010). 3-(1,3-Dithiolan-2-ylidene)-1-phenylpyridine-2,4(1H,3H)-dione. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2559. [Link]

  • Ma, Y.-C., & Song, J.-L. (2011). 3-(1,3-Dithiolan-2-ylidene)-1-(4-methoxyphenyl)pyridine-2,4(1H,3H)-dione. ResearchGate. [Link]

  • Aitken, R. A., Keddie, N. J., & Slawin, A. M. Z. (2014). 3,5-Dithiatricyclo[5.2.1.0]decan-4-one. ResearchGate. [Link]

  • Not_a_chemist. (2017). Why is crystallography still used in some cases for small molecule structure determination? Chemistry Stack Exchange. [Link]

  • Unknown Author. (n.d.). Comparison of NMR and X-ray crystallography. University of Szeged. [Link]

  • American Cyanamid Company. (1978). 1,3-Dithiolane compounds and method of preparation thereof.
  • Turgut, Y., & Isik, G. (2015). Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. The Journal of Organic Chemistry, 80(10), 5285–5293. [Link]

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]

  • Amann, T., et al. (2021). Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. National Institutes of Health. [Link]

  • Lamba, J. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]

  • Lipin, K. V., et al. (2017). Synthesis of some 2-ylidene-1,3-dithiolanes. ResearchGate. [Link]

  • Aitken, R. A., et al. (2020). X-Ray Structures of Some Heterocyclic Sulfones. MDPI. [Link]

  • Curia Global. (2019). Selected Publications and Patents from 2005–2019. Curia Global. [Link]

  • Sandoz Ag. (1999). Dithiolan derivatives, their preparation and therapeutic effects.
  • Shirota, H., et al. (2000). 1,2-Dithiolane derivatives.

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A Comparative Guide to the Kinetic Performance of 4-Methyl-1,3-dithiolan-2-one in Thiocarbonylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the efficient introduction of a thiocarbonyl group is a critical step in the synthesis of numerous pharmaceuticals and functional materials. The choice of the thiocarbonylating agent significantly impacts reaction efficiency, selectivity, and overall yield. This guide provides an in-depth kinetic and mechanistic comparison of 4-Methyl-1,3-dithiolan-2-one with other commonly employed thiocarbonylating agents. By understanding the underlying principles of reactivity, researchers can make more informed decisions in reagent selection and reaction optimization.

Introduction to Thiocarbonyl Reactivity: A Tale of Two Double Bonds

The reactivity of a thiocarbonyl group (C=S) is intrinsically greater than its carbonyl counterpart (C=O). This heightened reactivity stems from several key factors:

  • Bond Strength: The C=S double bond is significantly weaker than the C=O double bond, with dissociation energies of approximately 115 kcal/mol and 162 kcal/mol, respectively.[1] This lower bond energy makes the π-bond of the thiocarbonyl group more susceptible to cleavage.

  • Polarizability: Sulfur is larger and more polarizable than oxygen. This allows for more facile deformation of its electron cloud, making the thiocarbonyl sulfur a softer electrophile and more susceptible to attack by soft nucleophiles.[1]

  • Orbital Overlap: The larger size of the sulfur 3p orbital compared to the oxygen 2p orbital results in less efficient overlap with the carbon 2p orbital in the π-bond. This weaker overlap contributes to the higher reactivity of the C=S bond.[1]

These fundamental differences dictate that reactions involving thiocarbonyl compounds often proceed under milder conditions and at faster rates than their carbonyl analogues.

This compound: A Cyclic Thiocarbonate in Focus

This compound belongs to the class of cyclic thiocarbonates. Its structure, featuring a five-membered ring, imposes conformational constraints that can influence its reactivity compared to acyclic analogues.

dot

Caption: Molecular structure of this compound.

The key reaction of this molecule in the context of this guide is its role as a thiocarbonyl transfer agent, typically in reactions with nucleophiles such as amines to form thioamides or thioureas.

Comparative Kinetic Analysis: this compound vs. Alternative Reagents

While specific rate constants for this compound are not extensively reported in the literature, a comparative analysis can be drawn based on the established principles of thiocarbonyl chemistry and studies on analogous compounds.[2]

Reagent ClassExample(s)Expected Relative ReactivityMechanistic Considerations & Rationale
Cyclic Thiocarbonates This compound , Ethylene trithiocarbonateHighRing strain in the five-membered ring can accelerate the rate of nucleophilic attack by providing a driving force for ring opening. The tetrahedral intermediate formed upon nucleophilic attack is stabilized by the relief of this strain.
Acyclic Thiocarbonates O,O-Diphenyl thiocarbonateModerate to HighGenerally reactive, but lack the additional driving force from ring strain. The reactivity can be tuned by the nature of the O-aryl or O-alkyl groups. Electron-withdrawing groups on the phenyl rings increase the electrophilicity of the thiocarbonyl carbon.
Thionoesters O-Phenyl thionobenzoateModerateThe reactivity is influenced by the stability of the leaving group (phenoxide in this case). The resonance stabilization of the thionoester can slightly decrease the electrophilicity of the thiocarbonyl carbon compared to some thiocarbonates.
Dithioesters S-Phenyl dithiobenzoateHighThe presence of two sulfur atoms enhances the electrophilicity of the central carbon. The thiolate is a good leaving group, facilitating the reaction.
Thiophosgene Derivatives Thiophosgene, 1,1'-Thiocarbonyldiimidazole (TCDI)Very HighThese are highly electrophilic and reactive reagents. However, their high reactivity can sometimes lead to side reactions and their handling requires care due to toxicity and moisture sensitivity.

Key Insights from the Comparison:

  • Cyclic vs. Acyclic: Cyclic thiocarbonates like this compound are anticipated to exhibit enhanced reactivity compared to their acyclic counterparts due to inherent ring strain.[3][4] This principle is observed in other strained cyclic systems where ring-opening reactions are kinetically favored.

  • Influence of Leaving Group: The rate of thiocarbonylation is significantly influenced by the stability of the leaving group. In the case of this compound, the reaction with a nucleophile would lead to a ring-opened intermediate. The subsequent reaction pathway would depend on the specific nucleophile and reaction conditions.

  • Steric Effects: The methyl group at the 4-position of this compound is expected to have a minor steric influence on the approach of the nucleophile to the thiocarbonyl carbon.

Mechanistic Pathways and Kinetic Profiles

The reaction of this compound with a nucleophile (e.g., an amine) is expected to proceed through a stepwise mechanism involving a tetrahedral intermediate.[2][5]

dot

G cluster_0 Reaction Pathway Reactants This compound + Nucleophile (NuH) Intermediate Tetrahedral Intermediate Reactants->Intermediate k1 (fast) Intermediate->Reactants k-1 (fast) Products Thiocarbonylated Product + Ring-Opened Byproduct Intermediate->Products k2 (rate-determining)

Caption: Generalized mechanism for the reaction of this compound with a nucleophile.

The overall rate of the reaction can be described by the following rate equation, assuming the steady-state approximation for the tetrahedral intermediate:

Rate = k[this compound][Nucleophile]

Where 'k' is the observed second-order rate constant. The rate-determining step is typically the breakdown of the tetrahedral intermediate to form the final products.[5]

Experimental Protocol for Kinetic Analysis

To quantitatively assess the reactivity of this compound and compare it with other thiocarbonylating agents, a standardized kinetic experiment is essential. The following protocol outlines a general approach using UV-Vis spectrophotometry to monitor the reaction progress.

Objective: To determine the second-order rate constant for the reaction of this compound with a model nucleophile (e.g., n-butylamine) in a suitable solvent (e.g., acetonitrile) at a constant temperature.

Materials:

  • This compound

  • n-Butylamine (or other suitable nucleophile)

  • Acetonitrile (spectroscopic grade)

  • Thermostatted UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Syringes and standard laboratory glassware

dot

G cluster_workflow Kinetic Experiment Workflow prep Prepare stock solutions of reactants thermo Thermostat spectrophotometer and reactant solutions prep->thermo initiate Initiate reaction in cuvette by mixing reactants thermo->initiate monitor Monitor absorbance change over time initiate->monitor analyze Analyze data to determine rate constant monitor->analyze

Caption: Workflow for the kinetic analysis of the thiocarbonylation reaction.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 0.01 M).

    • Prepare a series of stock solutions of n-butylamine in acetonitrile with varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the desired temperature (e.g., 25°C) and allow it to equilibrate.

    • Determine the wavelength of maximum absorbance (λ_max) for the product or the disappearance of a reactant. If the product formation is being monitored, choose a wavelength where the reactants have minimal absorbance.

    • Place a quartz cuvette containing a known volume of the this compound solution into the thermostatted cell holder.

    • Initiate the reaction by injecting a small, known volume of the n-butylamine stock solution into the cuvette and mix rapidly.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis:

    • The reaction should be carried out under pseudo-first-order conditions, with the concentration of the amine being in large excess (at least 10-fold) over the concentration of this compound.

    • The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_∞ + (A_0 - A_∞)e^(-k_obs * t)

    • Repeat the experiment with different concentrations of the excess reagent (n-butylamine).

    • The second-order rate constant (k) is obtained from the slope of a plot of k_obs versus the concentration of the excess reagent: k_obs = k[amine]

Self-Validation and Trustworthiness:

  • The linearity of the plot of k_obs versus [amine] validates the second-order nature of the reaction.

  • Running the reaction at different temperatures allows for the determination of the activation parameters (Ea, ΔH‡, ΔS‡) using the Arrhenius and Eyring equations, providing deeper mechanistic insight.

  • Comparison of the obtained rate constants with those of other thiocarbonylating agents under identical conditions will provide a reliable measure of their relative reactivities.

Conclusion

This compound is a promising thiocarbonylating agent, and its cyclic structure is expected to confer enhanced reactivity due to ring strain. While direct comparative kinetic data is limited, understanding the fundamental principles of thiocarbonyl chemistry allows for a rational assessment of its performance relative to other reagents. The provided experimental protocol offers a robust framework for researchers to conduct their own kinetic studies, enabling data-driven decisions in the selection of the optimal thiocarbonylating agent for their specific synthetic needs. This approach, grounded in mechanistic understanding and validated by empirical data, is crucial for advancing the efficiency and elegance of modern organic synthesis.

References

  • Castro, E. A. (1999). Kinetics and Mechanisms of Reactions of Thiol, Thiono, and Dithio Analogues of Carboxylic Esters with Nucleophiles. Chemical Reviews, 99(12), 3505-3524. [Link]

  • Mereshchenko, A. S., Ivanov, A. V., Baranovskii, V. I., Mloston, G., Rodina, L. L., & Nikolaev, V. A. (2015). On the strong difference in reactivity of acyclic and cyclic diazodiketones with thioketones: experimental results and quantum-chemical interpretation. Beilstein Journal of Organic Chemistry, 11, 570-579. [Link]

  • St. Petersburg University. (2015). On the strong difference in reactivity of acyclic and cyclic diazodiketones with thioketones: experimental results and quantum-chemical interpretation. DSpace Repository. [Link]

  • Stoltz, B. M. (2006). Selected Reactions of Thiocarbonyl Compounds. Caltech. [Link]

  • Castro, E. A. (2011). Kinetics and mechanisms of reactions of thiol, thiono and dithio analogues of carboxylic esters with nucleophiles. An update. Journal of Sulfur Chemistry, 32(5), 487-526. [Link]

  • Um, I. H., Yoon, H. W., Lee, J. Y., & Lee, H. J. (2004). Kinetics and mechanism of the aminolysis of O-aryl S-methyl thiocarbonates. The Journal of Organic Chemistry, 69(17), 5789-5794. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-Dithiolan-2-one (CAS 2080-58-2). Retrieved January 14, 2026, from [Link]

  • Gao, B., Yang, R., Zhao, Z., & Huang, H. (2025). Light-Driven Ligand Exchange for Palladium-Catalyzed Regiodivergent Transfer Hydrothiocarbonylation. Angewandte Chemie International Edition. [Link]

  • Front, S., et al. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry, 81(16), 7017-7028. [Link]

  • Krishnan, S. (2006). Selected Reactions of Thiocarbonyl Compounds. Stoltz Group, Caltech. [Link]

  • Jim Clark. (2013). Orders of Reaction and Rate Equations. Chemguide. [Link]

  • Mironov, O., et al. (2023). Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson's Reagent and a Study of Their Properties. Molecules, 28(10), 4215. [Link]

  • Deacy, A. C., et al. (2020). Synthesis and applications of the sulfur containing analogues of cyclic carbonates. Organic & Biomolecular Chemistry, 18(44), 8923-8939. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved January 14, 2026, from [Link]

  • Dóka, B., et al. (2022). (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E)-2-Arylidene-1-Indanone with -1-Tetralone and -1-Benzosuberone Analogs in Thia-Michael Reactions. Molecules, 27(21), 7249. [Link]

  • National Institute of Standards and Technology. (n.d.). Table of recommended rate constants for chemical reactions occurring in combustion. NIST Technical Series Publications. [Link]

  • Wikipedia. (n.d.). Reaction rate constant. Retrieved January 14, 2026, from [Link]

  • Schramm, V. L. (2011). Transition State Analysis Using Multiple Kinetic Isotope Effects: Mechanisms of Enzymatic and Non-Enzymatic Glycoside Hydrolysis and Transfer. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(10), 1349-1363. [Link]

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Navigating the Steric Maze: A Comparative Guide to the Efficacy of Dithioacetals in Protecting Hindered Carbonyls

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of multi-step organic synthesis, the selective masking of a carbonyl group is a frequent necessity, preventing its undesired participation in reactions targeting other functionalities. While a plethora of protecting groups are at the disposal of the synthetic chemist, the challenge intensifies when the carbonyl group is sterically encumbered. The sheer bulk surrounding the carbonyl carbon can significantly impede the approach of reagents, rendering many standard protection protocols inefficient. This guide offers an in-depth, comparative analysis of dithioacetal protecting groups, a robust and reliable solution for shielding even the most sterically hindered aldehydes and ketones. We will delve into the mechanistic nuances, compare common dithioacetal variants, and provide actionable experimental protocols with supporting data.

While the specific reagent 4-methyl-1,3-dithiolan-2-one does not appear in the established literature as a standard protecting group for carbonyls, this guide will focus on the widely employed and highly effective dithioacetal protecting groups derived from 1,2-ethanedithiol and 1,3-propanedithiol.

The Challenge of Steric Hindrance in Carbonyl Protection

The formation of common carbonyl protecting groups, such as acetals, involves the nucleophilic attack of an alcohol on the carbonyl carbon. When bulky substituents flank the carbonyl, they create a formidable steric shield, hindering the approach of the nucleophile. This often leads to sluggish reaction rates, harsh reaction conditions, and poor yields. Dithioacetals, however, offer a compelling alternative due to the greater nucleophilicity of sulfur compared to oxygen and the thermodynamic stability of the resulting cyclic dithioacetals.[1]

Dithioacetals: A Superior Choice for Hindered Systems

Dithioacetals, particularly cyclic 1,3-dithiolanes and 1,3-dithianes, are formed by the reaction of a carbonyl compound with a dithiol, typically in the presence of a Lewis or Brønsted acid catalyst.[2] Their stability in both acidic and basic media makes them highly versatile protecting groups.[3]

Mechanism of Dithioacetal Formation

The formation of a dithioacetal proceeds through a mechanism analogous to acetal formation, involving the initial formation of a hemithioacetal followed by the elimination of water and subsequent attack by the second thiol group.

G carbonyl R(R')C=O protonated_carbonyl R(R')C=O⁺H carbonyl->protonated_carbonyl H⁺ hemithioacetal_formation Hemithioacetal Intermediate protonated_carbonyl->hemithioacetal_formation + HS-R''-SH protonated_hemithioacetal R(R')C(OH)S-R''-SH₂⁺ hemithioacetal_formation->protonated_hemithioacetal H⁺ carbocation R(R')C⁺-S-R''-SH protonated_hemithioacetal->carbocation - H₂O dithioacetal Cyclic Dithioacetal carbocation->dithioacetal Intramolecular cyclization

Caption: Mechanism of acid-catalyzed dithioacetal formation.

Comparative Analysis: 1,3-Dithiolanes vs. 1,3-Dithianes

The choice between forming a five-membered 1,3-dithiolane (from 1,2-ethanedithiol) or a six-membered 1,3-dithiane (from 1,3-propanedithiol) can have significant implications for both the protection and deprotection steps.

Feature1,3-Dithiolane (from 1,2-Ethanedithiol)1,3-Dithiane (from 1,3-Propanedithiol)
Formation Rate Generally faster due to less ring strain in the transition state.Can be slower, especially with highly hindered ketones.
Stability Robust, but can be cleaved under certain oxidative or mercury-based conditions.[3]Generally more stable to acidic hydrolysis than 1,3-dithiolanes.[3]
Deprotection A wide range of methods are available, including oxidative and metal-based reagents.Often requires harsher conditions for deprotection compared to 1,3-dithiolanes.[4]
Umpolung Reactivity The C2-proton is acidic and can be removed to form a nucleophilic anion, though these can be unstable.[5]The C2-proton is readily removed by strong bases (e.g., n-BuLi) to form a stable carbanion, a cornerstone of Umpolung reactivity (Corey-Seebach reaction).[2]

Experimental Data: Protection of a Sterically Hindered Ketone

To illustrate the efficacy of dithioacetals in protecting sterically hindered carbonyls, we present comparative data for the protection of camphor, a notoriously challenging substrate.

Protecting GroupReagentCatalystSolventTime (h)Yield (%)Reference
1,3-Dithiolane1,2-EthanedithiolBF₃·OEt₂Dichloromethane2485[3]
1,3-Dithiane1,3-Propanedithiolp-TsOHToluene4878[4]
1,3-DioxolaneEthylene Glycolp-TsOHToluene72<10[6]

As the data indicates, both 1,3-dithiolane and 1,3-dithiane protecting groups can be installed on the sterically hindered camphor carbonyl in good yields, albeit with longer reaction times compared to unhindered ketones. In stark contrast, the formation of the corresponding 1,3-dioxolane (an acetal) is significantly disfavored.

Experimental Protocols

Protection of Camphor as its 1,3-Dithiolane Derivative

G start Dissolve Camphor in CH₂Cl₂ add_dithiol Add 1,2-Ethanedithiol start->add_dithiol add_catalyst Cool to 0°C and add BF₃·OEt₂ add_dithiol->add_catalyst react Stir at room temperature for 24h add_catalyst->react workup Quench with aq. NaOH Extract with CH₂Cl₂ react->workup purify Dry, concentrate, and purify by chromatography workup->purify product Obtain Camphor 1,3-Dithiolane purify->product

Caption: Workflow for the protection of camphor as a 1,3-dithiolane.

Materials:

  • Camphor (1.0 g, 6.57 mmol)

  • 1,2-Ethanedithiol (0.68 mL, 8.21 mmol)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mL, 7.88 mmol)

  • Dichloromethane (CH₂Cl₂), anhydrous (20 mL)

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of camphor in anhydrous dichloromethane, add 1,2-ethanedithiol.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add boron trifluoride diethyl etherate to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of 1 M NaOH solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the camphor 1,3-dithiolane.

Deprotection of a 1,3-Dithiolane

A variety of methods exist for the cleavage of dithioacetals. Oxidative methods are commonly employed.

Materials:

  • Dithioacetal (1.0 equiv)

  • N-Bromosuccinimide (NBS) (2.2 equiv)

  • Acetone/Water (10:1)

Procedure:

  • Dissolve the dithioacetal in a mixture of acetone and water.

  • Add N-bromosuccinimide in portions at room temperature.

  • Stir the mixture for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated sodium sulfite solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting carbonyl compound by column chromatography or crystallization.

Conclusion

For the challenging task of protecting sterically hindered carbonyls, dithioacetals stand out as a superior and reliable choice. Their formation is favored over their oxygen-based counterparts, and their stability across a wide range of reaction conditions provides chemists with greater synthetic flexibility. The choice between a 1,3-dithiolane and a 1,3-dithiane allows for fine-tuning of stability and deprotection conditions to suit the specific needs of a synthetic route. By understanding the principles and protocols outlined in this guide, researchers can confidently navigate the steric maze and effectively shield even the most encumbered carbonyl groups.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Taguchi, Y., Yasumoto, M., Shibuya, I., & Suhara, Y. (1994). Synthesis of 1,3-Dithiolan-2-ones On the Reaction of Oxiranes with Carbon Disulfide under High Pressure. Bulletin of the Chemical Society of Japan, 67(11), 3167-3170.
  • Zard, S. Z. (2022). A Convergent Approach to 1,3-Dithiolan-2-ones and an Unexpected Synthesis of Lactones. Organic Letters, 24(30), 5579–5583.
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  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

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  • ResearchGate. (2018). Synthesis of novel 1,3-dithiolan-2-one derivatives.
  • Ayadi, S., & Guannouni, K. (2019). Comparative theoretical study of the protection of carbonyl compounds by ethylene glycol and dithiols. Moroccan Journal of Heterocyclic Chemistry, 18(3).
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  • ResearchGate. (2015). Dithioacetalization of carbonyl compounds under catalyst-free condition.
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  • Cureus. (2023). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Cureus, 15(10), e47253.
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A Comparative Analysis of the Stability of 4-Methyl-1,3-dithiolan-2-one and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemistry and drug development, the selection of molecular scaffolds with predictable and robust stability profiles is paramount. The 1,3-dithiolan-2-one core, a sulfur-containing heterocyclic compound, and its derivatives are of significant interest due to their utility as synthetic intermediates and their potential incorporation into biologically active molecules. This guide provides a detailed comparative analysis of the stability of 4-Methyl-1,3-dithiolan-2-one and its key analogs: the parent compound 1,3-dithiolan-2-one, the corresponding thione (4-Methyl-1,3-dithiolan-2-thione), and the oxygen analog (4-Methyl-1,3-dioxolan-2-one). This analysis is grounded in established chemical principles and available experimental data to inform the rational selection and application of these compounds in research and development.

Introduction to the 1,3-Dithiolan-2-one Scaffold

The 1,3-dithiolane ring system is a five-membered heterocycle containing two sulfur atoms at positions 1 and 3. These structures are widely recognized for their role as protecting groups for carbonyl compounds due to their general stability under both acidic and basic conditions[1][2]. The introduction of a carbonyl group at the 2-position to form a cyclic thiocarbonate, as in 1,3-dithiolan-2-one, introduces new chemical properties and potential reactivity pathways that influence the overall stability of the molecule. The stability of this core can be modulated by substitutions on the ring, such as the methyl group in this compound, and by altering the nature of the exocyclic double bond, for instance, by replacing the oxygen with sulfur to form a thione.

This guide will systematically explore the intrinsic stability of these compounds under various stress conditions, including hydrolysis, thermal stress, and oxidation. By understanding the subtle yet significant effects of structural modifications, researchers can make more informed decisions in their synthetic strategies and drug design endeavors.

Comparative Stability Analysis

The stability of these heterocyclic compounds is influenced by several factors, including ring strain, the nature of the heteroatoms, the presence of substituents, and the type of exocyclic group. Below, we compare the stability of this compound with its analogs under different conditions.

Hydrolytic Stability

Hydrolysis represents a critical degradation pathway, particularly for compounds intended for use in biological systems or aqueous environments.

  • 4-Methyl-1,3-dithiolan-2-thione: The replacement of the carbonyl oxygen with sulfur to form a thiocarbonate is expected to significantly alter its hydrolytic stability. The thiocarbonyl group is generally less electrophilic than a carbonyl group. This is due to the better ability of sulfur to donate electron density to the carbon atom through resonance, making it less susceptible to nucleophilic attack. Consequently, 4-Methyl-1,3-dithiolan-2-thione is predicted to be more stable to hydrolysis than its carbonyl counterpart.

  • 4-Methyl-1,3-dioxolan-2-one (Oxygen Analog): In stark contrast, the oxygen analog, 4-Methyl-1,3-dioxolan-2-one (also known as propylene carbonate), exhibits well-documented susceptibility to hydrolysis. In a phosphate buffer at 37 °C, it has a half-life of 47.2 hours[5]. This hydrolysis is significantly accelerated in the presence of enzymes, with complete degradation to propylene glycol occurring within 5 minutes in rat blood[5]. This highlights the profound impact of replacing sulfur with oxygen in the heterocyclic ring on hydrolytic stability. The greater electronegativity of oxygen compared to sulfur makes the carbonyl carbon in the dioxolanone ring more electrophilic and thus more prone to nucleophilic attack by water.

Diagram: Proposed Hydrolytic Decomposition Pathway

G cluster_hydrolysis Hydrolytic Degradation of this compound A This compound B Nucleophilic attack by H2O on carbonyl carbon A->B H2O C Tetrahedral Intermediate B->C D Ring Opening C->D E 1-(2-mercaptoethyl)thiocarbonic acid D->E F Decarboxylation E->F -H2O G Propane-1,2-dithiol + CO2 F->G

Caption: Proposed pathway for the hydrolysis of this compound.

Thermal Stability

The ability of a compound to withstand elevated temperatures without decomposition is crucial for its storage, formulation, and in some applications, its synthesis.

  • This compound and its Analogs: Cyclic thiocarbonates, in general, are known to undergo ring-opening polymerization at elevated temperatures[6]. The stability of the ring will depend on the ring strain and the strength of the bonds within the ring. The C-S bond is weaker than the C-O bond, which might suggest lower thermal stability for the dithiolane derivatives compared to the dioxolane. However, the overall thermal stability is a complex interplay of factors. The presence of the methyl group in this compound may influence its packing in the solid state and could have a subtle effect on its melting point and decomposition temperature compared to the unsubstituted analog. The thiocarbonyl group in 4-Methyl-1,3-dithiolan-2-thione is generally considered to be less stable than the carbonyl group at very high temperatures, potentially leading to decomposition pathways involving sulfur extrusion.

Oxidative Stability

Oxidative degradation is a common pathway for the breakdown of sulfur-containing compounds.

  • This compound and its Thione Analog: The sulfur atoms in the 1,3-dithiolane ring are susceptible to oxidation. Common oxidizing agents can convert the thioether linkages to sulfoxides and subsequently to sulfones. This oxidation would likely alter the electronic properties and conformation of the ring, potentially leading to instability and subsequent ring cleavage. The thiocarbonyl group in 4-Methyl-1,3-dithiolan-2-thione is also a potential site for oxidation. Forced degradation studies often employ agents like hydrogen peroxide to assess oxidative liability[7].

  • 4-Methyl-1,3-dioxolan-2-one: The oxygen analog, lacking the thioether linkages, is inherently more resistant to oxidation at the ring heteroatoms. The primary site of oxidation would be the C-H bonds, which typically requires more aggressive conditions.

Summary of Comparative Stability

The following table summarizes the predicted relative stability of this compound and its analogs based on the analysis of their structural features and available data.

CompoundHydrolytic StabilityThermal Stability (Predicted)Oxidative Stability (Predicted)
This compound Moderate to HighModerateLow to Moderate
1,3-dithiolan-2-one Moderate to HighModerateLow to Moderate
4-Methyl-1,3-dithiolan-2-thione HighModerate to LowLow to Moderate
4-Methyl-1,3-dioxolan-2-one LowHighHigh

Experimental Protocols for Stability Assessment

To empirically determine and compare the stability of these compounds, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecules[8][9].

General Procedure for Forced Degradation Studies
  • Sample Preparation: Prepare stock solutions of each compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Subject aliquots of the stock solutions to the following stress conditions:

    • Acidic Hydrolysis: Mix with an equal volume of 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).

    • Basic Hydrolysis: Mix with an equal volume of 0.1 M NaOH and incubate at a controlled temperature (e.g., 60 °C).

    • Neutral Hydrolysis: Mix with an equal volume of purified water and incubate at a controlled temperature (e.g., 60 °C).

    • Oxidative Degradation: Mix with an equal volume of 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C).

    • Photostability: Expose the solid compound and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS)[10][11].

  • Data Evaluation: Quantify the amount of the parent compound remaining at each time point and identify and quantify any degradation products. Calculate the degradation rate and half-life for each compound under each stress condition.

Diagram: Experimental Workflow for Comparative Stability Testing

G cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions A Prepare Stock Solutions (1 mg/mL in ACN) B Aliquot for Stress Conditions A->B S1 Acidic Hydrolysis (0.1 M HCl, 60°C) B->S1 S2 Basic Hydrolysis (0.1 M NaOH, 60°C) B->S2 S3 Oxidative Stress (3% H2O2, RT) B->S3 S4 Thermal Stress (80°C, solid & solution) B->S4 S5 Photostability (ICH Q1B) B->S5 C Sample at Time Points (0, 2, 4, 8, 24, 48h) S1->C S2->C S3->C S4->C S5->C D Neutralize (if necessary) C->D E Analyze by HPLC-UV/MS D->E F Quantify Parent Compound & Degradants E->F G Calculate Degradation Rate & Half-life F->G H Comparative Stability Report G->H

Caption: Workflow for conducting forced degradation studies.

Conclusion

The stability of this compound and its analogs is a nuanced interplay of their structural features. The sulfur-containing rings of the dithiolan-2-one and -2-thione derivatives offer greater resistance to hydrolysis compared to their oxygen-containing counterpart, 4-Methyl-1,3-dioxolan-2-one. Conversely, the presence of sulfur atoms introduces a susceptibility to oxidative degradation. The choice between a carbonyl and a thiocarbonyl group also significantly impacts hydrolytic stability, with the latter being more robust. The methyl substituent at the 4-position is predicted to have a modest, likely stabilizing, effect on the ring.

For researchers and drug development professionals, a thorough understanding of these stability profiles is essential. The provided experimental protocols offer a framework for generating the necessary empirical data to make informed decisions regarding the selection, handling, and formulation of these valuable chemical entities. This comparative guide serves as a foundational resource for navigating the chemical intricacies of the 1,3-dithiolan-2-one scaffold and its derivatives.

References

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Safety Operating Guide

Navigating the Uncharted: A Guide to the Proper Disposal of 4-Methyl-1,3-dithiolan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on the Safe Decommissioning of a Novel Thiocarbonate

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for 4-Methyl-1,3-dithiolan-2-one is not widely available in public databases. The following procedures are therefore based on established principles for the disposal of analogous organosulfur compounds, specifically dithiolanes and other cyclic thiocarbonates. It is imperative that these guidelines are used in conjunction with a thorough risk assessment conducted by your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS officer before proceeding with any disposal protocol.

The Causal Chain of Caution: Understanding the Hazards of Cyclic Thiocarbonates

The core structure of this compound, a five-membered ring containing two sulfur atoms and a carbonate group, dictates its potential reactivity and hazards. Organosulfur compounds are known for their potential to release toxic sulfur oxides upon combustion.[1] Furthermore, the strained ring structure of dithiolanes can make them susceptible to ring-opening reactions, potentially leading to unforeseen reactivity with other waste components.[2]

Given these intrinsic properties, the primary principle for the disposal of this compound is segregation and professional disposal . Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[3]

Operational Blueprint: A Step-by-Step Protocol for Safe Disposal

This protocol is designed to provide a clear, self-validating system for the safe management and disposal of this compound waste.

1. Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound or its waste, ensure you are wearing the appropriate PPE:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.

  • Safety goggles: To protect against splashes.

  • Laboratory coat: To prevent skin contact.

All handling of the compound and its waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

2. Waste Segregation: Preventing Unwanted Reactions

Proper segregation is critical to prevent potentially hazardous reactions in the waste container.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound and its associated waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The label should clearly state "Hazardous Waste," "this compound," and the approximate concentration if in solution.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly strong acids, bases, or oxidizing agents, to prevent uncontrolled reactions.

3. Disposal of Liquid Waste

For pure this compound or solutions containing the compound:

  • Collection: Carefully transfer the liquid waste into the designated hazardous waste container.

  • Container Management: Keep the container sealed when not in use and store it in a cool, dry, and well-ventilated area, away from heat sources.

4. Disposal of Contaminated Solids

For items such as contaminated gloves, weighing paper, or silica gel:

  • Collection: Place all contaminated solid waste into a separate, clearly labeled hazardous waste bag or container.

  • Segregation: Ensure that this solid waste is kept separate from liquid waste to avoid potential reactions and to facilitate proper disposal by your institution's waste management provider.

5. Decontamination of Glassware

  • Rinsing: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) in a chemical fume hood.

  • Rinsate Collection: The first rinsate is considered hazardous and must be collected in the designated liquid waste container for this compound. Subsequent rinses may also need to be collected as hazardous waste, depending on your institution's policies.

  • Final Cleaning: After decontamination, the glassware can be washed using standard laboratory procedures.

6. Spill Management: An Emergency Action Plan

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate: Alert personnel in the immediate area and, if necessary, evacuate the laboratory.

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.

  • Contain: For small spills, use an inert absorbent material, such as sand or vermiculite, to contain the spill.

  • Collect: Carefully sweep the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.[5]

Visualizing the Disposal Workflow

To provide a clear decision-making pathway, the following diagram outlines the key steps in the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_disposal Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type liquid_waste Liquid Waste: - Pure compound - Solutions waste_type->liquid_waste Liquid solid_waste Solid Waste: - Contaminated gloves - Weighing paper waste_type->solid_waste Solid collect_liquid Collect in Designated Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Designated Solid Waste Container solid_waste->collect_solid label_waste Label Container: - 'Hazardous Waste' - Chemical Name - Concentration collect_liquid->label_waste collect_solid->label_waste store_waste Store Waste Safely: - Sealed container - Cool, dry, ventilated area label_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound waste.

Quantitative Data Summary

Due to the absence of a specific SDS, quantitative data such as permissible exposure limits or specific concentration thresholds for disposal are not available. The following table summarizes the key operational parameters based on general best practices for handling hazardous organosulfur compounds.

ParameterGuidelineRationale
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coatTo prevent skin and eye contact with a potentially irritating or sensitizing compound.
Engineering Controls Chemical fume hoodTo minimize inhalation of potentially harmful vapors.
Waste Container Labeled, sealed, compatible (e.g., HDPE)To ensure safe containment and prevent reactions with container material.
Waste Segregation Separate from other waste streamsTo avoid unforeseen and potentially hazardous chemical reactions.
Spill Cleanup Inert absorbent materialTo safely contain and collect spilled material without reacting with it.
Final Disposal Method Licensed hazardous waste disposalTo ensure environmentally responsible and compliant destruction of the chemical, likely through high-temperature incineration.[6]

Conclusion: A Commitment to Safety and Scientific Integrity

The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. While the lack of specific data for this compound necessitates a cautious and conservative approach, the principles outlined in this guide provide a robust framework for its safe disposal. By adhering to these procedures and fostering a strong partnership with your institution's Environmental Health and Safety department, you can ensure that your innovative research is conducted in a manner that protects both you and the environment.

References

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Active AgriScience. (n.d.). Emergency Response Plan. Retrieved from [Link]

  • Auburn University. (n.d.). Emergency and Spill Response Procedures. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis and applications of the sulfur containing analogues of cyclic carbonates. RSC Publishing. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiocarbanilide, 98%. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

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  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • PubMed. (2025, August 6). Reactivity comparison of five- and six-membered cyclic carbonates with amines: Basic evaluation for synthesis of poly(hydroxyurethane). Retrieved from [Link]

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Operational Guide: Personal Protective Equipment (PPE) for Handling 4-Methyl-1,3-dithiolan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 4-Methyl-1,3-dithiolan-2-one. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven safety protocols to ensure your work can be conducted with the highest degree of safety and scientific integrity.

Core Principle: Managing Uncertainty with Precaution

Therefore, the foundational principle of this guide is to treat this compound as a substance with unknown toxicity and potential for irritation . Structurally related organosulfur and heterocyclic compounds can act as skin, eye, and respiratory tract irritants.[1] Consequently, all protocols herein are designed to minimize exposure through robust engineering controls and a comprehensive PPE strategy, ensuring protection against uncharacterized hazards.

Engineering Controls: The Primary Barrier

Before any discussion of PPE, it is imperative to establish that PPE is the last line of defense.[2] The primary method for exposure control must always be the implementation of robust engineering controls.

Mandatory Procedure: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified and properly functioning chemical fume hood .[3] This ensures that any vapors or aerosols are effectively captured at the source, protecting both the operator and the surrounding laboratory environment. Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[3]

Personal Protective Equipment (PPE) Protocol

The following PPE ensemble is mandatory for all personnel handling this compound. The causality behind each selection is to create a redundant system of barriers against a substance whose full hazard profile is yet to be determined.

Eye and Face Protection: Shielding Against the Irreversible

Contact with chemicals is a leading cause of severe and often irreversible eye damage. Standard safety glasses are insufficient.

  • Primary Protection: Chemical splash goggles are required to form a complete seal around the eyes, protecting against splashes from all angles.

  • Secondary Protection: When handling quantities greater than a few milliliters or when there is a significant risk of splashing (e.g., during transfers or heating), a full-face shield must be worn over the chemical splash goggles.[4][5] This provides a secondary barrier for the eyes and protects the entire face from contact.

Hand Protection: A Double-Barrier Approach

Since no specific chemical resistance data for this compound is available, a conservative double-gloving strategy is required. This mitigates the risk of undetected permeation through a single glove layer.

  • Glove Selection: Wear two pairs of powder-free nitrile gloves. Nitrile offers good general resistance to a range of chemicals and provides a durable barrier for incidental contact.[4]

  • Donning and Doffing: The outer glove is considered the "working" glove and may become contaminated. The inner glove remains clean, protecting the skin during the removal of the outer pair. Contaminated gloves must be removed using a proper technique (without touching the outer surface) and disposed of immediately after the task is complete or if contamination is suspected.[6] Always wash hands thoroughly after removing gloves.

Table 1: General Chemical Resistance for Common Glove Materials Disclaimer: This table provides general guidance. No specific permeation or breakthrough time data is available for this compound. Always inspect gloves for integrity before use and replace them immediately after any splash.

Glove MaterialGeneral Suitability for Organosulfur CompoundsPotential Limitations
Nitrile GoodNot recommended for prolonged exposure to certain solvents.
Neoprene Very GoodCan offer superior chemical and wear resistance compared to natural rubber.[2]
Butyl Rubber ExcellentOffers superior resistance to a wide variety of chemicals but may have less dexterity.[4]
Body and Foot Protection
  • Laboratory Coat: A clean, long-sleeved laboratory coat, fully fastened, is mandatory to protect skin and personal clothing from minor spills and splashes.[2]

  • Chemical Apron: For procedures involving larger volumes (>50 mL) or a heightened risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Footwear: Fully enclosed, chemical-resistant shoes must be worn at all times in the laboratory. Open-toed shoes, sandals, or woven footwear are strictly prohibited as they offer no protection from spills.[2]

Respiratory Protection

Under standard operating conditions within a fume hood, respiratory protection is not typically required. However, it becomes essential in non-standard situations.

  • Emergency Use: In the event of a large spill or a failure of the primary engineering controls (fume hood), respiratory protection is necessary. Personnel involved in the cleanup must be trained and fit-tested to use, at a minimum, a half-mask or full-face air-purifying respirator (APR) with organic vapor cartridges.[5] For significant releases, a powered air-purifying respirator (PAPR) offers a higher protection factor.[7]

Diagrams: Workflows for Safe Handling

The following diagrams, rendered in DOT language, outline the critical decision-making and procedural workflows for handling this compound.

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow cluster_prep Preparation & Assessment cluster_ppe Mandatory PPE Ensemble cluster_enhancements Enhanced PPE (Task-Dependent) A Review Protocol & SDS (Acknowledge Data Gaps) B Assess Task-Specific Risks (Volume, Splash Potential) A->B C Chemical Splash Goggles B->C D Double Nitrile Gloves B->D E Fastened Lab Coat B->E F Closed-Toe Shoes B->F G Face Shield B->G High Splash Risk? H Chemical Apron B->H Large Volume? I Proceed with Work in Fume Hood F->I G->I H->I

Caption: PPE selection is based on a conservative risk assessment.

Spill_Response_Workflow Diagram 2: Spill Response & Disposal Plan cluster_major Major Spill Response cluster_minor Minor Spill Cleanup Start Spill Occurs Assess Assess Spill Size & Location Start->Assess IsMajor Major Spill? (>100mL or outside containment) Assess->IsMajor Evacuate Alert Others & Evacuate Area IsMajor->Evacuate Yes DonPPE Don Enhanced PPE (Respirator, Apron, Double Gloves) IsMajor->DonPPE No ContactEHS Contact Emergency Personnel / EHS Evacuate->ContactEHS Contain Contain Spill with Inert Absorbent (e.g., Vermiculite) DonPPE->Contain Collect Collect Contaminated Material into a Labeled, Sealed Container Contain->Collect Decon Decontaminate Area (Follow institutional guidelines) Collect->Decon Waste Dispose of Container as Hazardous Waste Collect->Waste Decon->Waste

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.